Z-Phe-Arg-PNA
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H33N7O6 |
|---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H33N7O6/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32)/t24-,25-/m0/s1 |
InChI Key |
SNRRZRWIWHSYLU-DQEYMECFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Z-Phe-Arg-pNA: A Chromogenic Substrate for Protease Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Arg-pNA, or Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide, is a synthetic chromogenic substrate widely utilized in biochemical assays to determine the activity of various proteases. Its specificity extends to a range of enzymes, most notably cathepsin L, but also includes other cysteine proteases such as cathepsins B, K, and S, as well as serine proteases like trypsin, papain, and plasma kallikrein. The principle of its use lies in the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow-colored chromophore, p-nitroaniline, which can be quantified spectrophotometrically, typically at a wavelength of 405-410 nm. This property makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and the development of diagnostic assays.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₉H₃₃N₇O₆ |
| Molecular Weight | 575.62 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents like DMSO and methanol |
| Storage | Typically stored at -20°C for long-term stability |
Mechanism of Action
The enzymatic hydrolysis of this compound follows a typical Michaelis-Menten kinetic model. The protease recognizes the specific peptide sequence (Phe-Arg) and catalyzes the cleavage of the scissile amide bond. The release of p-nitroaniline results in a measurable increase in absorbance at 405 nm, which is directly proportional to the enzymatic activity under substrate-saturating conditions.
Quantitative Data: Kinetic Parameters
The following tables summarize the available kinetic parameters for the hydrolysis of this compound and its fluorogenic analog, Z-Phe-Arg-AMC, by various proteases. It is important to note that the nature of the leaving group (pNA vs. AMC) can influence the kinetic constants.
Table 1: Kinetic Parameters for Cathepsin L
| Substrate | Enzyme Source | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | Human Liver Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | [1] |
Table 2: Kinetic Parameters for Cathepsin B
| Substrate | Enzyme Source | pH | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | Human Cathepsin B | 4.6 | Data not available | Data not available | Higher catalytic efficiency than at pH 7.2 | [2][3] |
| Z-Phe-Arg-AMC | Human Cathepsin B | 7.2 | Data not available | Data not available | High kcat/Km values | [2][3] |
Experimental Protocols
General Assay Principle for Protease Activity using this compound
The fundamental protocol involves the incubation of the target enzyme with this compound in a suitable buffer system. The reaction is monitored over time by measuring the increase in absorbance at 405 nm.
Figure 1. A generalized workflow for conducting a protease activity assay using this compound.
Detailed Protocol for Cathepsin L Activity Assay
This protocol is adapted from methods using the fluorogenic substrate Z-Phe-Arg-AMC and can be modified for this compound.
-
Reagent Preparation:
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5. The L-cysteine is crucial for activating the cysteine cathepsin.
-
Cathepsin L Solution: Prepare a stock solution of purified human cathepsin L in a suitable buffer and dilute to the desired working concentration (e.g., ~10 ng/mL) in the Assay Buffer immediately before use.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute this stock in the Assay Buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
To a 96-well microplate, add 50 µL of the diluted cathepsin L solution.
-
Include wells for a blank control (50 µL of Assay Buffer without enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to all wells.
-
Immediately start monitoring the increase in absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the blank control from the sample rates.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹).
-
Detailed Protocol for Plasma Kallikrein Activity Assay
This protocol is based on established methods for measuring kallikrein-like activity in plasma.
-
Reagent Preparation:
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.8.
-
Plasma Sample: Citrated plasma is typically used. To avoid cold activation of prekallikrein, samples should be handled at room temperature or rapidly frozen.
-
Substrate Solution: Prepare a stock solution of this compound in DMSO and dilute to a working concentration of approximately 0.5-1 mM in the Assay Buffer.
-
-
Assay Procedure:
-
Dilute the plasma sample in the Assay Buffer (e.g., 1:10).
-
To a microplate well, add 100 µL of the diluted plasma.
-
Include a blank for each sample by adding the reagents in reverse order without incubation.
-
Pre-incubate the plate at 37°C for 3-5 minutes.
-
Add 100 µL of the pre-warmed substrate solution to start the reaction.
-
Incubate at 37°C for a fixed time (e.g., 10-30 minutes).
-
Stop the reaction by adding 50 µL of 20% acetic acid.
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample absorbance.
-
The kallikrein-like activity is proportional to the change in absorbance.
-
Signaling Pathways and Experimental Workflows
As this compound is a synthetic molecule for in vitro assays, it is not directly involved in intracellular signaling pathways. Instead, it is a tool to measure the activity of enzymes that may be part of such pathways. The following diagram illustrates the enzymatic reaction principle.
Figure 2. The enzymatic reaction showing the cleavage of this compound by a protease to yield a colored product.
Applications in Research and Drug Development
-
Enzyme Characterization: Determination of kinetic parameters (Kₘ and k꜀ₐₜ) for various proteases.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify novel protease inhibitors.
-
Drug Discovery: Evaluating the potency and selectivity of candidate drug molecules targeting specific proteases.
-
Diagnostic Assays: Development of assays to measure protease activity in biological samples as potential disease biomarkers.
-
Quality Control: Assessing the activity of purified enzyme preparations.
Conclusion
This compound remains a cornerstone chromogenic substrate for the study of a variety of proteases. Its ease of use, coupled with a straightforward and robust detection method, ensures its continued application in both basic research and pharmaceutical development. While fluorogenic substrates may offer higher sensitivity in some applications, the reliability and cost-effectiveness of this compound make it an indispensable tool for a wide range of enzymatic assays. Future work may focus on the development of more specific pNA-based substrates to further delineate the activity of individual proteases within complex biological mixtures.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Arg-pNA: A Chromogenic Substrate for Probing Protease Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Arg-pNA (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely utilized in biochemical assays to determine the activity of a variety of proteases. Its specificity is primarily directed towards enzymes that exhibit a preference for cleaving peptide bonds on the C-terminal side of arginine residues. Upon enzymatic cleavage, the colorless this compound substrate releases a yellow-colored product, p-nitroaniline (pNA), which can be readily quantified spectrophotometrically. This property makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and quality control in both academic and industrial research settings. This technical guide provides a comprehensive overview of the substrate specificity of this compound, detailed experimental protocols for its use, and a summary of its application in studying relevant signaling pathways.
Data Presentation: Substrate Specificity and Kinetic Parameters
The utility of this compound as a research tool is defined by its interaction with various proteases. The efficiency of cleavage is determined by the kinetic parameters Km (Michaelis constant) and kcat (catalytic constant), which respectively indicate the substrate concentration at which the reaction rate is half of the maximum and the turnover number of the enzyme. A lower Km value signifies a higher affinity of the enzyme for the substrate, while a higher kcat value indicates a faster conversion of the substrate to product. The catalytic efficiency of an enzyme for a particular substrate is often expressed as the kcat/Km ratio.
While this compound is a substrate for several proteases, the precise kinetic parameters can vary depending on the enzyme and the experimental conditions. Below is a summary of its known and inferred specificity based on available data for it and structurally similar substrates.
| Enzyme | Known Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | pH Optimum | Notes |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77[1] | 1.5[1] | 1.95 x 106 | 5.5[1] | Z-Phe-Arg-AMC is a fluorogenic analog of this compound.[1] |
| Cathepsin B | Z-Phe-Arg-AMC | - | - | High at pH 4.6, Moderate at pH 7.2[2][3] | 4.6 & 7.2[2][3] | Activity is pH-dependent. Also cleaved by cathepsins L, K, and V, indicating a lack of specificity for Cathepsin B alone.[2] |
| Thrombin | Bz-Phe-Val-Arg-pNA | - | - | - | ~7.8[4] | A structurally similar substrate.[5] |
| Trypsin | Bz-Phe-Val-Arg-pNA | - | - | - | ~8.0 | A structurally similar substrate.[5] Trypsin is known to cleave at the carboxyl side of lysine and arginine.[6] |
| Papain | Bz-Phe-Val-Arg-pNA | - | - | - | 6.0-7.0 | A structurally similar substrate.[5] |
| Plasma Kallikrein | D-Pro-Phe-Arg-pNA | - | - | - | ~7.5[7] | A colorimetric substrate with a similar P2-P1 dipeptide sequence.[8] |
| Cathepsin K | Z-Phe-Arg-AMC | - | - | Cleaved[2] | - | Z-Phe-Arg-AMC is also cleaved by Cathepsin K.[2] |
| Cathepsin S | Z-Phe-Arg-AMC | - | - | Cleaved[2] | - | Z-Phe-Arg-AMC is also cleaved by Cathepsin S.[2] |
Note: The kinetic parameters for this compound itself are not always readily available in the literature. The data presented for similar substrates (e.g., with a different N-terminal blocking group or a fluorogenic reporter) provide a strong indication of the substrate's utility for a given enzyme. Researchers should empirically determine the kinetic constants for their specific experimental setup.
Experimental Protocols
The following is a generalized protocol for a chromogenic assay using this compound. This protocol should be optimized for each specific enzyme and experimental condition.
Materials
-
This compound hydrochloride
-
Enzyme of interest (e.g., Thrombin, Trypsin, Cathepsin B)
-
Assay Buffer (specific to the enzyme, see table below)
-
Enzyme Dilution Buffer (compatible with the assay buffer)
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the enzyme
Recommended Assay Buffers
| Enzyme | Buffer Composition | pH |
| Thrombin | 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000 | 7.8 |
| Trypsin | 50 mM Tris-HCl, 10 mM CaCl2 | 8.0 |
| Cathepsin B | 100 mM Sodium Acetate, 1 mM EDTA, 4 mM DTT | 6.0 |
| Plasma Kallikrein | 50 mM Tris-HCl | 7.5 |
Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility). A typical stock concentration is 10-20 mM. Further dilute the stock solution in the appropriate assay buffer to the desired final concentrations.
-
Enzyme Preparation: Prepare a stock solution of the enzyme in a suitable buffer. On the day of the experiment, dilute the enzyme to the desired working concentration in the enzyme dilution buffer. The final enzyme concentration will depend on its activity and should be determined empirically.
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of a 96-well microplate.
-
Add the desired volume of the diluted this compound solution to each well.
-
Include control wells:
-
Blank: Assay buffer and substrate, no enzyme.
-
Negative Control (if applicable): Assay buffer, substrate, and an inhibited enzyme.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.
-
-
Initiate the Reaction: Add the diluted enzyme solution to each well to start the reaction.
-
Measurement: Immediately place the microplate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Subtract the absorbance readings of the blank wells from the readings of the experimental wells.
-
Plot the change in absorbance over time. The initial linear portion of the curve represents the initial velocity (V0) of the reaction.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically ~10,500 M-1cm-1 at 405 nm), c is the concentration of p-nitroaniline, and l is the path length of the light through the solution.
-
Mandatory Visualization
Experimental Workflow
Caption: General workflow for a protease activity assay using this compound.
Thrombin Signaling Pathway
Caption: Simplified Thrombin signaling pathway via PARs.
Cathepsin B in Lysosomal Cell Death Pathway
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bz-Phe-Val-Arg-pNA (Thrombin, Trypsin, Papain Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Trypsin - Wikipedia [en.wikipedia.org]
- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
The Enzymatic Cleavage of Z-Phe-Arg-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the enzymes known to cleave the chromogenic substrate Nα-Benzoyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride (Z-Phe-Arg-pNA). This document is intended for researchers, scientists, and drug development professionals working in enzymology, drug discovery, and related fields. Herein, we present a comprehensive summary of the key enzymes, their kinetic parameters, detailed experimental protocols for cleavage assays, and the signaling pathways in which these enzymes are involved.
Introduction to this compound and its Cleaving Enzymes
This compound is a synthetic chromogenic substrate widely used for the detection and characterization of various serine proteases. The cleavage of the amide bond between arginine and p-nitroaniline by these enzymes results in the release of the yellow-colored p-nitroaniline (pNA), which can be quantified spectrophotometrically. This property makes this compound an invaluable tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.
Several key proteases have been identified to effectively cleave this compound, including:
-
Urokinase (uPA): A serine protease involved in fibrinolysis and cell migration.
-
Plasma Kallikrein: A key enzyme in the contact activation system of blood coagulation and the kinin-kallikrein system.
-
Tissue Kallikrein: A serine protease involved in processing kininogens to release kinins.
-
Trypsin: A well-characterized digestive enzyme that cleaves proteins in the small intestine.
-
Cathepsin B: A lysosomal cysteine protease implicated in various physiological and pathological processes, including cancer.
This guide will delve into the specifics of each of these enzymes in their interaction with this compound and related substrates.
Quantitative Data on Enzyme Kinetics
The following tables summarize the available kinetic parameters for the cleavage of this compound and structurally similar substrates by the aforementioned enzymes. It is important to note that kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition.
Table 1: Kinetic Parameters for Urokinase (uPA)
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |
| Z-Val-Gly-Arg-pNA | 800 | 16 | 2.0 x 10⁴ | 8.8 | A commonly used chromogenic substrate for urokinase. |
| pyro-Glu-Gly-Arg-pNA | 200 | - | - | 8.8 | Another chromogenic substrate for urokinase activity determination. |
Table 2: Kinetic Parameters for Plasma Kallikrein
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |
| D-Pro-Phe-Arg-pNA | 200 | 24 | 1.2 x 10⁵ | 8.0 | A chromogenic substrate for plasma kallikrein. |
| Ac-Phe-Arg-OMe | 1300 | 10.3 | 7.9 x 10³ | 8.0 | An ester substrate. |
| Z-Phe-Arg-AMC | - | - | - | - | A fluorogenic substrate for plasma kallikrein.[1] |
Table 3: Kinetic Parameters for Tissue Kallikrein
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |
| Ac-Phe-Arg-OMe | 7 | 2320 | 3.3 x 10⁸ | 8.0 | Porcine pancreatic kallikrein.[2] |
| Ac-Phe-Arg-Ser-Val-NH₂ | 120 | 0.04 | 330 | 8.0 | Peptide substrate hydrolysis is less efficient than ester hydrolysis.[3] |
Table 4: Kinetic Parameters for Trypsin
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |
| Nα-Benzoyl-L-arginine p-nitroanilide | 20 | 0.04 | 2.0 x 10³ | 8.2 | Bovine trypsin. |
| Nα-Benzoyl-p-guanidino-L-phenylalanine p-nitroanilide | 15.6 | 0.081 | 5.2 x 10³ | 8.2 | A good substrate for bovine trypsin.[4] |
Table 5: Kinetic Parameters for Cathepsin B
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | pH | Comments |
| Z-Phe-Arg-AMC | 14.7 | - | - | 7.4 | Immobilized Cathepsin B.[5] |
| Z-Phe-Arg-AMC | - | - | High | 7.2 | Displays high catalytic efficiency.[6] |
| Z-Phe-Arg-AMC | - | - | Higher | 4.6 | Higher catalytic efficiency at acidic pH.[6] |
| Z-Arg-Arg-pNA | - | - | - | - | A colorimetric substrate for Cathepsin B.[7] |
Experimental Protocols
General Spectrophotometric Assay for this compound Cleavage
This protocol provides a general framework for measuring the activity of enzymes that cleave this compound. Specific conditions (e.g., buffer composition, pH, enzyme and substrate concentrations) should be optimized for each enzyme.
Materials:
-
Enzyme of interest (e.g., Trypsin, Urokinase)
-
This compound hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare working solutions of the enzyme in assay buffer to the desired concentrations.
-
Prepare a range of substrate concentrations by diluting the stock solution in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of assay buffer to each well of the 96-well microplate.
-
Add a specific volume of the enzyme solution to each well (except for the blank/control wells).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.
-
-
Initiation of Reaction:
-
To initiate the reaction, add a specific volume of the this compound working solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using the microplate reader. Readings can be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
The rate of p-nitroaniline release is determined from the linear portion of the absorbance versus time plot.
-
The concentration of p-nitroaniline can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,500 M⁻¹cm⁻¹).
-
For kinetic analysis, initial velocities are plotted against substrate concentrations and the data are fitted to the Michaelis-Menten equation to determine K_m and V_max. The k_cat can then be calculated from V_max if the enzyme concentration is known.
-
Signaling Pathways and Experimental Workflows
The enzymes that cleave this compound are involved in a variety of critical biological signaling pathways. Understanding these pathways is crucial for contextualizing the role of these enzymes in health and disease.
Urokinase (uPA) Signaling Pathway
Urokinase plays a pivotal role in extracellular matrix remodeling, cell migration, and invasion, primarily through the activation of plasminogen to plasmin. Its activity is tightly regulated by its receptor, uPAR.
References
- 1. Digesting New Information About the Role of Trypsin in Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of secondary interactions on the kinetics of peptide and peptide ester hydrolysis by tissue kallikrein and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 5. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Kallikrein–Kinin System Suppresses Type I Interferon Responses: A Novel Pathway of Interferon Regulation [frontiersin.org]
Z-Phe-Arg-pNA for Cathepsin L Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the chromogenic substrate Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide) for the determination of cathepsin L activity. This document details the underlying principles, experimental protocols, and data interpretation, and explores the role of cathepsin L in key cellular signaling pathways.
Introduction to Cathepsin L and the this compound Substrate
Cathepsin L is a lysosomal cysteine protease belonging to the papain superfamily. It plays a crucial role in intracellular protein degradation and turnover.[1] Under pathological conditions, its activity is often dysregulated, implicating it in diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the accurate measurement of cathepsin L activity is vital for both basic research and drug development.
This compound is a synthetic peptide substrate that is cleaved by cathepsin L. The enzymatic reaction liberates the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically. The rate of pNA formation is directly proportional to the cathepsin L activity in the sample.
It is important to note that this compound is not entirely specific to cathepsin L and can also be cleaved by other cysteine proteases, most notably cathepsin B.[1] Therefore, specific assay conditions or the use of inhibitors are necessary to ensure the selective measurement of cathepsin L activity.
Quantitative Data
The following tables summarize key quantitative data related to the use of peptidyl-pNA and analogous fluorogenic substrates for measuring cathepsin L activity.
Table 1: Kinetic Parameters for Cathepsin L with a Similar Fluorogenic Substrate (Z-Phe-Arg-AMC)
| Parameter | Value | Source |
| Km | 0.77 µM | [2] |
| kcat | 1.5 s-1 | [2] |
Note: Data for the analogous substrate Z-Phe-Arg-AMC is provided as a reference for the affinity and turnover rate of cathepsin L with this class of substrates.
Table 2: Specific Activity of Cathepsin L in Biological Samples (using Z-Phe-Arg-MCA)
| Sample | Condition | Specific Activity (μmol/mg protein/h) | Source |
| Alveolar Macrophages | Non-smokers | 2.9 ± 0.3 | [3] |
| Alveolar Macrophages | Smokers | 7.1 ± 0.7 | [3] |
| Bronchoalveolar Lavage Fluid | Non-smokers | 0.14 ± 0.02 | [3] |
| Bronchoalveolar Lavage Fluid | Smokers | 0.38 ± 0.04 | [3] |
Note: This data was obtained using the fluorogenic substrate Z-Phe-Arg-MCA, which has similar substrate specificity to this compound. The assay included a specific cathepsin B inhibitor (CA-074) to ensure the measurement of cathepsin L activity.
Experimental Protocols
This section provides a detailed methodology for the determination of cathepsin L activity using this compound.
Principle
Cathepsin L cleaves the amide bond between the arginine residue of this compound and the p-nitroaniline group. The released pNA has a strong absorbance at 405-410 nm. The rate of increase in absorbance is proportional to the cathepsin L activity.
Materials and Reagents
-
This compound hydrochloride (substrate)
-
Purified cathepsin L (positive control)
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Solution: 10 mM L-cysteine in Assay Buffer (prepare fresh)
-
Stop Solution: 100 mM sodium chloroacetate in Assay Buffer
-
Sample (cell lysate, tissue homogenate, or purified enzyme)
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
96-well microplate
Assay Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
Prepare the Activation Solution immediately before use.
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer and determine the total protein concentration.
-
Dilute the sample with Assay Buffer to the desired concentration.
-
-
Enzyme Activation:
-
To activate the cathepsin L in the sample, add the Activation Solution to the diluted sample at a 1:1 ratio.
-
Incubate for 15 minutes at 37°C. This step is crucial as it ensures the catalytic cysteine residue in the active site of cathepsin L is in its reduced, active state.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the activated sample per well.
-
To initiate the reaction, add 50 µL of a working solution of this compound (e.g., 200 µM in Assay Buffer) to each well.
-
Immediately start monitoring the absorbance at 405 nm in a microplate reader at 37°C. Record the absorbance every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (Vo) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).
-
Calculate the cathepsin L activity using the Beer-Lambert law: Activity (mol/min/mg) = (ΔAbs/min) / (ε * l * [Protein]) where:
-
ε (extinction coefficient of pNA) = 8800 M-1cm-1
-
l (path length) = typically 1 cm (check microplate specifications)
-
[Protein] = protein concentration in mg/mL
-
-
Method for Selective Measurement of Cathepsin L Activity
To distinguish cathepsin L activity from that of cathepsin B, one of the following approaches can be employed:
-
Inhibition of Cathepsin B: Include a specific cathepsin B inhibitor, such as CA-074, in the reaction mixture.
-
Inactivation of Cathepsin B: Perform the assay in the presence of 4 M urea at pH 5.0. These conditions have been shown to inactivate cathepsin B while preserving cathepsin L activity.[1]
Signaling Pathways and Experimental Workflows
Cathepsin L is involved in several critical cellular pathways. The following diagrams, created using the DOT language, illustrate some of these processes and a typical experimental workflow.
Cathepsin L Activation and Trafficking
Caption: Cathepsin L Biosynthesis and Activation Pathway.
Experimental Workflow for Cathepsin L Activity Assay
Caption: Workflow for Measuring Cathepsin L Activity.
Role of Cathepsin L in Apoptosis
References
- 1. A selective colorimetric assay for cathepsin L using Z-Phe-Arg-4-methoxy-beta-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin L activity is increased in alveolar macrophages and bronchoalveolar lavage fluid of smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Z-Phe-Arg-p-nitroanilide: Structure, Enzymatic Hydrolysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide, commonly abbreviated as Z-Phe-Arg-pNA, is a synthetic chromogenic substrate widely utilized in biochemical assays to measure the activity of specific proteases. Its molecular structure is specifically designed to be recognized and cleaved by enzymes that exhibit trypsin-like specificity, primarily cleaving at the carboxyl side of arginine residues. Upon enzymatic cleavage, the colorless substrate releases p-nitroaniline, a yellow-colored compound that can be quantified spectrophotometrically. This property makes this compound an invaluable tool for studying enzyme kinetics, screening for inhibitors, and diagnosing diseases associated with aberrant protease activity. This guide provides a comprehensive overview of the structure of this compound, its interaction with key proteases, detailed experimental protocols for its use, and its relevance in various signaling pathways.
Chemical Structure of Z-Phe-Arg-p-nitroanilide
Z-Phe-Arg-p-nitroanilide is a tripeptide derivative. Its structure consists of three main components:
-
N-terminal protecting group: A benzyloxycarbonyl (Z) group is attached to the N-terminus of the peptide. This group protects the amino group of phenylalanine from unwanted reactions.
-
Peptide sequence: The dipeptide sequence is L-Phenylalanyl-L-Arginine. This sequence is crucial for the substrate's specificity, as the arginine residue is the primary recognition and cleavage site for trypsin-like proteases.
-
Chromogenic reporter group: A p-nitroanilide (pNA) group is attached to the C-terminus of the arginine residue via an amide bond. It is the cleavage of this bond that releases the chromogenic p-nitroaniline.
The systematic IUPAC name for Z-Phe-Arg-p-nitroanilide is N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-1-(4-nitrophenyl)amino-5-ureidopentan-2-yl]oxycarbonylbenzene.
Enzymatic Hydrolysis and Quantitative Data
Z-Phe-Arg-p-nitroanilide is a substrate for several serine and cysteine proteases. The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline group.
While specific kinetic parameters for Z-Phe-Arg-p-nitroanilide are not always readily available in the literature, data for the structurally and functionally similar fluorogenic substrate, Z-Phe-Arg-AMC (7-amino-4-methylcoumarin), provides a reasonable approximation of the enzymatic efficiency. The key difference lies in the reporter group, which can influence the absolute kinetic values but generally preserves the relative substrate specificity.
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Cathepsin L (Human) | 0.77[1] | 1.5[1] | 1.95 x 106 | 5.5[1] |
| Cathepsin B (Human) | Data not available for this compound | Data not available for this compound | Moderate catalytic efficiency[2] | 4.6 - 7.2[2] |
| Trypsin (Bovine) | Data not available for this compound | Data not available for this compound | Data not available for this compound | ~8.0 |
Note: The kinetic data for Cathepsin L was obtained using the substrate Z-Phe-Arg-AMC.[1] While this compound is also cleaved by Cathepsin B, Z-Arg-Arg based substrates are often preferred for assessing its activity.[2]
Experimental Protocols
General Assay Principle
The enzymatic activity is determined by measuring the rate of p-nitroaniline release, which is monitored by the increase in absorbance at 405 nm. The concentration of the released p-nitroaniline is calculated from a standard curve.
Preparation of a p-Nitroaniline Standard Curve
Objective: To establish a relationship between the absorbance at 405 nm and the concentration of p-nitroaniline.
Materials:
-
p-Nitroaniline (pNA)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin; 100 mM sodium acetate, pH 5.5, containing DTT and EDTA for cathepsins)
-
96-well microplate
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare a 10 mM stock solution of p-nitroaniline in DMSO.
-
Perform serial dilutions of the pNA stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM).
-
Add 100 µL of each dilution to separate wells of a 96-well microplate.
-
Measure the absorbance of each well at 405 nm.
-
Plot the absorbance values against the corresponding p-nitroaniline concentrations.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope (extinction coefficient in the context of the assay volume). This standard curve will be used to convert the rate of change in absorbance in the enzyme assay to the rate of product formation.
Protocol for Trypsin Activity Assay
Objective: To measure the activity of trypsin using Z-Phe-Arg-p-nitroanilide.
Materials:
-
Trypsin (e.g., from bovine pancreas)
-
Z-Phe-Arg-p-nitroanilide
-
Trypsin Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Stop Solution: 30% acetic acid in water
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl. The final concentration in the assay will depend on the enzyme's activity.
-
Prepare a stock solution of Z-Phe-Arg-p-nitroanilide in DMSO (e.g., 10 mM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
x µL of Trypsin Assay Buffer
-
y µL of the trypsin solution (diluted in assay buffer)
-
-
The total volume should be brought to, for example, 90 µL with the assay buffer. Include a blank control with no enzyme.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Z-Phe-Arg-p-nitroanilide stock solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode, recording readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔA₄₀₅/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of p-nitroaniline formation using the slope from the p-nitroaniline standard curve.
-
Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).
-
Protocol for Cathepsin B/L Activity Assay
Objective: To measure the activity of Cathepsin B or L using Z-Phe-Arg-p-nitroanilide.
Materials:
-
Recombinant human Cathepsin B or L
-
Z-Phe-Arg-p-nitroanilide
-
Activation Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.0
-
Assay Buffer: 100 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate (for fluorescence, though pNA is colorimetric) or clear microplate
-
Spectrophotometer
Procedure:
-
Enzyme Activation:
-
Dilute the cathepsin enzyme in the Activation Buffer.
-
Incubate at room temperature for 10-15 minutes to ensure the active site cysteine is reduced.
-
-
Reagent Preparation:
-
Prepare a stock solution of Z-Phe-Arg-p-nitroanilide in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the activated enzyme solution to the wells.
-
Bring the volume in each well to, for example, 90 µL with Assay Buffer. Include a blank control with no enzyme.
-
-
Enzyme Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Start the reaction by adding 10 µL of the Z-Phe-Arg-p-nitroanilide stock solution.
-
-
Measurement and Analysis:
-
Follow the same measurement and data analysis steps as described for the trypsin assay (Section 3.3).
-
Involvement in Signaling Pathways
The proteases that cleave Z-Phe-Arg-p-nitroanilide are involved in a multitude of critical signaling pathways. Understanding these pathways is essential for contextualizing the results of enzyme activity assays and for the development of targeted therapeutics.
Trypsin and Protease-Activated Receptors (PARs)
Trypsin is a key activator of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[3][4] The activation of PAR2 by trypsin initiates several downstream signaling cascades that are implicated in inflammation, tissue repair, and pain.[3][4]
Cathepsin B in Apoptosis and PI3K/Akt Pathway
Cathepsin B, a lysosomal cysteine protease, plays a dual role in cellular signaling. Under certain conditions, its release from the lysosome into the cytosol can trigger apoptosis.[5] It can do so by cleaving Bid to its truncated form (tBid), which in turn activates the mitochondrial apoptotic pathway.[6] Cathepsin B can also influence cell survival and proliferation through its interaction with the PI3K/Akt signaling pathway.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin B launches an apoptotic exit effort upon cell death-associated disruption of lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
Z-Phe-Arg-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties and applications of Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide), a chromogenic substrate widely utilized in biochemical assays. This document is intended for researchers, scientists, and drug development professionals engaged in studies involving proteases, particularly cysteine cathepsins.
Core Chemical Properties
This compound is a synthetic dipeptide derivative that serves as a substrate for a variety of proteases. Its utility in research stems from the p-nitroanilide (pNA) group, which, upon enzymatic cleavage from the peptide backbone, produces a yellow chromophore that can be quantified spectrophotometrically. This allows for the kinetic analysis of enzyme activity. The compound is most commonly available as a hydrochloride salt to improve its solubility and stability[1].
Quantitative Data Summary
The key chemical and physical properties of this compound and its hydrochloride salt are summarized in the tables below for easy reference and comparison.
| Property | This compound | This compound Hydrochloride |
| Synonyms | Z-FR-pNA, benzyloxycarbonyl-Phe-Arg-p-nitroanilide | Z-FR-pNA HCl |
| Molecular Formula | C₂₉H₃₃N₇O₆ | C₂₉H₃₃N₇O₆ · HCl |
| Molecular Weight | 575.62 g/mol [2][3] | 612.09 g/mol [1][4] |
| CAS Number | 117761-01-0[2][3] | 59188-54-4[1][4][5] |
| Appearance | White to off-white solid[2] | Lyophilized solid[5] |
| Purity | ≥95% | ≥99% (TLC)[5] |
| Solubility | Soluble in DMSO and Methanol (50 mg/ml)[5] | Soluble in DMSO and Methanol (50 mg/ml)[5] |
| Storage Conditions | Store at -20°C for short-term, -80°C for long-term (up to 6 months)[2] | Store at 2-8°C[1] or -20°C for long-term storage[5]. |
Biological Activity and Applications
This compound is primarily recognized as a substrate for Cathepsin L[2][3]. However, it is also cleaved by other proteases, including Cathepsins B, K, and S, as well as papain and trypsin[5]. This broad reactivity makes it a useful tool for the general screening of protease activity and for studying enzyme kinetics and inhibition[1]. The enzymatic cleavage of this compound releases p-nitroaniline (pNA), which can be monitored by measuring the absorbance at 405-410 nm[5].
Enzyme Specificity and Kinetic Parameters
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | pH | Assay Conditions |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine |
Note: Data for Z-Phe-Arg-AMC is presented as a proxy for this compound due to its structural similarity and the availability of detailed kinetic studies.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in enzyme activity and inhibition assays. These protocols are generalized and may require optimization for specific experimental conditions.
Materials
-
This compound (or its HCl salt)
-
Protease of interest (e.g., Cathepsin L)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 for Cathepsin L)
-
Inhibitor stock solution (for inhibition assays)
-
Solvent for substrate and inhibitor (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-410 nm
General Enzyme Activity Assay Protocol
-
Prepare Assay Buffer: Prepare the appropriate assay buffer for the protease being studied. For cysteine proteases like cathepsins, the buffer should contain a reducing agent such as DTT or L-cysteine to ensure the active site cysteine is in its reduced state.
-
Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Enzyme solution
-
Pre-incubate the enzyme in the buffer at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for temperature equilibration and enzyme activation.
-
-
Initiate Reaction: Add the this compound substrate solution to each well to initiate the reaction. The final substrate concentration should ideally be at or above the Kₘ value for the enzyme, if known.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm (or 410 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the progress curve. This velocity is proportional to the enzyme activity.
Enzyme Inhibition Assay Protocol
-
Follow Steps 1-3 from the General Enzyme Activity Assay Protocol.
-
Prepare Inhibitor Solutions: Prepare a serial dilution of the inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Inhibitor solution (at various concentrations)
-
Enzyme solution
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature to allow for inhibitor binding.
-
Initiate Reaction: Add the this compound substrate solution to each well.
-
Measure Absorbance and Analyze Data: Monitor the reaction and calculate the initial velocities as described in the general assay protocol. Determine the extent of inhibition for each inhibitor concentration and calculate parameters such as the IC₅₀ value.
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a protease.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A typical workflow for an enzyme inhibition assay using this compound.
References
- 1. A selective colorimetric assay for cathepsin L using Z-Phe-Arg-4-methoxy-beta-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1168921 - Inhibition of human cathepsin B using Z-Arg-Arg-pNA chromogenic substrate fluorogenic substrate incubated for 30 mins - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
The Advent and Application of Z-Phe-Arg-pNA: A Chromogenic Cornerstone in Protease Research
For Immediate Release
A cornerstone of in vitro protease analysis, the chromogenic substrate Z-Phe-Arg-pNA (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide), has played a pivotal role in advancing our understanding of a diverse range of proteolytic enzymes. This in-depth technical guide explores the historical context of its development, its biochemical applications, and the experimental protocols that leverage its utility in drug discovery and diagnostics.
Discovery and Historical Context: A New Wave of Protease Substrates
The precise first synthesis of this compound is not definitively documented in a single seminal publication. Instead, its emergence is rooted in the broader explosion of research into synthetic peptide substrates for proteases throughout the 1970s and early 1980s. During this period, researchers sought to move beyond natural protein substrates to more specific, quantifiable, and reproducible tools for studying enzyme kinetics.
The core innovation was the coupling of a short, specific peptide sequence to a chromogenic reporter molecule, most notably p-nitroaniline (pNA). The principle was elegant in its simplicity: upon enzymatic cleavage of the amide bond between the peptide and pNA, the liberated p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at 405 nm. This colorimetric change provides a direct and continuous measure of enzyme activity.
Early work focused on developing substrates for well-characterized proteases like trypsin and thrombin. The synthesis of various peptide p-nitroanilides, including those with similar sequences to this compound, was a key area of investigation. These efforts laid the groundwork for the development of a wide array of chromogenic substrates tailored to the specificities of different proteases. This compound, with its dipeptide sequence, proved to be a versatile substrate for a range of serine and cysteine proteases, including cathepsins, kallikrein, and trypsin, solidifying its place in the researcher's toolkit.
Quantitative Data: A Comparative Look at Enzyme Kinetics
The utility of this compound and its analogs lies in the ability to quantify enzyme kinetics. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial parameters for characterizing enzyme-substrate interactions. While specific kinetic data for this compound can vary depending on the enzyme and experimental conditions, the following table summarizes representative kinetic parameters for closely related substrates with key proteases.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |
| Cathepsin B (Human) | Z-Phe-Arg-AMC | 14.20 | - | - | [1] |
| Cathepsin L (Human) | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | [1] |
| Trypsin (Bovine) | Bz-GPA-pNA | 15.6 | 0.081 | 5.19 x 10³ | [2] |
| Plasma Kallikrein (Human) | H-D-Pro-Phe-Arg-pNA (S-2302) | - | - | - | [3][4] |
Note: Data for Z-Phe-Arg-AMC (a fluorogenic analog) and other structurally similar p-nitroanilide substrates are presented to provide a comparative understanding of the kinetic profiles. Specific values for this compound may differ.
Experimental Protocols: A Guide to Practical Application
The following provides a detailed methodology for a standard chromogenic protease assay using a p-nitroanilide substrate like this compound.
Principle
The rate of enzymatic cleavage of the chromogenic substrate is determined by measuring the increase in absorbance at 405 nm due to the release of p-nitroaniline (pNA). The initial rate of the reaction is proportional to the enzyme concentration.
Materials
-
Protease of interest (e.g., Cathepsin B, Trypsin, Plasma Kallikrein)
-
This compound substrate
-
Assay Buffer (specific to the protease, e.g., for Cathepsin B: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C)
-
Inhibitor (for control experiments)
Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and equilibrate to the desired reaction temperature.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer.
-
Prepare a solution of the protease in Assay Buffer. The optimal concentration will need to be determined empirically.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Protease solution
-
For inhibitor controls, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. The V₀ is the change in absorbance per unit time (ΔAbs/min).
-
The concentration of pNA produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at 405 nm is approximately 8,800 M⁻¹cm⁻¹.
-
Visualizing the Core Concepts
To further elucidate the principles and workflows associated with this compound, the following diagrams are provided.
Caption: Mechanism of chromogenic substrate cleavage and detection.
Caption: Workflow for a typical protease inhibition assay.
Caption: Role of thrombin in coagulation and its assay with a substrate analog.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by porcine pancreatic kallikrein. A comparison with human plasma Kallikrein - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Z-Phe-Arg-pNA in Protease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate widely employed in protease research. Its specific peptide sequence, mimicking natural protease cleavage sites, coupled with a readily detectable p-nitroanilide (pNA) group, makes it an invaluable tool for the characterization of various proteases, particularly cysteine proteases like cathepsins and serine proteases such as trypsin and plasma kallikrein. Cleavage of the amide bond between the arginine residue and the pNA moiety by a target protease releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This allows for real-time kinetic analysis of enzyme activity and the screening of potential protease inhibitors. This guide provides a comprehensive overview of the applications of this compound in protease research, including quantitative kinetic data, detailed experimental protocols, and the relevant signaling pathways of its target proteases.
Core Applications of this compound
This compound serves as a versatile substrate for a range of proteases, enabling researchers to:
-
Determine Enzyme Kinetics: By measuring the rate of pNA release, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. This information is fundamental to understanding the catalytic efficiency and substrate affinity of a protease.
-
Screen for Protease Inhibitors: The substrate is instrumental in high-throughput screening campaigns to identify and characterize potential protease inhibitors. A decrease in the rate of pNA formation in the presence of a test compound indicates inhibitory activity.
-
Characterize Protease Activity in Biological Samples: this compound can be used to measure the activity of specific proteases in complex biological mixtures, such as cell lysates and tissue homogenates, providing insights into their physiological and pathological roles.
Quantitative Data: Kinetic Parameters of Proteases with Z-Phe-Arg Substrates
The following table summarizes the available kinetic data for the hydrolysis of this compound and the closely related fluorogenic substrate Z-Phe-Arg-AMC by various proteases. It is important to note that while both substrates share the same peptide recognition sequence, the nature of the leaving group (p-nitroanilide vs. 7-amino-4-methylcoumarin) can influence the kinetic parameters.
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism/Source | Reference |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | Human | [1] |
| Cathepsin B | Z-Phe-Arg-AMC | - | - | High at pH 4.6 | Human | [2] |
| Cathepsin K | Z-Phe-Arg-AMC | - | - | - | Human | [3] |
| Cathepsin S | Z-Phe-Arg-AMC | - | - | - | Human | [4] |
| Papain | This compound | - | - | - | Carica papaya | [5] |
| Trypsin | - | - | - | - | Bovine | [6] |
| Plasma Kallikrein | - | - | - | - | Human | [6] |
Experimental Protocols
General Protease Assay using this compound
This protocol provides a general framework for measuring the activity of a purified protease using this compound. The specific concentrations of the enzyme and substrate, as well as the buffer composition, may need to be optimized for each specific protease.
Materials:
-
Purified protease of interest
-
This compound hydrochloride (stock solution typically prepared in DMSO)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT for cathepsins; or 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂ for trypsin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitroaniline for standard curve
Procedure:
-
Prepare Reagents:
-
Prepare the appropriate assay buffer and bring it to the desired reaction temperature (typically 25°C or 37°C).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the purified protease to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Set up the Reaction:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer (to bring the final volume to 200 µL)
-
Protease solution
-
-
Pre-incubate the plate at the reaction temperature for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
To start the reaction, add the this compound substrate to each well. The final substrate concentration should ideally be around the Km value for the enzyme, or varied to determine the kinetic parameters. A typical starting concentration is 100-200 µM.
-
Mix the contents of the wells thoroughly.
-
-
Monitor the Reaction:
-
Immediately place the microplate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure that the reaction rate is linear during the measurement period.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀): Determine the initial velocity of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/Δt).
-
Prepare a p-Nitroaniline Standard Curve: To convert the rate of change in absorbance to the rate of product formation, a standard curve of known concentrations of p-nitroaniline in the assay buffer is required. Measure the absorbance of the standards at 405 nm.
-
Calculate Protease Activity: Use the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 8800 M⁻¹cm⁻¹) or the standard curve to convert the rate of absorbance change to the concentration of pNA produced per unit time.[7] The specific activity of the enzyme can then be calculated as units per milligram of protein (one unit is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute).
Formula for calculating activity (in U/mL):
(ΔAbs/min) x (Total assay volume in mL) / (ε x path length in cm) x 10⁶
Where:
-
ΔAbs/min is the rate of change in absorbance at 405 nm.
-
ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹).
-
The path length is typically 1 cm for a standard cuvette, but needs to be corrected for the volume in a microplate well.
-
10⁶ converts moles to µmoles.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Target Proteases
The proteases targeted by this compound are involved in a multitude of critical signaling pathways, many of which are implicated in disease pathogenesis. The following diagrams, generated using the DOT language, illustrate some of these key pathways.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K: a cysteine protease with unique kinin-degrading properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific catalytic activity of cathepsin S in comparison to cathepsins B and L along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Z-Phe-Arg-pNA for Papain Substrate Studies
This guide provides a comprehensive overview of the use of Nα-Cbz-L-phenylalanyl-L-arginine p-nitroanilide (this compound) as a chromogenic substrate for studying the kinetics and activity of papain, a cysteine protease of significant biological and industrial importance.
Introduction: Papain and its Chromogenic Substrate
Papain (EC 3.4.22.2) is a cysteine protease extracted from the latex of the papaya fruit (Carica papaya). It is a well-studied enzyme known for its broad substrate specificity, efficiently hydrolyzing proteins, peptides, amides, and esters. Its activity relies on a catalytic dyad within its active site.
This compound is a synthetic chromogenic substrate designed to mimic the natural cleavage sites preferred by papain. The substrate consists of a dipeptide, Phenylalanine-Arginine, which is recognized by the enzyme's active site. The C-terminus of the arginine is linked to a p-nitroaniline (pNA) molecule. In its intact form, this compound is colorless. Upon enzymatic cleavage of the amide bond between arginine and pNA by papain, the yellow-colored p-nitroaniline is released. The rate of pNA formation, which can be quantified by measuring the absorbance at 405-410 nm, is directly proportional to the enzymatic activity of papain.
Papain's Catalytic Mechanism and Substrate Specificity
The Catalytic Dyad
The catalytic activity of papain is centered in a cleft containing a catalytic dyad composed of Cysteine-25 (Cys-25) and Histidine-159 (His-159) . A nearby asparagine residue, Asn-175, helps to orient the imidazole ring of His-159 to facilitate the reaction. The mechanism proceeds as follows:
-
Deprotonation: His-159 acts as a general base, deprotonating the thiol group of Cys-25 to form a highly reactive thiolate anion.
-
Nucleophilic Attack: The Cys-25 thiolate performs a nucleophilic attack on the carbonyl carbon of the peptide bond in the substrate (e.g., the Arg-pNA bond in this compound).
-
Intermediate Formation: This attack forms a covalent, tetrahedral acyl-enzyme intermediate. This intermediate is stabilized by an "oxyanion hole" formed by the backbone amide of Cys-25 and the side chain of Gln-19.
-
Product 1 Release: The imidazole ring of His-159, now acting as a general acid, protonates the nitrogen of the scissile peptide bond, leading to its cleavage and the release of the C-terminal portion of the substrate (p-nitroaniline).
-
Deacylation: A water molecule enters the active site and is deprotonated by His-159. The resulting hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate.
-
Product 2 Release & Regeneration: This leads to the cleavage of the covalent bond, releasing the N-terminal portion of the substrate and regenerating the active Cys-25 thiolate, preparing the enzyme for another catalytic cycle.
Substrate Specificity
Papain's active site is composed of several subsites (S4, S3, S2, S1, S1', S2', etc.) that bind the amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). The S2 subsite is considered the most crucial for determining specificity.
-
P2 Position: Papain shows a strong preference for amino acids with large, hydrophobic side chains at the P2 position. Phenylalanine (Phe) is highly favored, making this compound an excellent substrate.[1][2]
-
P1 Position: The S1 subsite, where the scissile bond is located, accommodates basic amino acids like Arginine (Arg) or Lysine, as well as Leucine and Glycine.[3]
The structure of this compound, with Phenylalanine at P2 and Arginine at P1, aligns perfectly with these preferences, ensuring efficient recognition and cleavage by papain.
Quantitative Data: Kinetic Parameters of Papain
| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Conditions |
| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | ~1.5 - 2.0 | Not specified | Not specified | pH 7, with DMSO |
| N-Benzoyl-L-arginine ethyl ester (BAEE) | 18.9 | 9.4 | 497 | pH 6.0, 25°C |
| N-Benzoyl-L-argininamide (BAA) | 38.0 | 2.6 | 68 | pH 6.0, 37°C |
Note: Data for BAPNA is derived from kinetic plots in literature; data for BAEE and BAA are from established kinetic studies. These values can vary with experimental conditions (pH, temperature, buffer composition).
Detailed Experimental Protocol: Papain Activity Assay
This section provides a representative protocol for measuring papain activity using this compound in a 96-well microplate format.
Required Reagents and Materials
-
Papain Enzyme: Stock solution prepared in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.0). Store at -20°C.
-
This compound Substrate: Stock solution (e.g., 10-20 mM) dissolved in DMSO. Store at -20°C, protected from light.
-
Assay Buffer: 100 mM Sodium Phosphate buffer, pH 6.5, containing 10 mM L-cysteine and 5 mM EDTA. L-cysteine is required to maintain the active-site cysteine in its reduced, active state. EDTA chelates heavy metal ions that can inhibit the enzyme.
-
Stop Solution (Optional): 30% (v/v) Acetic Acid in water. Used to quench the reaction at specific time points for endpoint assays.
-
Equipment: 96-well microplate reader capable of measuring absorbance at 405 nm, 37°C incubator, multichannel pipettes.
Experimental Workflow
Step-by-Step Procedure
-
Prepare Reagents:
-
Prepare the Assay Buffer and warm it to 37°C.
-
Thaw the papain stock solution and prepare serial dilutions in the Assay Buffer to find a concentration that yields a linear rate of absorbance change.
-
Thaw the this compound stock and dilute it in the Assay Buffer to the desired final concentration (e.g., 0.2-1.0 mM). The final DMSO concentration in the well should be kept low (<2% v/v) to avoid enzyme inhibition.
-
-
Assay Setup (Final Volume: 200 µL/well):
-
Add 170 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted papain solution (or experimental sample) to the appropriate wells.
-
For negative controls, add 10 µL of Assay Buffer instead of the enzyme solution.
-
Mix gently and pre-incubate the plate at 37°C for 5-10 minutes to allow for enzyme activation.
-
-
Initiate and Measure:
-
Initiate the reaction by adding 20 µL of the diluted this compound substrate solution to each well.
-
Immediately place the plate in the microplate reader (pre-heated to 37°C).
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis and Calculation of Activity
-
Calculate the Rate of Reaction (V₀):
-
For each sample, plot Absorbance (405 nm) versus Time (minutes).
-
Determine the slope of the initial linear portion of the curve. This slope (ΔAbs/min) is the initial velocity (V₀).
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation.
-
The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 8,800 M⁻¹cm⁻¹ .
-
The path length (l) in a standard 96-well plate for a 200 µL volume is typically ~0.5-0.6 cm (this should be confirmed for the specific plate and reader used).
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * (Total Volume / Enzyme Volume) * 10⁶
Where:
-
ΔAbs/min is the initial velocity.
-
ε = 8,800 M⁻¹cm⁻¹.
-
l = path length in cm.
-
Total Volume is the final volume in the well (e.g., 0.2 mL).
-
Enzyme Volume is the volume of the enzyme solution added (e.g., 0.01 mL).
-
10⁶ is the conversion factor from Moles to µmoles.
-
One unit (U) of papain activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
Conclusion
This compound serves as a highly effective and convenient chromogenic substrate for the routine assay of papain activity. Its structural properties are well-matched to the substrate specificity of the enzyme, ensuring reliable and reproducible kinetic measurements. The straightforward spectrophotometric method allows for high-throughput screening of enzyme activity, evaluation of inhibitors, and characterization of enzyme kinetics, making it an invaluable tool for researchers in enzymology and drug development.
References
An In-depth Technical Guide to Understanding p-Nitroanilide Release from Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the enzymatic release of p-nitroanilide (pNA) from chromogenic substrates. It is designed to serve as a valuable resource for researchers and professionals involved in enzyme kinetics, drug discovery, and diagnostics.
Introduction: The Significance of p-Nitroanilide in Enzymatic Assays
The use of synthetic chromogenic substrates has revolutionized the study of proteolytic enzymes. Among these, substrates that release p-nitroanilide (pNA) upon enzymatic cleavage are particularly prominent. p-Nitroanilide is a chromophore, a chemical group that absorbs light at a specific wavelength. In its conjugated form within a peptide substrate, it is colorless. However, upon enzymatic hydrolysis, free pNA is released, which imparts a distinct yellow color to the solution. This color change can be precisely quantified by measuring the absorbance of light at or near 405 nm.[1][2] The intensity of the color is directly proportional to the amount of pNA released, which in turn is a measure of the enzyme's activity.
This principle forms the basis of a wide range of simple, sensitive, and continuous assays for various proteases, including serine proteases like trypsin and chymotrypsin, and cysteine proteases like caspases. These assays are invaluable tools in fundamental research for characterizing enzyme kinetics, in clinical diagnostics for measuring enzyme levels, and in drug development for high-throughput screening of potential enzyme inhibitors.
Core Principle: Enzymatic Cleavage and Chromophore Release
The fundamental principle of pNA-based assays lies in the enzymatic hydrolysis of a peptide bond linking an amino acid or a peptide sequence to a p-nitroanilide molecule. The enzyme recognizes the specific amino acid sequence of the substrate and catalyzes the cleavage of the amide bond.
This reaction can be represented as:
Peptide-pNA (Colorless Substrate) + H₂O --(Enzyme)--> Peptide + p-Nitroaniline (Yellow Product)
The rate of the reaction, and thus the rate of pNA release, is dependent on several factors, including enzyme concentration, substrate concentration, temperature, and pH. By monitoring the increase in absorbance at 405 nm over time, one can determine the initial reaction velocity, which is a key parameter in enzyme kinetics.
Key Enzyme Families and their p-Nitroanilide Substrates
A wide variety of proteases can be assayed using specific pNA substrates. The specificity of the assay is determined by the amino acid sequence of the peptide portion of the substrate, which is designed to be a preferred target for the enzyme of interest.
Serine Proteases
This large family of proteases, characterized by a serine residue in their active site, includes digestive enzymes, coagulation factors, and enzymes involved in the immune response.
-
Trypsin: A digestive enzyme that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. A commonly used substrate is Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).[3][4][5][6]
-
Chymotrypsin: Another digestive enzyme that preferentially cleaves at the carboxyl side of tyrosine, tryptophan, and phenylalanine. A common substrate is N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.
-
Elastase: A protease that breaks down elastin. A typical substrate is N-Succinyl-Ala-Ala-Ala-p-nitroanilide.[7][8][9][10]
-
Plasmin: An important enzyme in fibrinolysis, the breakdown of blood clots. A specific substrate is H-D-Val-Leu-Lys-p-nitroanilide (S-2251).[11][12][13][14][15]
Cysteine Proteases (Caspases)
Caspases (cysteine-aspartic proteases) are a family of proteases that play essential roles in programmed cell death (apoptosis) and inflammation.
-
Caspase-3: A key executioner caspase in apoptosis. A widely used substrate is Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA).[1][2][16][17]
Aminopeptidases
These enzymes cleave amino acids from the N-terminus of proteins or peptides. Various aminopeptidases can be assayed using specific amino acid-pNA conjugates, such as L-Leucine-p-nitroanilide for leucine aminopeptidase.[18][19][20]
Quantitative Data Summary
The following tables summarize key quantitative data for various enzymes and their p-nitroanilide substrates, providing a valuable resource for experimental design and comparison.
Table 1: Kinetic Parameters of Common Proteases with p-Nitroanilide Substrates
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Trypsin (Bovine) | Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA) | ~0.1 - 1.0 | Varies | 8.0 - 8.2 | 25 - 37 |
| Chymotrypsin (Bovine) | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) | ~0.05 - 0.2 | Varies | 7.8 - 8.0 | 25 |
| Elastase (Porcine Pancreatic) | N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA) | ~0.2 - 1.0 | Varies | 8.0 | 25 |
| Plasmin (Human) | H-D-Val-Leu-Lys-p-nitroanilide (S-2251) | ~0.2 - 0.3 | Varies | 7.4 | 37 |
| Caspase-3 (Human, Recombinant) | Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) | Not typically determined in standard assays | Varies | 7.2 - 7.5 | 37 |
| Leucine Aminopeptidase | L-Leucine-p-nitroanilide | Varies | Varies | 8.0 | 25 |
Note: K_m_ and V_max_ values can vary significantly depending on the specific assay conditions (e.g., buffer composition, ionic strength) and the source of the enzyme.
Table 2: IC₅₀ Values of Selected Inhibitors
| Enzyme | Inhibitor | Substrate | IC₅₀ |
| Trypsin | Aprotinin | BAPNA | 1.02 µM[21] |
| Trypsin | Potato Inhibitor I | BAPNA | 1.46 µM[21] |
| Trypsin | Potato Inhibitor II | BAPNA | 2.33 µM[21] |
| Trypsin | Leupeptin | BAPNA | Moderately effective[21] |
| Trypsin | Antipain | BAPNA | Moderately effective[21] |
| Trypsin | Benzamidine | BAPNA | Inhibitory only at high concentrations[21] |
| Trypsin | TLCK | BAPNA | ~100% inhibition over 10⁻³–10⁻¹ mM[21] |
Note: IC₅₀ values are highly dependent on the assay conditions, particularly the substrate concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the release of p-nitroanilide.
General Assay Principle
A typical pNA-based enzyme assay involves the following steps:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme of interest. Prepare a stock solution of the pNA substrate, often in an organic solvent like DMSO, and then dilute it to the desired working concentration in the assay buffer. Prepare the enzyme solution in a suitable buffer.
-
Reaction Initiation: In a microplate well or a cuvette, combine the assay buffer and the substrate solution. Initiate the reaction by adding the enzyme solution.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader or a spectrophotometer.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of pNA released can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically around 10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
Detailed Protocol: Caspase-3 Activity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 Substrate (Ac-DEVD-pNA), 4 mM stock solution in DMSO
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Sample Preparation:
-
Induce apoptosis in cell culture using a desired method.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Cell Lysis Buffer on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) containing the caspases.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 50-100 µg of cell lysate.
-
Add Assay Buffer to bring the total volume to 90 µL.
-
Include a blank control well containing 90 µL of Assay Buffer without cell lysate.
-
Initiate the reaction by adding 10 µL of the 4 mM Ac-DEVD-pNA substrate solution to each well (final concentration 400 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from the values of the samples.
-
The caspase-3 activity can be expressed as the change in absorbance per unit time per milligram of protein.
-
Detailed Protocol: Trypsin Activity Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂
-
Trypsin solution (e.g., 1 mg/mL stock in 1 mM HCl, diluted to a working concentration in Assay Buffer)
-
Substrate solution: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) at a suitable concentration (e.g., 1 mM) in Assay Buffer
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Assay Setup:
-
To each well of a 96-well plate, add 180 µL of the BAPNA substrate solution.
-
Include a blank control well containing 180 µL of Assay Buffer.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the diluted trypsin solution to each well.
-
Immediately mix the contents of the wells.
-
-
Measurement:
-
Monitor the increase in absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Calculate the trypsin activity, taking into account the molar extinction coefficient of pNA.
-
Mandatory Visualizations
Signaling Pathways
The enzymes that cleave p-nitroanilide substrates are often key players in complex signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapeutics.
Caspases are central to the execution of apoptosis, which can be initiated through two main pathways: the extrinsic and intrinsic pathways.[22][23][24][25][26]
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Serine proteases like thrombin and trypsin can act as signaling molecules by cleaving and activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[27][28][29][30][31]
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]
- 8. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. 101.200.202.226 [101.200.202.226]
- 10. Pancreatic Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]
- 11. endotell.ch [endotell.ch]
- 12. Plasmin enzymatic activity assay [bio-protocol.org]
- 13. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. endotell.ch [endotell.ch]
- 15. researchgate.net [researchgate.net]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Apoptosis - Wikipedia [en.wikipedia.org]
- 24. assaygenie.com [assaygenie.com]
- 25. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 26. portlandpress.com [portlandpress.com]
- 27. Protease-activated receptor - Wikipedia [en.wikipedia.org]
- 28. Frontiers | Biased Signaling of Protease-Activated Receptors [frontiersin.org]
- 29. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Plasma Kallikrein with Z-Phe-Arg-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental interaction between plasma kallikrein (PK) and the chromogenic substrate Z-Phe-Arg-pNA. Plasma kallikrein is a crucial serine protease in the kallikrein-kinin system, playing a significant role in inflammation, blood pressure regulation, and coagulation. Understanding its enzymatic activity, often assayed using substrates like this compound, is paramount for the development of therapeutic inhibitors targeting various pathologies, including hereditary angioedema (HAE).
Core Principles of the Interaction
Plasma kallikrein preferentially recognizes and cleaves the peptide sequence Pro-Phe-Arg. Chromogenic substrates such as this compound (and its analogue H-D-Pro-Phe-Arg-pNA, also known as S-2302) are designed to mimic this natural substrate. The enzymatic reaction involves the hydrolysis of the amide bond between arginine and p-nitroaniline (pNA). The release of the pNA chromophore results in a measurable increase in absorbance at 405 nm, providing a direct and quantitative measure of plasma kallikrein's enzymatic activity.[1][2] This principle forms the basis of widely used colorimetric assays to determine PK activity and to screen for its inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of plasma kallikrein with chromogenic substrates and its inhibition.
| Substrate/Compound | Parameter | Value | Enzyme | Conditions | Reference |
| H-D-But-CHA-Arg-pNA | KM | 0.175 mM | Plasma Kallikrein | pH 7.9 | [3] |
| H-D-But-CHA-Arg-pNA | Vmax | 7.48 µmol/sec | Plasma Kallikrein | pH 7.9 | [3] |
| DX-2930 (Antibody) | Ki | 0.120 ± 0.005 nM | Human Plasma Kallikrein | pH 7.5, 30°C | [4][5][6] |
| Bauhinia bauhinioides Kallikrein Inhibitor (BbKI) | Ki | 0.35 nM | Plasma Kallikrein | Not specified | [7] |
| Trypsin | Ki (for BbKI) | 0.6 nM | Trypsin | pH 8.0 | [7] |
| Plasmin | Ki (for BbKI) | 33.1 nM | Plasmin | Not specified | [7] |
| Chymotrypsin | Ki (for BbKI) | 2,700 nM | Chymotrypsin | Not specified | [7] |
Experimental Protocols
Measurement of Plasma Kallikrein Activity using a Chromogenic Substrate
This protocol outlines the determination of plasma kallikrein activity using a chromogenic substrate like S-2302 (H-D-Pro-Phe-Arg-pNA).
1. Reagent Preparation:
-
Tris Buffer: Prepare a 50 mM Tris-HCl buffer containing 150 mM NaCl. Adjust the pH to 7.8 at 25°C.[2] This buffer should remain stable for several months when stored at 2-8°C.[8]
-
Substrate Solution: Reconstitute the chromogenic substrate (e.g., S-2302, MW: 611.6 g/mol ) with distilled water to a desired stock concentration.[2] For example, a 25 mg vial can be reconstituted in 20 ml of distilled water.
-
Plasma Kallikrein: Use purified human plasma kallikrein. Prepare a working solution in the Tris buffer.[8]
-
Stopping Reagent: 20% acetic acid solution.[2]
2. Prekallikrein Activation (if starting from plasma):
-
Blood samples should be collected in 0.1 mol/L sodium citrate (9 parts blood to 1 part citrate) and centrifuged at 2000 x g for 20 minutes.[2]
-
To activate prekallikrein to kallikrein, plasma can be incubated with dextran sulfate (e.g., 50 mg/L) at 0°C for a specified time (e.g., 7-15 minutes).[3][9]
3. Assay Procedure (Initial Rate Method):
-
Pre-warm all reagents and a semi-microcuvette to 37°C.[8]
-
In a 96-well plate or cuvette, incubate a known concentration of plasma kallikrein with the Tris buffer at 37°C. For inhibition studies, the enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 1 hour at 30°C).[4]
-
Initiate the reaction by adding the chromogenic substrate. A typical final substrate concentration is around 0.54 mmol/L.[9]
-
Immediately measure the change in absorbance at 405 nm over a set period (e.g., 60 seconds) using a spectrophotometer.[9]
-
The rate of pNA release (ΔA/min) is proportional to the plasma kallikrein activity.
4. Assay Procedure (Acid-Stopped Method):
-
Follow the same initial steps as the initial rate method.
-
After a specific incubation time, stop the reaction by adding the stopping reagent (20% acetic acid).[2]
-
Read the final absorbance at 405 nm.[2] The color is typically stable for at least 4 hours.[2][8]
-
Plasma blanks should be prepared by adding the reagents in reverse order without incubation.[2]
Visualizations
Signaling Pathway: The Kallikrein-Kinin System
Caption: The Kallikrein-Kinin System activation and signaling cascade.
Experimental Workflow: Chromogenic Assay for Plasma Kallikrein
References
- 1. caymanchem.com [caymanchem.com]
- 2. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. SPECTROZYME® P.Kal, chromogenic substrate for plasma kallikrein assays [loxo.de]
- 4. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bauhinia bauhinioides plasma kallikrein inhibitor: interaction with synthetic peptides and fluorogenic peptide substrates related to the reactive site sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Principles of Chromogenic Protease Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data analysis techniques associated with chromogenic protease assays. These assays are a cornerstone in enzymatic research and diagnostics, offering a straightforward and quantifiable method for determining protease activity.
Fundamental Principles
Chromogenic protease assays are biochemical assays used to measure the activity of proteolytic enzymes.[1][2] The core of the assay is a synthetic substrate specifically designed for the protease of interest.[3] This substrate consists of a short peptide sequence that mimics the natural cleavage site of the enzyme, covalently linked to a chromophore, a molecule that changes color upon release.[1][3]
The most commonly used chromophore is p-nitroaniline (pNA), which is colorless when bound to the peptide substrate.[4][5] When the protease cleaves the amide bond between the peptide and the pNA, the free pNA is released, resulting in a distinct yellow color.[6] The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the amount of pNA released and, consequently, to the activity of the protease.[1][3] The rate of color development provides a kinetic measure of the enzyme's activity.
The absorbance of the released pNA is typically measured at or near 405 nm.[1][7] This wavelength is chosen because it is where pNA has a significant absorbance, while the uncleaved substrate has minimal absorbance, thus maximizing the signal-to-noise ratio.[7]
Core Reaction Mechanism
The enzymatic reaction at the heart of a chromogenic protease assay can be summarized as follows:
Peptide-pNA (Colorless Substrate) + Protease → Cleaved Peptide + pNA (Yellow Product)
The continuous production of the colored product allows for real-time monitoring of the enzymatic reaction.[8]
Data Presentation: Quantitative Analysis
A key advantage of chromogenic assays is the ability to derive quantitative kinetic parameters for enzyme activity. By measuring the reaction rate at various substrate concentrations, researchers can determine the Michaelis-Menten constant (Kₘ), maximum velocity (Vₘₐₓ), and catalytic constant (kcat).
Below are tables summarizing kinetic data for common proteases and their corresponding chromogenic substrates, as well as the molar absorptivity of p-nitroaniline.
| Protease | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | kcat (s⁻¹) | kcat/Kₘ (L·mol⁻¹·s⁻¹) |
| Human Thrombin | S-2238 | 7[9][10] | 0.17 (per NIH-U)[9][10] | 35-130[11] | 4.7-52[11] |
| Bovine Thrombin | S-2238 | 9[9][10] | 0.22 (per NIH-U)[9][10] | N/A | N/A |
| Papain | PFLNA | 340[12] | N/A | N/A | N/A |
| Ficin | PFLNA | 430[12] | N/A | N/A | N/A |
| Bromelain | PFLNA | 300[12] | N/A | N/A | N/A |
Table 1: Kinetic constants for various proteases with chromogenic substrates.
| Chromophore | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| p-Nitroaniline (pNA) | 405 | 9,960[13] |
| p-Nitroaniline (pNA) | 410 | 8,800[4] |
Table 2: Molar absorptivity of p-Nitroaniline.
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reproducible results. Below are example protocols for chromogenic assays targeting Urokinase and Plasmin, as well as a general framework for a Factor Xa assay.
Urokinase Activity Assay Protocol
This protocol is adapted for the determination of urokinase activity using the chromogenic substrate S-2444 (
Reagents:
-
Tris Buffer (0.05 M, pH 8.8): Dissolve 6.05 g of Tris in 800 mL of distilled water. Adjust pH to 8.8 with 1 M HCl. Bring the final volume to 1000 mL.[14]
-
S-2444 Substrate Solution (1.5 mM): Reconstitute 25 mg of S-2444 with 16.7 mL of distilled water.[14]
-
Urokinase Standard: Prepare a stock solution of a known concentration (e.g., 400 units/mL) in a suitable solvent. Create a dilution series for a standard curve.[15]
-
Stopping Reagent: 2% (v/v) Acetic Acid or 5% (w/v) Monosodium Citrate.[7]
Procedure (Acid-Stopped Method):
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well or cuvette, add 100 µL of Tris buffer.
-
Add 100 µL of the urokinase sample or standard.
-
Incubate at 37°C for 5 minutes.[15]
-
Add 100 µL of the pre-warmed S-2444 substrate solution to initiate the reaction.
-
Incubate for a fixed time (e.g., 5 minutes) at 37°C.[14]
-
Stop the reaction by adding 100 µL of the stopping reagent.
-
Read the absorbance at 405 nm.[14] The color is stable for several hours.[14]
Plasmin Activity Assay Protocol
This protocol describes the measurement of plasmin activity using the chromogenic substrate S-2251 (H-D-Val-Leu-Lys-pNA). This can be part of an assay to determine plasminogen activation.[16]
Reagents:
-
Potassium Phosphate Buffer (0.15 M, pH 7.5, with 1% BSA): Dissolve 20.4 g of KH₂PO₄, 4.9 g of NaOH, and 10 g of protease-free BSA in ~800 mL of purified water. Adjust pH to 7.5 and bring the volume to 1000 mL.[16]
-
S-2251 Substrate Solution: Reconstitute 25 mg of S-2251 as per manufacturer instructions.
-
Plasminogen Activator (e.g., Streptokinase): To be used if measuring plasminogen activation.[17]
-
Stopping Reagent: 50% Acetic Acid.
Procedure:
-
In a microplate well, combine the plasmin-containing sample with the potassium phosphate buffer.
-
If measuring plasminogen activation, add the activator (e.g., Streptokinase) and incubate to allow for the conversion of plasminogen to plasmin.[17]
-
Initiate the reaction by adding the S-2251 substrate solution.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.
-
Stop the reaction by adding the stopping reagent.
-
Measure the absorbance at 405 nm.
Data Analysis: Calculating Protease Activity
The rate of the reaction (enzyme activity) is determined by measuring the change in absorbance over time (ΔA/min). This can be converted to molar concentration using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar absorptivity of the chromophore (e.g., ~9,960 M⁻¹cm⁻¹ for pNA at 405 nm)[13]
-
c is the concentration of the chromophore (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
The rate of product formation (in mol/L/min) can be calculated as:
Rate (mol/L/min) = (ΔA / min) / (ε * l)
Enzyme activity is often expressed in International Units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Activity (U/L) = [ (ΔA / min) / (ε * l) ] * 10⁶ * V_total / V_sample
Where:
-
V_total is the total volume of the assay mixture.
-
V_sample is the volume of the enzyme sample added.
Application in Signaling Pathways: The Coagulation Cascade
Chromogenic assays are invaluable for studying complex biological processes like the blood coagulation cascade. This cascade involves a series of proteolytic activations, and the activity of specific factors can be monitored using these assays.[3]
A prime example is the measurement of Factor Xa activity. Factor Xa is a critical serine protease that sits at the convergence of the intrinsic and extrinsic coagulation pathways.[18] It is responsible for converting prothrombin to thrombin, which then leads to the formation of a fibrin clot.[6] Chromogenic assays for Factor Xa are used in clinical settings to monitor anticoagulant therapies.[19][20]
References
- 1. Proteolytic activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 2. Assay of urokinase activity in plasma with a chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. aniara.com [aniara.com]
- 10. endotell.ch [endotell.ch]
- 11. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 14. Urokinase - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 15. coachrom.com [coachrom.com]
- 16. endotell.ch [endotell.ch]
- 17. Plasminogen Assays [practical-haemostasis.com]
- 18. teachmephysiology.com [teachmephysiology.com]
- 19. FXCH - Overview: Coagulation Factor X Chromogenic Activity Assay, Plasma [mayocliniclabs.com]
- 20. diapharma.com [diapharma.com]
Methodological & Application
Application Notes and Protocols: Z-Phe-Arg-pNA Assay for Cathepsin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin L is a lysosomal cysteine protease that plays a critical role in intracellular protein degradation and has been implicated in various pathological processes, including cancer metastasis and viral infections. The enzymatic activity of cathepsin L can be quantified using the chromogenic substrate Z-Phe-Arg-p-nitroanilide (Z-Phe-Arg-pNA). This application note provides a detailed protocol for a colorimetric assay to measure cathepsin L activity and to screen for potential inhibitors.
The assay is based on the cleavage of the p-nitroanilide (pNA) group from the Z-Phe-Arg peptide backbone by cathepsin L. The released pNA is a yellow-colored compound that can be quantified by measuring its absorbance at 410 nm. The rate of pNA formation is directly proportional to the cathepsin L activity.
Principle of the Assay
The this compound assay is a reliable and straightforward method for determining cathepsin L activity. The enzyme catalyzes the hydrolysis of the amide bond between the arginine residue and the p-nitroanilide moiety. The resulting free pNA has a distinct absorbance maximum at 410 nm, allowing for the continuous monitoring of the reaction progress using a spectrophotometer.
Caption: Principle of the this compound assay for cathepsin L.
Data Presentation
The following tables summarize key quantitative data related to the cathepsin L assay. Note that while the protocol is for the this compound substrate, much of the available kinetic data in the literature is for the fluorogenic analog, Z-Phe-Arg-AMC. This data is provided as a reference.
Table 1: Kinetic Parameters for Cathepsin L
| Substrate | Km (µM) | kcat (s-1) | Reference |
| Z-Phe-Arg-AMC | 0.77 | 1.5 | [1] |
Table 2: IC50 Values of a Known Inhibitor against Human Cathepsin L
| Inhibitor | IC50 (nM) | Pre-incubation Time | Substrate Used | Reference |
| SID 26681509 | 56 ± 4 | 0 hr | Z-Phe-Arg-AMC | [1] |
| SID 26681509 | 1.0 ± 0.5 | 4 hr | Z-Phe-Arg-AMC | [1] |
Experimental Protocols
This section provides detailed methodologies for the determination of cathepsin L activity and its inhibition.
Materials and Reagents
-
Human liver cathepsin L (e.g., Calbiochem 219402)
-
This compound (p-nitroanilide) substrate
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5.[1]
-
Optional (for specificity): 8 M Urea stock solution
-
Known cathepsin L inhibitor (e.g., SID 26681509)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, clear flat-bottom
-
Microplate reader capable of measuring absorbance at 410 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
Assay Buffer (20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5):
-
Prepare a stock solution of 1 M Sodium Acetate, pH 5.5.
-
Prepare a stock solution of 0.5 M EDTA, pH 8.0.
-
For 100 mL of Assay Buffer, combine:
-
2 mL of 1 M Sodium Acetate stock
-
0.2 mL of 0.5 M EDTA stock
-
Add approximately 90 mL of deionized water.
-
Adjust pH to 5.5 with acetic acid or NaOH as needed.
-
Bring the final volume to 100 mL with deionized water.
-
-
Immediately before use, add L-cysteine to a final concentration of 5 mM (e.g., add 60.7 mg of L-cysteine to 100 mL of buffer). Ensure it dissolves completely. L-cysteine is required to maintain the active site cysteine of cathepsin L in a reduced state.[1]
-
-
Cathepsin L Enzyme Solution:
-
Reconstitute lyophilized cathepsin L in Assay Buffer to a desired stock concentration (e.g., 1 µg/µL).
-
For the assay, dilute the stock solution with Assay Buffer to the final working concentration (e.g., 17.4 ng/mL).[1]
-
Pre-incubate the diluted enzyme solution for 30 minutes at room temperature to allow for full activation of the enzyme.[1]
-
-
This compound Substrate Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
For the assay, dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). The optimal substrate concentration may need to be determined empirically but should ideally be around the Km value.
-
-
Inhibitor Solution:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in Assay Buffer to generate a range of concentrations for IC50 determination.
-
Experimental Workflow
Caption: General workflow for the this compound cathepsin L assay.
Assay Protocol for Cathepsin L Activity
-
To each well of a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer.
-
25 µL of activated Cathepsin L enzyme solution (to give a final concentration of, for example, 8.7 ng/mL).[1]
-
-
Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of the this compound substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 410 nm every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
Protocol for Cathepsin L Inhibition Assay
-
To each well of a 96-well microplate, add the following in order:
-
40 µL of Assay Buffer.
-
10 µL of inhibitor solution at various concentrations (or DMSO for the control).
-
25 µL of activated Cathepsin L enzyme solution.
-
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 0, 1, 2, or 4 hours) at room temperature.[1]
-
Initiate the reaction by adding 25 µL of the this compound substrate solution.
-
Immediately measure the absorbance at 410 nm kinetically as described above.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (DMSO) and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Differentiating Cathepsin L from Cathepsin B Activity
This compound can also be cleaved by cathepsin B, which may be present in crude biological samples. To specifically measure cathepsin L activity in the presence of cathepsin B, the following modification can be made:
-
Prepare the Assay Buffer containing 4 M Urea.[2]
-
Incubate the enzyme sample in the 4 M Urea-containing Assay Buffer at pH 5.0. This condition will inactivate cathepsin B while preserving cathepsin L activity.[2]
-
Proceed with the assay as described above.
Conclusion
The this compound assay is a robust and accessible method for the quantification of cathepsin L activity and the screening of its inhibitors. The protocol provided herein offers a detailed guide for researchers in academic and industrial settings. Careful preparation of reagents and adherence to the protocol will ensure reproducible and reliable results, aiding in the investigation of cathepsin L function and the development of novel therapeutics.
References
Application Notes and Protocols: Preparation of Z-Phe-Arg-pNA Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Z-Phe-Arg-pNA (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) stock solutions. This compound is a chromogenic substrate widely used in enzymatic assays to determine the activity of various proteases, including cathepsins, papain, trypsin, and plasma kallikrein.[1][2] The enzymatic cleavage of the amide bond releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below. It is crucial to distinguish between the free peptide and its hydrochloride salt, as their molecular weights differ, which will affect the calculations for preparing stock solutions.
| Property | This compound | This compound · HCl |
| Molecular Formula | C₂₉H₃₃N₇O₆[3] | C₂₉H₃₃N₇O₆ · HCl[4][5] |
| Molecular Weight ( g/mol ) | 575.62[6] | 612.09[4][5] |
| Appearance | White to off-white powder[6] | Lyophilized or crystalline solid |
| Purity (Typical) | ≥95% (HPLC)[3] | ≥99% (TLC)[1] |
| Solubility | Soluble in DMSO and Methanol (50 mg/mL)[1] | Soluble in DMSO and Methanol[1] |
| Long-term Storage (Powder) | -20°C or -80°C[3][6] | -20°C[1][7] |
| Stock Solution Storage | -80°C (up to 6 months); -20°C (up to 1 month)[6] | -80°C (up to 6 months); -20°C (up to 1 month) |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The procedure should be performed in a laboratory setting using appropriate personal protective equipment (PPE).
Materials:
-
This compound or this compound · HCl powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Analytical balance
Procedure:
-
Determine the Form of this compound: Verify from the product vial or certificate of analysis whether you have the free peptide (MW: 575.62 g/mol ) or the hydrochloride salt (MW: 612.09 g/mol ). This is critical for accurate molarity calculations.
-
Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of the this compound powder using the following formula:
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For this compound (MW = 575.62): Mass (mg) = 10 mM x 1 mL x 575.62 / 1000 = 5.76 mg
-
For this compound · HCl (MW = 612.09): Mass (mg) = 10 mM x 1 mL x 612.09 / 1000 = 6.12 mg
-
-
Weighing the Powder: Carefully weigh the calculated amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.
-
Dissolution: a. Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM solution using the masses calculated above, you would add 1 mL of DMSO. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C and brief sonication may aid in the dissolution of the hydrochloride salt.[8]
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[6] b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its application in a typical protease activity assay.
References
- 1. Enzo Life Sciences this compound. hydrochloride (5mg). CAS: 59188-54-4, | Fisher Scientific [fishersci.com]
- 2. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound · HCl - Bachem AG [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Z-Phe-Arg-pNA in Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate Z-Phe-Arg-pNA (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) for the screening and characterization of protease inhibitors. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of relevant biological pathways.
Introduction
This compound is a widely used chromogenic substrate for a variety of serine and cysteine proteases, including thrombin, trypsin, and cathepsins. The principle of the assay is based on the enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline (pNA). This cleavage releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically by measuring the absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity, making it an ideal tool for high-throughput screening (HTS) of enzyme inhibitors.
Assay Principle:
-
Enzyme + this compound (colorless) → Z-Phe-Arg + pNA (yellow)
The presence of an inhibitor will decrease the rate of pNA formation, allowing for the determination of inhibitory activity and potency (e.g., IC50 values).
Target Enzymes and Biological Relevance
This compound is a versatile substrate that can be used to assay several important proteases:
-
Thrombin (Factor IIa): A serine protease that is a key enzyme in the blood coagulation cascade.[1] Thrombin inhibitors are important therapeutic agents for the prevention and treatment of thrombosis.
-
Trypsin: A serine protease found in the digestive system, where it breaks down proteins.[2][3][4] It is also involved in activating other digestive proenzymes.[2][3]
-
Cathepsins (e.g., Cathepsin B, L): Cysteine proteases typically found in lysosomes. They are involved in various physiological processes, including protein turnover.[5][6] Dysregulation of cathepsin activity has been implicated in a number of diseases, including cancer.[7][8][9][10]
Data Presentation: Kinetic Parameters and Inhibitor Potency
Quantitative data from inhibitor screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Michaelis-Menten Constants for pNA-based Substrates
The following table summarizes the kinetic parameters for the hydrolysis of various p-nitroanilide substrates by thrombin and cathepsin B. These values are useful for determining the appropriate substrate concentration to use in an inhibitor screening assay, which is often at or near the Km value.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Conditions |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | pH 7.8, 25°C[11] |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | pH 7.8, 25°C[11] |
| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 ± 0.07 | 91.4 ± 1.8 | pH 7.8, 25°C[11] |
| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 1.50 ± 0.10 | 98.0 ± 0.5 | pH 7.8, 25°C[11] |
| Cathepsin B | Z-Arg-Arg-pNA | - | - | pH 6.0, 40°C[12] |
Note: Specific kinetic data for this compound can vary depending on the enzyme and assay conditions.
Example IC50 Values of Known Inhibitors
The IC50 value, the concentration of an inhibitor that reduces enzyme activity by 50%, is a standard measure of inhibitor potency. The following table provides an illustrative example of how to present IC50 data.
| Enzyme | Inhibitor | IC50 (nM) | Assay Substrate |
| Thrombin | Dabigatran | ~10 | Chromogenic Substrate |
| Cathepsin K | Odanacatib | 0.2 | Fluorogenic Substrate |
| Trypsin | Aprotinin | ~6 | BAPNA |
These are representative values and the actual IC50 will depend on the specific assay conditions.
Experimental Protocols
General Protocol for Protease Inhibitor Screening using this compound
This protocol provides a general framework for screening protease inhibitors in a 96-well plate format. Specific modifications for thrombin, trypsin, and cathepsin B are provided in the subsequent sections.
Materials:
-
Purified enzyme (Thrombin, Trypsin, or Cathepsin B)
-
This compound substrate
-
Assay Buffer (enzyme-specific)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the appropriate assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Further dilute to the desired working concentration in assay buffer.
-
Prepare a stock solution of the purified enzyme in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup:
-
Add the following to the wells of a 96-well plate:
-
Blank (no enzyme): Assay Buffer + Substrate Solution
-
Enzyme Control (no inhibitor): Assay Buffer + Enzyme Solution + Substrate Solution
-
Test Compound: Test Compound Solution + Enzyme Solution + Substrate Solution
-
Positive Control: Positive Control Inhibitor Solution + Enzyme Solution + Substrate Solution
-
-
A typical reaction volume is 100-200 µL.
-
-
Pre-incubation:
-
Add the assay buffer, enzyme, and test compounds/inhibitor to the wells.
-
Mix gently and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows for the inhibitor to bind to the enzyme before the substrate is added.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).
-
Calculate the percent inhibition for each test compound concentration:
-
% Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Enzyme-Specific Protocol Modifications
Thrombin Inhibitor Assay:
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Enzyme: Human or bovine α-thrombin.
-
Substrate Concentration: Typically in the range of the Km value (e.g., 1-10 µM).
-
Positive Control: Dabigatran or Argatroban.
Trypsin Inhibitor Assay:
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2).[13] Calcium chloride is often included as it stabilizes trypsin.
-
Enzyme: Bovine pancreatic trypsin.
-
Substrate Concentration: A common substrate for trypsin is Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), but this compound can also be used.[13]
-
Positive Control: Aprotinin or Soybean Trypsin Inhibitor.
Cathepsin B Inhibitor Assay:
-
Assay Buffer: Acetate or phosphate buffer with a slightly acidic pH (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5). Cysteine proteases like cathepsin B require a reducing agent for optimal activity.
-
Activation: Pre-incubate the enzyme in the assay buffer containing a reducing agent like DTT or L-cysteine (e.g., 2-5 mM) for several minutes at room temperature before adding the inhibitor.
-
Enzyme: Human liver or recombinant human cathepsin B.
-
Substrate Concentration: Z-Arg-Arg-pNA is a common substrate for Cathepsin B.[5][6]
-
Positive Control: Leupeptin or CA-074.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways in which thrombin, trypsin, and cathepsin B are involved.
Caption: Thrombin's role in the coagulation cascade and cellular signaling via PARs.
Caption: Activation of trypsin and its role in protein digestion.
Caption: Cathepsin B's contribution to cancer progression via ECM degradation.
Experimental Workflow
The following diagram outlines the general workflow for a protease inhibitor screening assay using this compound.
Caption: General workflow for a protease inhibitor screening assay.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. mydiagnostics.in [mydiagnostics.in]
- 3. Trypsin - Wikipedia [en.wikipedia.org]
- 4. Trypsin Function: A Proteolytic Enzyme Vital for Good Health [healthline.com]
- 5. Z-Arg-Arg-pNA (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Cathepsin B: a sellsword of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
Measuring Enzyme Kinetics with Z-Phe-Arg-pNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-L-phenylalanyl-L-arginine p-nitroanilide (Z-Phe-Arg-pNA) and its fluorogenic analogue, Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC), are widely utilized chromogenic and fluorogenic substrates, respectively, for the kinetic analysis of various proteases. These substrates are particularly useful for assaying the activity of serine proteases, such as trypsin and plasma kallikrein, and cysteine proteases, including cathepsins B, K, and L. The cleavage of the amide bond by the enzyme releases the reporter molecule, p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (AMC), which can be quantified spectrophotometrically or fluorometrically. This allows for the continuous monitoring of enzyme activity, making these substrates ideal for determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters are crucial for characterizing enzyme function, screening for inhibitors, and in drug development processes.
Principle of the Assay
The enzymatic reaction involves the hydrolysis of the peptide bond between the arginine residue of the substrate and the p-nitroaniline or 7-amino-4-methylcoumarin moiety. The rate of release of the chromophore or fluorophore is directly proportional to the enzyme's activity under initial velocity conditions.
-
This compound (Chromogenic): The release of p-nitroaniline results in an increase in absorbance at approximately 405-410 nm.
-
Z-Phe-Arg-AMC (Fluorogenic): The release of AMC leads to an increase in fluorescence, typically measured with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]
Enzyme Specificity and Kinetic Data
This compound and Z-Phe-Arg-AMC are recognized by a range of proteases. The following tables summarize reported kinetic constants for several key enzymes. Note that assay conditions such as pH, temperature, and buffer composition can significantly influence these values.
Cathepsin B Kinetics
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Z-Phe-Arg-AMC | 4.6 | 14.7 | - | - | [2] |
| Z-Phe-Arg-AMC | 7.2 | - | - | High | [3] |
| Z-Phe-Arg-AMC | 6.5 | 14.70 | - | - | [2] |
Cathepsin L and Cathepsin K Kinetics
| Enzyme | Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Human Cathepsin L | Z-Phe-Arg-AMC | 5.5 | 0.77 | 1.5 | 1.95 x 10⁶ | [4] |
| Cathepsin L-like (CsCPL-m) | Z-Phe-Arg-AMC | 5.5 | 5.71 | - | - | |
| Cathepsin K | Z-Phe-Arg-AMC | - | - | - | - | No specific data found |
Serine Protease Kinetics (Trypsin and Kallikrein)
| Enzyme | Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Trypsin | Z-Lys-pNA* | 9.05 | 394 | 0.182 | 463 | [5] |
| Plasma Kallikrein | Z-Phe-Arg-AMC | 8.0 | 15.48 | - | - | [5] |
*Note: Data for Z-Lys-pNA is provided as a reference for a similar p-nitroanilide substrate for Trypsin.
Experimental Protocols
Preparation of Reagents
-
Substrate Stock Solution (this compound): Prepare a 10 mM stock solution in a suitable organic solvent such as DMSO or methanol. Store at -20°C. Further dilutions should be made in the assay buffer.
-
Substrate Stock Solution (Z-Phe-Arg-AMC): Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Enzyme Solutions: Prepare stock solutions of the enzyme in an appropriate buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation. It is recommended to perform a dilution series to determine the optimal enzyme concentration.
-
Assay Buffers: The choice of buffer is critical and depends on the optimal pH for the enzyme being studied.
-
For Cathepsins (e.g., Cathepsin B): A common assay buffer is 50 mM sodium acetate, 2 mM EDTA, and 10 mM dithiothreitol (DTT) at a pH of 5.0.[6] The DTT is essential for maintaining the active site cysteine in a reduced state.
-
For Trypsin: A suitable buffer is 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
For Plasma Kallikrein: A buffer of 10 mM ammonium acetate at pH 8.0 can be used.[5]
-
General Assay Protocol for this compound
-
Assay Plate Preparation: Pipette the appropriate assay buffer into the wells of a 96-well microplate.
-
Substrate Addition: Add varying concentrations of the this compound substrate to the wells. It is recommended to perform a substrate titration to determine the Km. A typical concentration range would be 0.1 to 10 times the expected Km.
-
Enzyme Addition: Initiate the reaction by adding the enzyme solution to the wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C) and measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of pNA production can be calculated using the Beer-Lambert law (A = εcl), where ε for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
General Assay Protocol for Z-Phe-Arg-AMC
The protocol is similar to that for this compound, with the following modifications:
-
Instrumentation: Use a fluorescence microplate reader.
-
Wavelengths: Set the excitation wavelength to 360-380 nm and the emission wavelength to 440-460 nm.
-
Standard Curve: To convert the relative fluorescence units (RFU) to the concentration of product formed, a standard curve should be generated using known concentrations of free AMC.
-
Data Analysis: Calculate the initial velocity in terms of RFU/min and convert this to moles/min using the AMC standard curve. Plot the initial velocities against substrate concentrations to determine Km and Vmax.
Visualizations
Experimental Workflow for Enzyme Kinetics
Caption: General workflow for determining enzyme kinetics.
Cathepsin B Signaling in Extracellular Matrix Degradation
Caption: Cathepsin B's role in ECM degradation.
Trypsin-Mediated PAR2 Signaling Pathway
Caption: Trypsin's activation of the PAR2 signaling cascade.
References
- 1. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 2. glpbio.com [glpbio.com]
- 3. escholarship.org [escholarship.org]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activity assay based on the immobilized enzyme kallikrein and mass spectrometry [frontiersin.org]
- 6. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-Phe-Arg-PNA in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide) is a chromogenic peptide substrate widely utilized in drug discovery for the characterization of various proteases, particularly cysteine proteases such as cathepsins, and serine proteases like trypsin and plasma kallikrein. Its application is pivotal in the screening and kinetic analysis of potential enzyme inhibitors. The enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety releases the yellow chromophore pNA, which can be quantified spectrophotometrically at 405-410 nm. This property allows for a continuous and straightforward assay to determine protease activity.
This document provides detailed application notes, experimental protocols, and visualizations to facilitate the use of this compound in drug discovery workflows.
Applications in Drug Discovery
This compound is a versatile tool with several key applications in the drug development pipeline:
-
High-Throughput Screening (HTS): The simple colorimetric readout of the this compound assay makes it highly amenable to HTS campaigns for the identification of novel protease inhibitors.
-
Enzyme Kinetics and Characterization: It is used to determine key kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which are essential for understanding enzyme-substrate interactions.
-
Inhibitor Potency and Mechanism of Action Studies: this compound is instrumental in determining the half-maximal inhibitory concentration (IC50) of candidate compounds and in elucidating their mechanism of inhibition (e.g., competitive, non-competitive).
-
Investigating Biological Pathways: By measuring the activity of specific proteases, this compound can be used to study the role of these enzymes in various signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Data Presentation
Enzyme Specificity
This compound is a substrate for a range of proteases. The table below summarizes its primary targets.
| Target Protease | Protease Class | Associated Disease Areas |
| Cathepsin B | Cysteine Protease | Cancer, Neurodegenerative Diseases, Arthritis |
| Cathepsin K | Cysteine Protease | Osteoporosis, Arthritis |
| Cathepsin L | Cysteine Protease | Cancer, Cardiovascular Disease, Immune Disorders |
| Cathepsin S | Cysteine Protease | Autoimmune Diseases, Cancer |
| Papain | Cysteine Protease | (Model Cysteine Protease) |
| Trypsin | Serine Protease | Pancreatitis, Cystic Fibrosis |
| Plasma Kallikrein | Serine Protease | Hereditary Angioedema, Inflammation |
Kinetic Parameters
The following table presents representative kinetic constants for the hydrolysis of this compound and structurally similar substrates by various proteases. Note: Data for the identical substrate-enzyme pair can be sparse in publicly available literature; therefore, values for the closely related fluorogenic substrate Z-Phe-Arg-AMC are also included for reference.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 106 |
| Recombinant EhCP1 (Cysteine Protease) | Z-Arg-Arg-pNA | 57.1 | - | - |
Data for Z-Phe-Arg-AMC with Cathepsin L should be considered as an approximation for the behavior of this compound.
Inhibitor Potency (IC50 Values)
The IC50 values of various inhibitors can be determined using this compound. The following table provides examples of inhibitor potencies determined using this compound or a similar substrate.
| Inhibitor | Target Protease | Substrate Used | IC50 (nM) |
| SID 26681509 | Human Cathepsin L | Z-Phe-Arg-AMC | 56 |
| Various Nitrile-based Inhibitors | Human Cathepsin K | (Fluorogenic Substrate) | Potent inhibition with second-order rate constants up to 52,900 x 103 M-1s-1 reported.[1] |
Signaling Pathways and Experimental Workflows
Cathepsin B in TNF-alpha Induced Apoptosis
Cathepsin B, a key target of this compound, plays a significant role in apoptosis (programmed cell death) initiated by Tumor Necrosis Factor-alpha (TNF-α). The pathway involves the release of Cathepsin B from the lysosome into the cytosol, where it can activate pro-apoptotic proteins.
Caption: Cathepsin B's role in the extrinsic apoptosis pathway.
General Workflow for Protease Inhibition Assay
The following diagram outlines the typical workflow for assessing the inhibitory potential of a compound using this compound.
Caption: Workflow for determining inhibitor IC50 values.
Experimental Protocols
Protocol 1: Determination of Protease Activity using this compound
Objective: To measure the enzymatic activity of a protease sample.
Materials:
-
This compound substrate
-
Purified protease enzyme (e.g., Cathepsin B, Trypsin)
-
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4, with 1 mM EDTA and 2 mM DTT for Cathepsin B; 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2 for Trypsin)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for dissolving substrate if necessary
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Prepare Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (typically 2-5 times the Km value, or 100-200 µM as a starting point).
-
Prepare Enzyme Solution: Dilute the purified protease in cold Assay Buffer to a working concentration that yields a linear rate of substrate hydrolysis over the desired time course.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to the blank wells.
-
Add 50 µL of the diluted enzyme solution to the sample wells.
-
Pre-warm the microplate to the desired assay temperature (e.g., 37°C).
-
-
Initiate the Reaction: Add 50 µL of the pre-warmed working substrate solution to all wells to bring the total volume to 100 µL.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample wells at each time point.
-
Plot the change in absorbance (ΔA405) versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA405/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (V₀ * Vt) / (ε * l * [E]) where:
-
V₀ = initial velocity (ΔA405/min)
-
Vt = total assay volume (L)
-
ε = molar extinction coefficient of pNA (8800 M-1cm-1 at 410 nm)
-
l = path length of the well (cm)
-
[E] = enzyme concentration in the assay (mg)
-
-
Protocol 2: High-Throughput Screening of Protease Inhibitors
Objective: To identify compounds that inhibit the activity of a target protease from a chemical library.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
384-well clear flat-bottom microplates
-
Automated liquid handling systems (optional but recommended)
Procedure:
-
Prepare Reagents: Prepare Assay Buffer, enzyme solution, and this compound working solution as described in Protocol 1, scaling up the volumes as needed for the screen.
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls:
-
Negative Control (0% inhibition): DMSO only
-
Positive Control (100% inhibition): A known potent inhibitor of the target protease.
-
-
Add Enzyme: Add the diluted enzyme solution (e.g., 20 µL) to all wells containing compounds and to the control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate Reaction: Add the this compound working solution (e.g., 20 µL) to all wells.
-
Kinetic Read: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at two time points (e.g., t=0 and t=20 minutes) or in kinetic mode.
-
Data Analysis:
-
Calculate the change in absorbance (ΔA405) for each well.
-
Calculate the percent inhibition for each compound: % Inhibition = [1 - (ΔAsample - ΔApositive control) / (ΔAnegative control - ΔApositive control)] * 100
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Protocol 3: Determination of IC50 Values for Protease Inhibitors
Objective: To determine the potency of an inhibitory compound.
Procedure:
-
Prepare Serial Dilutions of Inhibitor: Prepare a series of dilutions of the hit compound in DMSO, typically in a 2- or 3-fold dilution series covering a wide concentration range (e.g., from 100 µM to 1 nM).
-
Assay Setup: Follow the procedure for the HTS assay (Protocol 2), but instead of a single concentration of each library compound, add the serial dilutions of the inhibitor to the wells.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration as described in Protocol 2.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound is a robust and versatile tool for the study of proteases in drug discovery. The protocols and data presented here provide a framework for its effective implementation in identifying and characterizing novel protease inhibitors. By understanding the underlying principles and optimizing the assay conditions, researchers can leverage this compound to accelerate their drug discovery efforts.
References
Application Notes and Protocol for Measuring Plasma Kallikrein Activity
Introduction
Plasma kallikrein is a serine protease that plays a crucial role in the contact activation system of blood coagulation and in the inflammatory response. Its activity is implicated in various physiological and pathological processes, including the regulation of blood pressure and the generation of bradykinin, a potent inflammatory mediator. The accurate measurement of plasma kallikrein activity is therefore essential for research in hemostasis, inflammation, and the development of therapeutic inhibitors.
This document provides a detailed protocol for the determination of plasma kallikrein-like activity using the chromogenic substrate Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide). The assay is based on the principle that plasma kallikrein cleaves the chromogenic substrate, releasing p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the kallikrein activity in the plasma sample.[1][2][3]
Principle of the Assay
The enzymatic reaction underlying this assay is as follows:
This compound + H₂O ---(Plasma Kallikrein)---> Z-Phe-Arg-OH + p-nitroaniline
Plasma kallikrein hydrolyzes the peptide bond between arginine and p-nitroaniline in the substrate. The released p-nitroaniline has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[1][2][3] The activity measured is primarily that of the kallikrein-α2-macroglobulin complex.[1][2][3]
Caption: Principle of the chromogenic assay for plasma kallikrein activity.
Materials and Reagents
| Reagent/Material | Specification | Storage |
| This compound | Chromogenic Substrate | -20°C |
| Tris Buffer | 0.05 M, pH 7.8 at 25°C | 2-8°C |
| Acetic Acid | 20% (v/v) | Room Temperature |
| Citrated Plasma | Test sample | See protocol |
| Spectrophotometer | Capable of reading at 405 nm | N/A |
| Water Bath/Incubator | 37°C | N/A |
| Pipettes and Tips | Calibrated | N/A |
| Test Tubes/Microplate | Standard laboratory grade | N/A |
Experimental Protocol
Proper specimen handling is critical to avoid artificial activation of prekallikrein.
-
Collect whole blood into tubes containing 0.1 M sodium citrate in a 9:1 blood-to-anticoagulant ratio.[1][2][3]
-
Centrifuge at 2000 x g for 20 minutes at 15-25°C to obtain platelet-poor plasma.[1][2][3]
-
To prevent cold activation of prekallikrein, process and handle plasma at 15-25°C.[1][2][3]
-
For immediate use, keep the plasma at 15-25°C for no more than a few hours. For longer storage, freeze the plasma at -20°C or below, where it is stable for several months.[1][2][3]
-
When ready to use, thaw frozen plasma rapidly at 37°C and keep it at 15-25°C until the assay is performed.[1]
-
Tris Buffer (0.05 M, pH 7.8): Dissolve 6.1 g of Tris and 6.6 g of NaCl in 800 mL of distilled water. Adjust the pH to 7.8 at 25°C with 1 M HCl and bring the final volume to 1000 mL with distilled water.[3]
-
This compound Substrate Solution: Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO) and then dilute to the desired working concentration in the Tris Buffer. The optimal concentration should be determined empirically but is typically in the range of 0.5 to 2 mM.
-
Acetic Acid (20%): Dilute concentrated acetic acid with distilled water.
This protocol is for a single sample and should be performed in duplicate or triplicate. A plasma blank is required for each sample.
-
Sample Dilution: Prepare a 1:10 dilution of the test plasma by mixing 100 µL of plasma with 1000 µL of Tris Buffer.[1]
-
Assay Reaction:
-
Pipette 200 µL of the diluted plasma into a test tube.
-
Pre-incubate the tube at 37°C for 3-4 minutes.[1]
-
Add 200 µL of the pre-warmed (37°C) this compound substrate solution to the tube and mix.
-
Incubate the reaction mixture at 37°C for a fixed time (e.g., 10 minutes).[1]
-
Stop the reaction by adding 200 µL of 20% acetic acid and mix.[1]
-
-
Plasma Blank Preparation:
-
Absorbance Measurement:
Caption: Experimental workflow for measuring plasma kallikrein activity.
Data Analysis and Calculation
The plasma kallikrein-like activity can be calculated using the corrected absorbance value. The exact formula may vary depending on the specific substrate and assay conditions. A general formula is provided below, and it is recommended to use a standard curve prepared from a plasma calibrator for more accurate quantification.[4]
Calculation of Activity:
The activity is often expressed in units per liter (U/L) or microkatals per liter (µkat/L). One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
A simplified calculation based on a similar substrate is:
It is important to note that these conversion factors are specific to the substrate H-D-Pro-Phe-Arg-pNA (CS-31(02)) and the described reaction volumes and times.[1] For this compound, a standard curve or a factor determined under the specific assay conditions should be used for accurate quantification.
Troubleshooting
-
High Blank Readings: May indicate contamination of reagents or spontaneous substrate hydrolysis. Prepare fresh reagents.
-
Low Activity: Could be due to improper sample handling (e.g., repeated freeze-thaw cycles), inactive substrate, or the presence of inhibitors.[1][2]
-
Poor Reproducibility: Ensure accurate pipetting, consistent incubation times, and proper mixing of reagents.
References
Application Notes and Protocols for Z-Phe-Arg-pNA in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the chromogenic substrate Z-Phe-Arg-pNA in a 96-well plate format for the measurement of protease activity. This substrate is particularly useful for assaying serine proteases such as trypsin and plasma kallikrein, as well as cysteine proteases like cathepsins B, K, L, and S.[1][2][3] The protocols outlined below are designed for high-throughput screening of enzyme activity and inhibitor compounds.
Principle of the Assay
This compound (Nα-Benzoyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride) is a synthetic substrate that is cleaved by specific proteases at the arginine-p-nitroaniline bond.[4] This enzymatic cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at approximately 405-410 nm.[1] The rate of pNA release is directly proportional to the enzyme's activity, allowing for quantitative determination of enzyme kinetics and inhibition.
Applications
-
Enzyme Activity Measurement: Quantify the kinetic parameters of purified proteases.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify protease inhibitors.[1]
-
Drug Discovery: Characterize the potency and mechanism of action of lead compounds targeting specific proteases.[5]
-
Quality Control: Assess the activity of protease preparations.
Quantitative Data Summary
The following tables provide examples of typical data obtained from a protease activity assay and an inhibitor screening assay using this compound in a 96-well plate format.
Table 1: Protease Activity Measurement
| Enzyme Concentration (nM) | Initial Rate (Absorbance Units/min) |
| 100 | 0.254 |
| 50 | 0.128 |
| 25 | 0.065 |
| 12.5 | 0.032 |
| 6.25 | 0.015 |
| 0 (Blank) | 0.002 |
Table 2: Inhibitor Screening (IC50 Determination)
| Inhibitor Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 92.1 |
| 10 | 75.4 |
| 3 | 48.9 |
| 1 | 22.3 |
| 0.3 | 8.1 |
| 0 (No Inhibitor) | 0 |
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol provides a general method for measuring the activity of a purified protease.
Materials:
-
96-well clear, flat-bottom microplate
-
This compound substrate
-
Purified protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent like DMSO to create a stock solution (e.g., 10 mM).[1]
-
Dilute the protease to various concentrations in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted protease solutions to their respective wells. Include a "no enzyme" control.
-
Add 25 µL of a working solution of this compound in Assay Buffer to all wells. The final substrate concentration should be at or below the Km value for the specific enzyme, if known.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each protease concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Plot the corrected initial rates against the enzyme concentrations.
-
Protocol 2: Protease Inhibitor Screening
This protocol is designed for screening potential inhibitors of a specific protease.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare this compound and protease solutions as described in Protocol 1.
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test compounds to their respective wells. Include a "no inhibitor" control (vehicle only).
-
Add 25 µL of the diluted protease solution to all wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate Reaction and Measurement:
-
Add 25 µL of the this compound working solution to all wells to start the reaction.
-
Immediately begin kinetic measurements as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Considerations and Troubleshooting
-
Substrate Solubility: this compound is soluble in methanol and DMSO.[1] Ensure the final solvent concentration in the assay does not affect enzyme activity.
-
pH Optimum: The optimal pH for protease activity can vary.[7] The provided Assay Buffer (pH 7.5) is a good starting point, but it may need to be optimized for your specific enzyme.
-
Inner Filter Effect: At high substrate or product concentrations, the absorbance may deviate from linearity. Ensure your measurements are taken within the linear range of the assay.
-
Compound Interference: Test compounds that absorb light at 405 nm can interfere with the assay. It is important to run controls with the test compounds in the absence of the enzyme to correct for any background absorbance.
References
- 1. Enzo Life Sciences this compound. hydrochloride (5mg). CAS: 59188-54-4, | Fisher Scientific [fishersci.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 4. This compound peptide [novoprolabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Endpoint vs. Kinetic Assays using Z-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine p-nitroanilide) is a chromogenic substrate widely employed for the activity determination of various proteases. It is particularly effective for serine proteases like trypsin and thrombin, as well as cysteine proteases such as papain and cathepsins. The enzymatic hydrolysis of the peptide bond between arginine and p-nitroanilide liberates the yellow-colored p-nitroaniline (pNA). The reaction progress can be quantified by measuring the absorbance of pNA at 405 nm.
This document provides a comprehensive guide to two principal assay formats for measuring protease activity with this compound: the endpoint assay and the kinetic assay. The selection of the appropriate method is contingent on the specific experimental objectives, ranging from high-throughput screening of chemical libraries to in-depth enzymatic characterization.
Principle of the Assay
The fundamental enzymatic reaction involves the cleavage of this compound by a protease, resulting in the formation of Z-Phe-Arg-OH and p-nitroaniline. The rate of p-nitroaniline production is directly proportional to the enzymatic activity under the given assay conditions.
Caption: Enzymatic cleavage of this compound by a protease.
Endpoint vs. Kinetic Assays: A Comparative Overview
The choice between an endpoint and a kinetic assay format is a critical decision in experimental design.
Endpoint Assays measure the cumulative product formation after a fixed incubation period. The reaction is initiated and allowed to proceed for a defined time, after which a stop reagent is added to terminate the enzymatic activity.
Advantages:
-
High-Throughput Suitability: The simple "add-incubate-read" workflow is highly amenable to automation and the screening of large compound libraries.
-
Instrumentation: Can be performed with a standard absorbance microplate reader without kinetic capabilities.
-
Robustness: Less susceptible to minor fluctuations in reaction conditions during the read phase.
Disadvantages:
-
Potential for Non-linearity: If the reaction rate decreases over the incubation time (due to substrate depletion or enzyme instability), the final absorbance value may not accurately reflect the initial velocity.
-
Limited Mechanistic Insight: This method does not provide real-time kinetic data, making it unsuitable for determining Michaelis-Menten parameters (Km, Vmax).
Kinetic Assays , in contrast, involve the continuous monitoring of absorbance over time. The reaction rate is calculated from the initial linear phase of the reaction progress curve.
Advantages:
-
Accurate Initial Velocity: Provides a more precise measurement of the initial rate of reaction (V₀).
-
Detailed Kinetic Characterization: The method of choice for determining kinetic constants and for detailed studies of inhibitor mechanisms.
-
Quality Control: Allows for the real-time observation of potential assay artifacts, such as enzyme lag phases or substrate exhaustion.
Disadvantages:
-
Lower Throughput: Generally requires more instrument time per plate.
-
Instrumentation: Necessitates a microplate reader with kinetic capabilities and precise temperature control.
Data Presentation
Table 1: Feature Comparison of Endpoint and Kinetic Assays
| Feature | Endpoint Assay | Kinetic Assay |
| Primary Measurement | Total product at a fixed time | Initial reaction velocity |
| Data Output | Single absorbance reading | Absorbance readings over time |
| Typical Application | High-throughput screening (HTS) | Enzyme kinetics, inhibitor characterization |
| Km / Vmax Determination | Not suitable | Ideal |
| Assay Linearity | Must be pre-determined | Monitored in real-time |
| Instrumentation Requirement | Standard plate reader | Kinetic plate reader |
Table 2: Representative Kinetic Data for Proteases with pNA-based Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) |
| Bovine Trypsin | Z-Lys-pNA | 394 (at pH 9.05)[1] | 0.517 (at pH 9.05)[1] |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18[2] | 127[2] |
| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 1.50[2] | 98.0[2] |
Note: The kinetic constants for this compound can vary depending on the specific enzyme and assay conditions. The values presented for similar substrates serve as a useful reference for assay development.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (MW: ~612.09 g/mol )
-
Enzyme (e.g., Trypsin from bovine pancreas)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
Stop Reagent (for endpoint assay): 2 M Citric Acid or 10% (v/v) Acetic Acid
-
Clear, flat-bottom 96-well microplates
-
Microplate reader with absorbance detection at 405 nm
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve 6.12 mg of this compound in 1 mL of DMSO. This stock solution should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]
-
Working Substrate Solution (e.g., 1 mM): On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in pre-warmed Assay Buffer.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer (e.g., 1 mM HCl for trypsin) and store in aliquots at -20°C or -80°C.
-
Working Enzyme Solution: Dilute the enzyme stock to the desired working concentration in Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.
Protocol 1: Endpoint Protease Assay
This protocol is designed for determining relative enzyme activity or for screening inhibitors at a single concentration.
1. Assay Setup: a. To the wells of a 96-well plate, add 50 µL of Assay Buffer. b. For inhibitor screening, add 10 µL of the test compound or vehicle control. c. Add 20 µL of the Working Enzyme Solution. d. Gently tap the plate to mix and pre-incubate for 10-15 minutes at the desired assay temperature (e.g., 37°C).
2. Reaction Initiation: a. Add 20 µL of the Working Substrate Solution to all wells to start the reaction. The final volume will be 100 µL. b. Incubate the plate for a pre-determined time (e.g., 30 minutes) at the assay temperature. This incubation time must be within the linear range of the reaction, which should be established in preliminary experiments.
3. Reaction Termination: a. Add 50 µL of Stop Reagent to each well.
4. Data Acquisition: a. Read the absorbance at 405 nm.
5. Data Analysis: a. Subtract the absorbance of a blank control (containing all components except the enzyme) from all experimental values. b. For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
Protocol 2: Kinetic Protease Assay
This protocol is suitable for detailed kinetic analysis and IC₅₀ determination.
1. Instrument Setup: a. Pre-set the kinetic microplate reader to the assay temperature (e.g., 37°C). b. Program the instrument to measure absorbance at 405 nm every 30-60 seconds for a total duration of 15-30 minutes.
2. Assay Plate Preparation: a. In each well, add 70 µL of Assay Buffer. For inhibitor studies, this volume will include the test compound or vehicle. b. Add 10 µL of Working Enzyme Solution.
3. Reaction Initiation and Measurement: a. Place the plate in the reader and allow it to equilibrate to the set temperature. b. Using an automated dispenser if available, inject 20 µL of Working Substrate Solution to initiate the reaction. c. Immediately begin recording the absorbance.
4. Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot (mOD/min). b. For Km and Vmax determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation. c. For IC₅₀ determination, plot the initial velocities against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response model.
Caption: Comparison of Endpoint and Kinetic Assay Workflows.
Protocol 3: IC₅₀ Determination using a Kinetic Assay
1. Preparation of Inhibitor Dilutions: a. Prepare a serial dilution of the test compound in DMSO. b. Further dilute this series in Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
2. Assay Procedure: a. To a 96-well plate, add 10 µL of each inhibitor dilution. Include wells with vehicle control (Assay Buffer with the same final DMSO concentration). b. Add 70 µL of Working Enzyme Solution to all wells. c. Pre-incubate the plate at the assay temperature for 15 minutes to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding 20 µL of Working Substrate Solution. The substrate concentration should ideally be at or near the Km value for the enzyme. e. Immediately start kinetic measurements as described in Protocol 2.
3. Data Analysis: a. Calculate the initial velocity for each inhibitor concentration. b. Normalize the data by expressing the velocities as a percentage of the uninhibited control. c. Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
Caption: Logical workflow for IC₅₀ value determination.
References
Application Notes and Protocols for Calculating Enzyme Activity from Z-Phe-Arg-pNA Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Phe-Arg-pNA (Nα-Benzoyl-L-phenylalanyl-L-arginine 4-nitroanilide) is a valuable tool for the kinetic analysis of various proteases. This substrate is recognized and cleaved by a range of enzymes, including trypsin, papain, and several cathepsins such as Cathepsin B, K, L, and S.[1] The enzymatic hydrolysis of the amide bond between arginine and p-nitroaniline releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity under appropriate assay conditions. These application notes provide a detailed protocol for determining enzyme activity using this compound, from experimental setup to data analysis and interpretation.
Principle of the Assay
The enzymatic assay relies on the cleavage of the colorless substrate this compound by a protease. This reaction liberates p-nitroaniline (pNA), which has a strong absorbance at wavelengths between 380 and 410 nm. By measuring the change in absorbance over time, the reaction rate can be determined. Using the Beer-Lambert law and the molar extinction coefficient of pNA, this rate of absorbance change can be converted into the rate of product formation, which is a direct measure of the enzyme's activity.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for conducting an enzyme activity assay using this compound. The following protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions.
Materials and Reagents
-
Enzyme solution: A purified or partially purified enzyme preparation of unknown activity.
-
This compound substrate stock solution: Prepare a stock solution (e.g., 100 mM) in a suitable solvent like DMSO.[1] Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]
-
Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme's activity. For example, a Tris-HCl buffer at pH 8.0 is suitable for trypsin, while a sodium acetate buffer at a more acidic pH would be appropriate for certain cathepsins.
-
96-well clear, flat-bottom microplate
-
Microplate reader with the capability to measure absorbance at 405 nm.
-
Incubator or temperature-controlled microplate reader set to the optimal temperature for the enzyme (e.g., 25°C or 37°C).[4][5]
-
Standard p-nitroaniline (pNA) solution: For creating a standard curve to determine the molar extinction coefficient under specific assay conditions (optional but recommended).
Experimental Workflow Diagram
Caption: Experimental workflow for the enzyme activity assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare the desired volume of Assay Buffer and bring it to the optimal reaction temperature.
-
Thaw the this compound stock solution and dilute it to the desired final concentration in the Assay Buffer. The optimal substrate concentration should be determined experimentally but is often in the range of 0.1 to 1 mM.
-
Prepare serial dilutions of the enzyme solution in cold Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the diluted enzyme samples to the appropriate wells.
-
Include a "blank" or "no enzyme" control for each sample, containing only the Assay Buffer and substrate. This will be used to subtract the background rate of non-enzymatic substrate hydrolysis.
-
If testing inhibitors, include wells with the enzyme and the inhibitor, as well as an inhibitor-only control.
-
-
Reaction Initiation and Measurement:
-
To initiate the reaction, add the this compound solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature.
-
Measure the absorbance at 405 nm kinetically, with readings taken every 30-60 seconds for a period of 10-30 minutes. Ensure the reaction rate is linear during this time.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time and then stop the reaction (e.g., by adding acetic acid) before reading the final absorbance.[6]
-
Data Presentation and Calculation
The collected data should be organized and analyzed systematically. The following tables provide a template for data presentation and guide the calculation of enzyme activity.
Table 1: Raw Absorbance Data (Kinetic Assay)
| Time (min) | Sample 1 (Abs) | Sample 1 Blank (Abs) | Sample 2 (Abs) | Sample 2 Blank (Abs) |
| 0 | 0.050 | 0.051 | 0.052 | 0.050 |
| 1 | 0.065 | 0.051 | 0.072 | 0.050 |
| 2 | 0.080 | 0.051 | 0.092 | 0.051 |
| 3 | 0.095 | 0.052 | 0.112 | 0.051 |
| ... | ... | ... | ... | ... |
Table 2: Calculation of Enzyme Activity
| Sample | ΔAbs/min (Sample) | ΔAbs/min (Blank) | Corrected ΔAbs/min | Enzyme Activity (U/mL) | Specific Activity (U/mg) |
| 1 | 0.015 | 0.0003 | 0.0147 | Value | Value |
| 2 | 0.020 | 0.0003 | 0.0197 | Value | Value |
Calculation Pathway Diagram
Caption: Logical flow for calculating enzyme activity.
Step-by-Step Calculation
-
Plot the data: For each sample and blank, plot absorbance at 405 nm versus time.
-
Determine the rate of absorbance change (ΔAbs/min): Calculate the slope of the linear portion of the curve for each sample and blank.
-
Correct for background hydrolysis: Subtract the rate of the blank from the rate of the corresponding sample to get the corrected ΔAbs/min.
-
Apply the Beer-Lambert Law:
-
Activity (M/min) = (Corrected ΔAbs/min) / (ε * l)
-
ε (Molar Extinction Coefficient): This value is critical. For p-nitroaniline at 405 nm, it is often cited as being between 8,800 and 11,500 M⁻¹cm⁻¹.[4][6] The exact value can be sensitive to buffer composition, pH, and temperature.[7] For highest accuracy, it is recommended to use the value provided with a specific kit or to determine it experimentally by creating a standard curve of pNA under your specific assay conditions. A commonly used value is 9,960 M⁻¹cm⁻¹.[8]
-
l (Path length): For a standard 96-well plate, the path length is dependent on the volume in the well. This can be determined by measuring a solution with a known absorbance in both a standard 1 cm cuvette and the microplate well. Alternatively, for a given volume (e.g., 200 µL), a standard path length can be used if provided by the plate manufacturer.
-
-
-
Calculate Volumetric Enzyme Activity (U/mL):
-
One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.[4]
-
Activity (U/mL) = [Activity (M/min) * Total Assay Volume (mL) * 10⁶] / Enzyme Sample Volume (mL)
-
The 10⁶ factor converts moles to µmoles.
-
-
-
Calculate Specific Activity (U/mg):
-
If the protein concentration of the enzyme solution is known, the specific activity can be calculated.
-
Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)
-
Conclusion
The use of this compound provides a straightforward and sensitive method for measuring the activity of a variety of proteases. Accurate and reproducible results depend on careful optimization of assay conditions, precise execution of the protocol, and a correct understanding of the calculation principles, particularly the molar extinction coefficient of p-nitroaniline. These application notes offer a comprehensive guide for researchers to effectively utilize this substrate in their studies of enzyme kinetics and inhibitor screening.
References
- 1. Enzo Life Sciences this compound. hydrochloride (5mg). CAS: 59188-54-4, | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn-links.lww.com [cdn-links.lww.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
Application Notes and Protocols for High-Throughput Screening of Proteases Using Z-Phe-Arg-PNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine 4-nitroanilide) for the high-throughput screening (HTS) of various proteases. This document outlines the substrate's properties, kinetic parameters with key proteases, and detailed protocols for performing and validating HTS assays.
Introduction
This compound is a widely used chromogenic substrate for a variety of proteases, including members of the serine protease (e.g., trypsin) and cysteine protease (e.g., papain, cathepsins) families. The substrate consists of a dipeptide, Phenylalanine-Arginine, which is recognized and cleaved by these proteases. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is linked to p-nitroaniline (pNA). Upon enzymatic cleavage of the amide bond between arginine and pNA, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, and therefore the rate of the enzymatic reaction, can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm. This property makes this compound an ideal tool for high-throughput screening of protease inhibitors, as the reduction in color development directly correlates with the inhibitory activity of test compounds.
Data Presentation
Substrate Properties
| Property | Value |
| Chemical Name | Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride |
| Molecular Formula | C₂₉H₃₃N₇O₆ · HCl |
| Molecular Weight | 612.09 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in methanol (50 mg/ml) and DMSO |
| Storage | Store lyophilized powder at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.[1] |
Kinetic Parameters of this compound with Various Proteases
The following table summarizes the available kinetic parameters for the hydrolysis of this compound by several common proteases. It is important to note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). Researchers are encouraged to determine these parameters under their specific experimental conditions.
| Protease | Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH |
| Trypsin | Bovine Pancreas | Data not available for pNA substrate | Data not available for pNA substrate | Data not available for pNA substrate | 7.6 - 9.0[2] |
| Papain | Carica papaya | Data not available for pNA substrate | Data not available for pNA substrate | Data not available for pNA substrate | 6.0 - 7.0 |
| Cathepsin L | Human Liver | Data not available for pNA substrate | Data not available for pNA substrate | Data not available for pNA substrate | 5.5[3] |
| Cathepsin B | Human Liver | Data not available for pNA substrate | Data not available for pNA substrate | Data not available for pNA substrate | 4.6 - 7.2[4][5] |
Note: While specific kinetic data for the pNA variant is limited in the provided search results, a related fluorogenic substrate, Z-Phe-Arg-AMC, has reported K_m_ and k_cat_ values for human cathepsin L of 0.77 µM and 1.5 s⁻¹, respectively.[3] These values can serve as a preliminary reference, but direct determination for this compound is recommended.
Experimental Protocols
Preparation of Reagents
-
Assay Buffer: The optimal buffer will vary depending on the protease being studied.
-
Trypsin: 67 mM Sodium Phosphate Buffer, pH 7.6.
-
Papain: 100 mM Sodium Phosphate Buffer, pH 6.5, containing 1 mM EDTA and 2 mM DTT.
-
Cathepsin L: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5.[3]
-
Cathepsin B: 40 mM Citrate Phosphate buffer, pH 4.6 or Tris-HCl, pH 7.2, containing 1 mM EDTA and 5 mM DTT.[4][6]
-
-
This compound Stock Solution:
-
Dissolve lyophilized this compound in DMSO to a stock concentration of 10 mM.
-
Store aliquots at -20°C or -80°C.
-
-
Protease Stock Solution:
-
Prepare a concentrated stock solution of the protease in an appropriate buffer (e.g., for trypsin, 1 mM HCl).
-
The final working concentration will need to be optimized for the specific assay and should result in a linear rate of substrate hydrolysis over the desired time course.
-
-
Test Compounds and Controls:
-
Dissolve test compounds (potential inhibitors) in DMSO to a stock concentration (e.g., 10 mM).
-
Positive Control: A known inhibitor of the target protease (e.g., aprotinin for trypsin).
-
Negative Control: DMSO at the same final concentration as in the test compound wells.
-
High-Throughput Screening (HTS) Assay Protocol
This protocol is designed for a 384-well plate format but can be adapted for other formats.
-
Compound Plating:
-
Using an acoustic dispenser or a liquid handler, dispense a small volume (e.g., 50 nL) of test compounds, positive controls, and negative controls into the appropriate wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare the working solution of the protease in the pre-warmed assay buffer at a 2X final concentration.
-
Add 10 µL of the protease solution to each well of the assay plate.
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare the working solution of this compound in the pre-warmed assay buffer at a 2X final concentration. The optimal substrate concentration is typically at or below the K_m_ value.
-
Add 10 µL of the this compound solution to each well to initiate the reaction. The final reaction volume will be 20 µL.
-
-
Kinetic Reading:
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a duration that ensures the reaction in the negative control wells remains in the linear phase (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_negative_control - V₀_background)) where V₀_background is the rate in wells with no enzyme.
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
For hit confirmation, perform dose-response experiments to determine the IC₅₀ value.
-
Assay Quality Control: Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay. An ideal assay has a Z'-factor close to 1.
-
Calculation: Z' = 1 - (3 * (σ_positive_control + σ_negative_control)) / |μ_positive_control - μ_negative_control| where σ is the standard deviation and μ is the mean of the reaction rates for the positive and negative controls.
-
Interpretation:
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unacceptable assay
-
Visualizations
Mechanism of Protease Inhibition Screening
Caption: Mechanism of protease inhibitor screening using this compound.
High-Throughput Screening Workflow
References
- 1. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Papain Activity Assay Using Z-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papain, a cysteine protease (EC 3.4.22.2) extracted from the latex of the papaya fruit (Carica papaya), is widely utilized in various biomedical and pharmaceutical applications, including wound debridement, digestive aids, and as a meat tenderizer. Its broad substrate specificity allows it to cleave peptide bonds, esters, and amides. Accurate determination of papain's enzymatic activity is crucial for quality control, formulation development, and mechanistic studies.
These application notes provide a detailed protocol for a robust and reproducible colorimetric assay to determine papain activity using the chromogenic substrate Nα-Cbz-L-phenylalanyl-L-arginine-p-nitroanilide (Z-Phe-Arg-pNA). In this assay, active papain hydrolyzes the peptide bond between arginine and p-nitroaniline, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically at 405 nm, is directly proportional to the papain activity under the specified conditions.
Principle of the Assay
The enzymatic reaction involves the cleavage of the amide bond in the synthetic substrate this compound by papain. This reaction releases p-nitroaniline, a chromophore that can be quantified by measuring the increase in absorbance at 405 nm. The reaction stoichiometry is 1:1, meaning one molecule of substrate hydrolyzed produces one molecule of p-nitroaniline.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for performing the papain activity assay. These values are compiled from various sources and represent a consensus for optimal assay performance.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration in Assay | Purpose |
| Sodium Phosphate Buffer | 100 mM, pH 6.0-7.5 | 50-100 mM | Maintain optimal pH for enzyme activity. |
| L-Cysteine HCl | 50-100 mM | 2-10 mM | Reducing agent to activate the active site cysteine. |
| EDTA | 20-50 mM | 1-5 mM | Chelates heavy metal ions that can inhibit papain. |
| This compound | 10-20 mM (in DMSO) | 0.1-1.0 mM | Chromogenic substrate for papain. |
| Papain | 0.5-1.0 mg/mL | 0.01-0.1 mg/mL | Enzyme to be assayed. |
Table 2: Optimal Reaction Conditions and Parameters
| Parameter | Recommended Value | Notes |
| pH | 6.0 - 7.5 | Papain activity is optimal in this slightly acidic to neutral range. [1] |
| Temperature | 37-65 °C | Higher temperatures increase activity but may reduce stability over time. 37°C is common for biological relevance. |
| Wavelength for Detection | 405 nm | Wavelength for measuring the absorbance of the released p-nitroaniline. [2][3] |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 9,960 M⁻¹cm⁻¹ at 405 nm | Used for calculating the concentration of product formed. [2][3] |
| Pre-incubation Time (Activation) | 10-30 minutes | Allows for the complete activation of papain by L-cysteine. [1][4][5] |
| Assay Time | 5-20 minutes | The reaction should be monitored during the initial linear phase. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for preparing reagents and performing the papain activity assay.
Reagent Preparation
1. Assay Buffer (100 mM Sodium Phosphate, 2 mM EDTA, 4 mM L-Cysteine, pH 6.2)
-
Prepare 100 mM Sodium Phosphate solution by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate to achieve the target pH (e.g., pH 6.2).
-
To 100 mL of this buffer, add 74.4 mg of EDTA (disodium salt, dihydrate, MW = 372.24 g/mol ) to make a 2 mM solution.
-
Immediately before use, add 63.1 mg of L-cysteine hydrochloride monohydrate (MW = 157.62 g/mol ) to make a 4 mM solution. L-cysteine solutions are prone to oxidation and should be prepared fresh.
2. Substrate Stock Solution (10 mM this compound in DMSO)
-
The substrate this compound has limited solubility in aqueous solutions.
-
Dissolve 6.45 mg of this compound (MW = 644.7 g/mol ) in 1 mL of pure DMSO.
-
Store this stock solution at -20°C, protected from light.
3. Papain Stock Solution and Activation
-
Prepare a 1 mg/mL stock solution of papain in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 4.5 for storage).
-
For the assay, create a working solution of papain by diluting the stock solution in the freshly prepared Assay Buffer. A typical final concentration in the assay is between 0.05-0.1 mg/mL. [5] - Incubate the diluted papain solution at the assay temperature (e.g., 37°C) for at least 10 minutes to ensure full activation by the L-cysteine in the buffer. [1][4]
Assay Procedure (96-well plate format)
-
Set up the Spectrophotometer: Set the plate reader to measure absorbance at 405 nm and the temperature to 37°C. Configure for a kinetic read, taking measurements every 30-60 seconds for 10-15 minutes.
-
Prepare the Reaction Plate:
-
Add 160 µL of the Assay Buffer to each well.
-
Add 20 µL of the activated papain working solution to the appropriate wells.
-
Add 20 µL of Assay Buffer to "no enzyme" control wells.
-
Include a "blank" well containing 180 µL of Assay Buffer and 20 µL of DMSO (without substrate) to correct for any background absorbance.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the solutions to reach thermal equilibrium.
-
Initiate the Reaction:
-
Prepare a substrate working solution by diluting the 10 mM stock solution in Assay Buffer. For a final concentration of 0.5 mM in a 200 µL reaction volume, you would need a 5 mM working solution (20 µL added).
-
Start the reaction by adding 20 µL of the substrate working solution to all wells.
-
-
Data Collection: Immediately place the plate in the spectrophotometer and begin the kinetic read.
Data Analysis and Calculation of Activity
-
Determine the Rate of Reaction (ΔAbs/min):
-
Plot absorbance at 405 nm versus time (in minutes) for each sample.
-
Identify the initial linear portion of the curve.
-
Calculate the slope of this linear portion, which represents the rate of change in absorbance (ΔAbs/min).
-
-
Calculate Papain Activity: The activity of the enzyme is calculated using the Beer-Lambert law.
Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 10⁶ × (V_total / V_enzyme)
Where:
-
ΔAbs/min = The rate of absorbance change from the linear portion of the curve.
-
ε = Molar extinction coefficient of p-nitroaniline (9,960 M⁻¹cm⁻¹). [2][3] * l = Path length of the cuvette or well (in cm). For most 96-well plates, this can be calculated based on the volume, or a standard value of 1 cm can be used if the plate reader provides path length correction. If not, it must be determined.
-
10⁶ = Conversion factor from Moles to µmoles.
-
V_total = Total reaction volume in the well (e.g., 0.2 mL).
-
V_enzyme = Volume of the enzyme solution added to the well (e.g., 0.02 mL).
Unit Definition: One unit (U) of papain activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.
-
Signaling Pathway and Logical Relationships
The activation of papain is a critical prerequisite for its catalytic activity. The enzyme is often purified in an inactive state, with its active site cysteine (Cys-25) residue oxidized or in a mixed disulfide bond. The activation process involves the reduction of this cysteine to a free thiol group, which then forms a highly reactive thiolate ion at the optimal pH.
Caption: Logical relationships in papain activation and inhibition.
References
Application Notes and Protocols for the Use of Z-Phe-Arg-pNA in Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic substrate Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide) is a valuable tool for the detection and characterization of a variety of proteases. This synthetic peptide mimics the natural cleavage sites of several key proteases, including members of the cathepsin family (such as B, K, L, and S), papain, trypsin, and plasma kallikrein.[1] The principle of the assay is based on the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This cleavage releases the yellow chromophore, p-nitroaniline, which can be conveniently quantified by measuring its absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction.
This application note provides detailed protocols for the use of this compound in standard protease activity assays and for the screening of protease inhibitors.
Product Information
-
Product Name: this compound hydrochloride
-
Alternative Names: Z-FR-pNA, Cbthis compound
-
Molecular Formula: C₂₉H₃₃N₇O₆ · HCl
-
Molecular Weight: 612.09 g/mol
-
CAS Number: 59188-54-4
-
Appearance: Lyophilized powder
-
Solubility: Soluble in methanol (50 mg/ml) and DMSO.[1]
-
Storage: Store lyophilized powder at -20°C.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Principle of the Assay
The enzymatic reaction at the core of this assay is the protease-mediated cleavage of the peptide bond between Arginine (Arg) and p-nitroaniline (pNA). The release of the yellow-colored pNA results in an increase in absorbance at 405 nm, which can be monitored over time.
Figure 1: Principle of the chromogenic protease assay using this compound.
Data Presentation
The following table summarizes kinetic parameters for various proteases with this compound and structurally similar substrates. This data is essential for designing experiments and for comparative analysis of enzyme activity.
| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Organism | pH |
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 µM | 1.5 s-1 | 1.95 x 106 | Human | 5.5 |
| Bovine Trypsin | Bz-GPA-pNA | 15.6 µM | 0.081 s-1 | 5.19 x 103 | Bovine | 8.2 |
| Bovine Trypsin | Z-Lys-pNA | - | 0.517 s-1 | - | Bovine | 6.0-9.8 |
Data for Z-Phe-Arg-AMC and Bz-GPA-pNA are provided as approximations for the behavior of proteases with similar chromogenic substrates.[2][3] kcat for Z-Lys-pNA is the maximal value observed over the indicated pH range.[4]
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride
-
Protease of interest (e.g., Trypsin, Cathepsin B)
-
Assay Buffer (specific to the protease, see below)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well flat-bottom microplates
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve 6.12 mg of this compound hydrochloride in 1 mL of DMSO. Mix until fully dissolved. Store at -20°C.
-
Assay Buffers:
-
Trypsin Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
-
Cathepsin B Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5. Note: Cysteine proteases like Cathepsin B require a reducing agent like DTT for full activity. The enzyme should be pre-incubated in this buffer for 30 minutes at room temperature before starting the assay.
-
-
Enzyme Solutions: Prepare fresh dilutions of the protease in the appropriate assay buffer to the desired concentrations. The optimal enzyme concentration should be determined empirically but is typically in the ng/mL to µg/mL range.
Experimental Workflow Diagram
Figure 2: General workflow for a protease assay using this compound.
Protocol 1: Standard Protease Activity Assay
-
Prepare the Microplate: Add 80 µL of the appropriate assay buffer to each well of a 96-well microplate.
-
Add Enzyme: Add 10 µL of the diluted enzyme solution to each well. For a negative control, add 10 µL of assay buffer instead of the enzyme solution.
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C, 37°C) for 5-10 minutes. For cysteine proteases, this pre-incubation with DTT is critical.
-
Initiate the Reaction: Add 10 µL of a working solution of this compound (e.g., 1 mM in assay buffer, for a final concentration of 100 µM) to each well to start the reaction. The final volume in each well will be 100 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the reaction curve.
-
Convert the rate to moles of pNA produced per minute using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the sample in the well. The path length needs to be determined for the specific plate and volume used, or a pNA standard curve can be generated.
-
Protocol 2: Screening of Protease Inhibitors
-
Prepare the Microplate:
-
Add 70 µL of the appropriate assay buffer to each well.
-
Add 10 µL of the test inhibitor compound at various concentrations to the appropriate wells. For a positive control (no inhibition), add 10 µL of the vehicle (e.g., DMSO diluted in assay buffer) used to dissolve the inhibitors.
-
-
Add Enzyme: Add 10 µL of the diluted enzyme solution to each well.
-
Pre-incubation with Inhibitor: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 10 µL of a working solution of this compound to each well.
-
Measure Absorbance: Measure the absorbance at 405 nm as described in the standard assay protocol.
-
Data Analysis:
-
Calculate the reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathway for Inhibitor Screening
Figure 3: Logical diagram of protease inhibition in the screening assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. For cysteine proteases, ensure the presence and freshness of a reducing agent (e.g., DTT). |
| Incorrect buffer pH | Verify the pH of the assay buffer is optimal for the specific protease. | |
| Substrate degradation | Prepare fresh substrate solutions. Store stock solutions properly. | |
| High background signal | Spontaneous substrate hydrolysis | Run a blank control without the enzyme. Subtract the background rate from the sample rates. |
| Contaminating proteases | Use high-purity enzymes and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability | Check the stability of the enzyme under the assay conditions (pH, temperature). |
Conclusion
This compound is a versatile and reliable chromogenic substrate for assaying the activity of a range of proteases. The protocols provided herein offer a robust framework for researchers in basic science and drug discovery to quantify enzyme activity and screen for potential inhibitors. The simplicity and continuous nature of the assay make it amenable to high-throughput screening applications.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Protease Purification using Z-Phe-Arg-PNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purification of proteases is a fundamental process in biochemical research and drug development. Monitoring the enzymatic activity throughout the purification process is crucial to track the target protease and assess the efficiency of each purification step. Z-Phe-Arg-pNA (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) is a chromogenic substrate widely used for the sensitive and continuous assay of various proteases, particularly those with trypsin-like specificity that cleave at the carboxylic side of arginine residues. This document provides detailed application notes and protocols for utilizing this compound to monitor the purification of proteases such as Cathepsin L, Trypsin, and Papain.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline in the this compound substrate. This cleavage releases the yellow-colored p-nitroaniline (pNA), which can be measured spectrophotometrically by monitoring the increase in absorbance at 405-410 nm. The rate of pNA release is directly proportional to the protease activity in the sample.
Protease Specificity
This compound is a substrate for a range of proteases, including but not limited to:
-
Cathepsin L: A lysosomal cysteine protease involved in various physiological and pathological processes, including cancer progression.[1][2][3]
-
Trypsin: A serine protease found in the digestive system, where it hydrolyzes proteins.
-
Papain: A cysteine protease from papaya latex with broad substrate specificity.[4]
-
Thrombin: A serine protease that plays a crucial role in the blood coagulation cascade.[5]
-
Plasma Kallikrein: A serine protease involved in the contact activation system of blood coagulation.
Key Applications
-
Monitoring Protease Purification: Tracking the enzymatic activity across different fractions from chromatography columns (e.g., ion-exchange, size-exclusion, affinity) to identify fractions containing the target protease.
-
Enzyme Kinetics: Determining kinetic parameters such as Km and kcat for proteases.
-
Inhibitor Screening: Evaluating the potency of potential protease inhibitors.
Quantitative Data
Kinetic Parameters of Proteases with Chromogenic Substrates
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Human Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 5.5 | [6] |
| Bovine Trypsin | Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | 15.6 | 0.081 | 5.19 x 10³ | 8.2 | [7] |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.04 x 10⁷ | 7.8 | [5] |
| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | 6.87 x 10⁷ | 7.8 | [5] |
Note: The kinetic parameters are highly dependent on the assay conditions (e.g., pH, temperature, buffer composition).
Example of a Trypsin Purification Table
This table illustrates how to present data from a typical protease purification experiment. The values are hypothetical and serve as a template.
| Purification Step | Total Protein (mg) | Total Activity (Units*) | Specific Activity (Units/mg) | Purification Fold | Yield (%) |
| Crude Extract | 1500 | 3000 | 2 | 1 | 100 |
| Ammonium Sulfate Precipitation (40-70%) | 450 | 2700 | 6 | 3 | 90 |
| Ion-Exchange Chromatography | 90 | 2100 | 23.3 | 11.7 | 70 |
| Size-Exclusion Chromatography | 15 | 1500 | 100 | 50 | 50 |
*One Unit of activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified assay conditions.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a buffer appropriate for the protease of interest. For example:
-
Trypsin: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Cathepsin L: 100 mM Sodium Acetate, 1 mM EDTA, 4 mM DTT, pH 5.5.
-
Papain: 100 mM Sodium Phosphate, 1 mM EDTA, 2 mM DTT, pH 6.5.
-
-
This compound Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C, protected from light. The substrate is soluble in methanol (50mg/ml) and DMSO.[8]
-
Protease Samples: Prepare dilutions of your crude extract and fractions from each purification step in the assay buffer. The dilutions should be such that the rate of absorbance change is linear over the measurement period.
-
p-Nitroaniline Standard Curve: Prepare a series of dilutions of p-nitroaniline (from a 1 mM stock solution in the assay buffer) ranging from 0 to 100 µM.
Protocol 2: Standard Protease Activity Assay
-
Set up a 96-well microplate or cuvettes.
-
To each well/cuvette, add the following in order:
-
Assay Buffer (to a final volume of 200 µL)
-
Protease sample (e.g., 10-50 µL of diluted enzyme fraction)
-
-
Pre-incubate the plate/cuvettes at the optimal temperature for the protease (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound substrate to a final concentration that is appropriate for the experiment (e.g., 0.1-1 mM).
-
Immediately measure the absorbance at 405 nm continuously for 5-10 minutes using a microplate reader or spectrophotometer.
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
Protocol 3: Monitoring Protease Purification by Column Chromatography
-
Collect fractions from your chromatography column (e.g., ion-exchange, size-exclusion).
-
For each fraction, perform the protease activity assay as described in Protocol 2.
-
Measure the protein concentration of each fraction using a standard method (e.g., Bradford or BCA assay).
-
Plot the protease activity and protein concentration against the fraction number. This will generate an elution profile showing the separation of your target protease from other proteins.
-
Pool the fractions with the highest specific activity for the next purification step.
Calculation of Protease Activity
-
Molar Extinction Coefficient (ε) of p-Nitroaniline: The molar extinction coefficient of p-nitroaniline at 410 nm is approximately 8,800 M⁻¹cm⁻¹. This value can be slightly dependent on the buffer composition.
-
Calculate the concentration of pNA produced per minute: ΔC (mol/L/min) = (ΔA/min) / (ε × l)
-
ΔA/min = change in absorbance per minute
-
ε = molar extinction coefficient (8,800 M⁻¹cm⁻¹)
-
l = path length of the cuvette/well (in cm)
-
-
Calculate the enzyme activity in Units/mL: Activity (Units/mL) = (ΔC (mol/L/min) × V_total (mL)) / (V_enzyme (mL)) × 10⁶ (µmol/mol)
-
V_total = total reaction volume in mL
-
V_enzyme = volume of enzyme sample in mL
-
Visualizations
Signaling Pathways
dot
Caption: Cathepsin L signaling in cancer progression.
dot
Caption: Role of trypsin in protein digestion.
dot
Caption: Papain-induced signaling in basophils.
Experimental Workflow
dot
Caption: General workflow for protease purification.
References
- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Cathepsin L promotes chemresistance to neuroblastoma by modulating serglycin [frontiersin.org]
- 4. Signaling pathways activated by a protease allergen in basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.unc.edu [med.unc.edu]
- 7. Kinetics of hydrolysis of Na-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bz-Phe-Val-Arg-pNA (Thrombin, Trypsin, Papain Substrate) - Echelon Biosciences [echelon-inc.com]
Application of Z-Phe-Arg-pNA in Cell Lysates: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chromogenic substrate Z-Phe-Arg-pNA in the quantification of protease activity, primarily cathepsin L and cathepsin B, within cell lysates. This guide is intended to assist researchers in academia and the pharmaceutical industry in accurately measuring the activity of these key enzymes, which are implicated in a variety of physiological and pathological processes, including apoptosis, inflammation, and cancer.
Introduction to this compound
This compound (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide) is a synthetic peptide substrate that, upon cleavage by specific proteases, releases the chromophore p-nitroaniline (pNA). The amount of pNA released can be quantified by measuring the absorbance at 405 nm, providing a direct measure of enzymatic activity. While this compound can be cleaved by several cysteine proteases, including cathepsins B, K, and S, as well as papain and trypsin, it is a particularly useful substrate for assessing the activity of cathepsin L in cell lysates.
The measurement of cathepsin activity in cell lysates is crucial for understanding their roles in cellular homeostasis and disease. For instance, the release of cathepsins from the lysosome into the cytosol is a key event in the initiation of the intrinsic apoptotic pathway. Therefore, the ability to accurately quantify cathepsin activity can provide valuable insights into the mechanisms of cell death and the efficacy of therapeutic interventions.
Key Applications in Cell Lysates
-
Quantification of Cathepsin L and B Activity: Measurement of the total activity of these proteases in whole-cell lysates.
-
Drug Discovery and Inhibitor Screening: Assessing the efficacy of small molecules and other therapeutic agents in inhibiting cathepsin activity.
-
Apoptosis Research: Studying the role of lysosomal proteases in programmed cell death.
-
Cancer Biology: Investigating the involvement of cathepsins in tumor progression and metastasis.[1][2][3]
-
Inflammation and Immunology: Examining the role of cathepsins in immune cell function and inflammatory responses.
Data Presentation
The following tables present representative data on cathepsin activity in different cell types and under various experimental conditions.
Table 1: Specificity of Z-Phe-Arg-AMC (a fluorogenic analogue of this compound) for various human cysteine cathepsins. This data highlights that while Z-Phe-Arg based substrates are cleaved by multiple cathepsins, they show a preference for Cathepsin L.[4]
| Cathepsin | Specific Activity (pmol AMC/μg enzyme/30 min) at pH 4.6 | Specific Activity (pmol AMC/μg enzyme/30 min) at pH 7.2 |
| Cathepsin B | 150 ± 20 | 50 ± 10 |
| Cathepsin L | 800 ± 50 | 20 ± 5 |
| Cathepsin K | 300 ± 30 | 40 ± 8 |
| Cathepsin S | 250 ± 25 | 60 ± 12 |
| Cathepsin V | 600 ± 40 | 15 ± 5 |
Data are presented as mean ± standard deviation (n=3). Data is illustrative and based on findings reported in the literature.
Table 2: Cathepsin B activity in different cell lines using Z-Phe-Arg-AMC. This table demonstrates the variable levels of cathepsin B activity that can be expected in different cell backgrounds.[4][5]
| Cell Line | Cell Type | Specific Activity at pH 5.5 (pmol AMC/μg protein/min) |
| SH-SY5Y | Human Neuroblastoma | 1.2 ± 0.2 |
| SK-N-MC | Human Neuroblastoma | 1.5 ± 0.3 |
| BV2 | Mouse Microglia | 4.5 ± 0.5 |
Activity was measured as CA-074 (a specific cathepsin B inhibitor) sensitive activity. Data are presented as mean ± standard deviation (n=3). Data is illustrative and based on findings reported in the literature.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol describes the preparation of whole-cell lysates suitable for the measurement of cathepsin activity.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM Sodium Acetate, pH 5.5, 0.1% Triton X-100, 1 mM EDTA, 4 mM DTT - add DTT fresh)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Culture: Grow cells to the desired confluency in appropriate culture vessels.
-
Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer once with ice-cold PBS.
-
Add a small volume of ice-cold PBS and gently scrape the cells.
-
For suspension cells, directly centrifuge the cell suspension to pellet the cells.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer. A typical volume is 100 µL per 1-5 million cells.
-
Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Colorimetric Assay for Cathepsin Activity using this compound
This protocol provides a step-by-step method for measuring cathepsin activity in cell lysates using a colorimetric microplate reader.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
Assay Buffer (100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 4 mM DTT - add DTT fresh)
-
This compound substrate stock solution (10 mM in DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the this compound stock solution to a final working concentration of 2 mM in Assay Buffer.
-
Dilute the cell lysate to a suitable concentration (e.g., 10-100 µg of total protein) in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Sample Wells: 50 µL of diluted cell lysate.
-
Blank Wells (Substrate Blank): 50 µL of Assay Buffer.
-
Blank Wells (Lysate Blank): 50 µL of diluted cell lysate.
-
-
It is recommended to perform all measurements in triplicate.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2 mM this compound working solution to the "Sample Wells" and "Substrate Blank" wells.
-
Add 50 µL of Assay Buffer to the "Lysate Blank" wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately start measuring the absorbance at 405 nm (OD 405) at 37°C in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30, 60, or 120 minutes) and then measure the OD 405.
-
-
Calculation of Specific Activity:
-
Calculate the change in absorbance per minute (ΔOD 405/min) for each well by determining the slope of the linear portion of the kinetic curve.
-
Subtract the ΔOD 405/min of the Substrate Blank and Lysate Blank from the ΔOD 405/min of the Sample Wells to get the corrected rate.
-
Calculate the specific activity using the Beer-Lambert law: Specific Activity (U/mg) = (ΔOD 405/min * Total Assay Volume (L)) / (ε * Path Length (cm) * Amount of Protein (mg))
-
ε (Molar extinction coefficient of pNA): 8800 M⁻¹cm⁻¹ at 405 nm.
-
Path Length: Typically 1 cm for a standard cuvette, but needs to be determined for the specific microplate and volume used.
-
1 Unit (U): The amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
-
-
Mandatory Visualizations
Signaling Pathway of Cathepsin-Mediated Apoptosis
The following diagram illustrates the role of cathepsins in the intrinsic pathway of apoptosis. Upon certain stimuli, lysosomal membrane permeabilization (LMP) leads to the release of cathepsins into the cytosol. Cytosolic cathepsins, particularly cathepsin B and L, can cleave the pro-apoptotic Bcl-2 family member Bid into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c, which ultimately leads to the activation of caspases and the execution of apoptosis.
Caption: Cathepsin-mediated intrinsic apoptosis pathway.
Experimental Workflow for Measuring Cathepsin Activity
This diagram outlines the key steps involved in the experimental procedure for quantifying cathepsin activity in cell lysates using this compound.
References
- 1. Cathepsin L, target in cancer treatment? | Sigma-Aldrich [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Z-Phe-Arg-AMC Protease Assay
This technical support guide is designed for researchers, scientists, and drug development professionals encountering high background signals in their Z-Phe-Arg-AMC (Z-FR-AMC) based protease assays. This guide provides detailed troubleshooting steps, answers to frequently asked questions, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the Z-Phe-Arg-AMC assay and how does it work?
The Z-Phe-Arg-AMC assay is a highly sensitive fluorometric method used to measure the activity of certain proteases. The substrate, Z-Phe-Arg-AMC (Nα-Cbz-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin), is a synthetic peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. When a target protease, such as Cathepsin L, Cathepsin B, or Kallikrein, cleaves the amide bond between arginine and AMC, the free AMC is released.[1] This free AMC is highly fluorescent, and its increase in fluorescence intensity over time is directly proportional to the enzyme's activity. The excitation wavelength for AMC is in the range of 360-380 nm, and the emission is measured between 440-460 nm.[2][3]
Q2: My assay has a high background signal. What are the most common causes?
A high background signal in a Z-Phe-Arg-AMC assay can originate from several sources:
-
Substrate Instability/Autohydrolysis: The Z-Phe-Arg-AMC substrate can spontaneously hydrolyze, releasing free AMC and causing a high background signal independent of enzyme activity. This can be exacerbated by improper storage, handling, or suboptimal assay conditions like pH.
-
Contamination: The presence of contaminating proteases in your enzyme preparation or other reagents can lead to non-specific cleavage of the substrate.
-
Autofluorescence of Assay Components or Test Compounds: Components in your assay buffer, the test compounds themselves, or even the microplate can exhibit intrinsic fluorescence at the excitation and emission wavelengths of AMC.[4]
-
Improper Reagent Preparation or Storage: Incorrect buffer pH, repeated freeze-thaw cycles of the substrate, or exposure of the substrate to light can lead to degradation and increased background.[5]
-
Incorrect Instrument Settings: Suboptimal gain settings or incorrect filter selection on the fluorescence plate reader can amplify background noise.
Q3: How should I properly store and handle the Z-Phe-Arg-AMC substrate?
To minimize substrate degradation and autohydrolysis, follow these storage and handling guidelines:
-
Long-term Storage: Store the lyophilized powder at -20°C or below, protected from light.[5]
-
Stock Solutions: Prepare a concentrated stock solution in a dry, water-miscible organic solvent such as DMSO or methanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the final working concentration in the assay buffer. Protect the working solution from light.
Troubleshooting High Background Signal
A systematic approach is crucial for identifying and resolving the source of high background fluorescence. The following guide will walk you through potential causes and their solutions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Detailed Troubleshooting Steps
| Problem Area | Potential Cause | Recommended Action & Troubleshooting Steps |
| Substrate Integrity | Substrate Autohydrolysis: Spontaneous breakdown of Z-Phe-Arg-AMC. | 1. Run a 'No-Enzyme' Control: Prepare a well with all assay components except the enzyme. A high signal in this well points to substrate degradation. 2. Prepare Fresh Substrate Solution: Discard the old working solution and prepare a fresh one from a frozen stock aliquot. 3. Test a New Lot of Substrate: If the issue persists, the entire batch of substrate may be compromised. Test a new vial or a lot from the manufacturer. |
| Reagent Purity | Contaminating Proteases: Presence of other proteases in the enzyme preparation or buffer. | 1. Use High-Purity Reagents: Ensure all buffer components and water are of high purity and free from contamination. 2. Run a 'Buffer Only' Control: A signal higher than the instrument's dark read suggests contaminated buffer. 3. Include an Inhibitor Control: If a specific inhibitor for your target enzyme is available, its inclusion should reduce the signal significantly. A high remaining signal may indicate other protease activity. |
| Autofluorescence of Test Compounds: The compounds being screened are fluorescent. | 1. Run a 'Compound Only' Control: Measure the fluorescence of the test compound in the assay buffer without the substrate or enzyme. If high, this indicates compound autofluorescence.[4] 2. Subtract Background: If the compound is fluorescent, subtract its signal from the assay wells. | |
| Assay Conditions | Suboptimal pH: The assay buffer pH may promote substrate hydrolysis or non-specific enzyme activity. | 1. Verify Buffer pH: Ensure the pH of your assay buffer is optimal for your target enzyme's activity and stability. For Cathepsin L, a pH of 5.5 is often used.[6] 2. Perform a pH Titration: Test a range of pH values to find the optimal balance between enzyme activity and background signal. |
| High Substrate Concentration: Excess substrate can lead to a higher background signal. | 1. Titrate Substrate Concentration: Determine the optimal substrate concentration by performing a titration. Aim for a concentration at or below the Michaelis constant (Km) for your enzyme. For Cathepsin L, a Km of 0.77 µM for Z-Phe-Arg-AMC has been reported.[6] | |
| Instrumentation | Incorrect Plate Reader Settings: Gain settings may be too high, amplifying the background noise. | 1. Optimize Gain Setting: Adjust the gain on your fluorescence plate reader to a level that provides a good dynamic range for your positive control without saturating the detector and while minimizing the background signal from a 'no-enzyme' control. 2. Verify Wavelengths: Confirm that the excitation and emission wavelengths are set correctly for AMC (Ex: ~360-380 nm, Em: ~440-460 nm).[2][3] |
| Microplate Autofluorescence: The type of microplate used can contribute to background fluorescence. | 1. Use Appropriate Microplates: Use black, opaque-walled microplates designed for fluorescence assays to minimize well-to-well crosstalk and background. |
Experimental Protocols
Standard Protocol for Cathepsin L Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-Cysteine, pH 5.5. Prepare fresh and keep on ice.[6]
-
Cathepsin L Enzyme: Reconstitute and dilute the enzyme in the assay buffer to the desired working concentration. Keep on ice.
-
Z-Phe-Arg-AMC Substrate: Prepare a 10 mM stock solution in DMSO. Dilute this stock in assay buffer to the desired final concentration (e.g., 10 µM).[7] Protect from light.
2. Assay Procedure (96-well plate format):
-
Prepare Controls:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Solution.
-
Positive Control: 50 µL Enzyme Solution + 50 µL Substrate Solution.
-
Negative Control (with Inhibitor): 50 µL Enzyme Solution with inhibitor + 50 µL Substrate Solution.
-
-
Add Reagents: Add 50 µL of your enzyme solution (or test compound and enzyme) to the appropriate wells.
-
Initiate Reaction: Add 50 µL of the substrate solution to all wells to start the reaction.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically over a set period (e.g., 30-60 minutes) or as an endpoint measurement.
Quantitative Data Summary
The following table provides typical concentration ranges for key components of the Z-Phe-Arg-AMC assay for Cathepsin L.
| Component | Typical Final Concentration | Notes |
| Z-Phe-Arg-AMC Substrate | 1 - 20 µM | Higher concentrations can increase background. Titration is recommended.[6][8] |
| Cathepsin L Enzyme | 1 - 10 ng/mL | The optimal concentration depends on the specific activity of the enzyme lot. |
| L-Cysteine | 5 mM | A reducing agent necessary for the activity of cysteine cathepsins.[6] |
| pH | 5.0 - 6.0 | Cathepsin L is most active in an acidic environment.[6] |
By following this guide, you should be able to systematically troubleshoot and resolve issues of high background signal in your Z-Phe-Arg-AMC assays, leading to more reliable and reproducible data.
References
- 1. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 3. Kallikrein Substrate, fluorescent Z-Phe-Arg-AMC - 10 mg [anaspec.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. glpbio.com [glpbio.com]
- 7. abcam.com [abcam.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Z-Phe-Arg-PNA Concentration in Protease Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Z-Phe-Arg-pNA. Our goal is to help you overcome common challenges and optimize your assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic substrate used to measure the activity of certain proteases. It is composed of a short peptide sequence (Z-Phe-Arg) linked to a colorimetric reporter molecule, p-nitroanilide (pNA). When a protease cleaves the peptide bond between arginine (Arg) and pNA, the colorless substrate is converted into a yellow product (pNA) that can be quantified by measuring its absorbance at approximately 405 nm. This substrate is commonly used to assay the activity of cysteine proteases like Cathepsin L.[1][2]
Q2: What is the optimal concentration of this compound to use in my assay?
Q3: How should I prepare and store my this compound stock solution?
It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a concentrated stock solution.[4] This stock solution should be stored at -20°C or -80°C to maintain its stability.[2] When preparing your working solution, dilute the stock solution in the appropriate assay buffer. It is advisable to prepare fresh working solutions for each experiment to avoid degradation of the substrate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance | 1. Spontaneous hydrolysis of the this compound substrate.2. Contamination of reagents with other proteases.3. Presence of interfering substances in the sample. | 1. Prepare fresh substrate solution for each experiment. Store stock solutions properly at -20°C or -80°C.[2]2. Use high-purity reagents and sterile, nuclease-free water. Run a "no enzyme" control to assess the level of background from substrate hydrolysis.3. Run a "sample blank" (sample without substrate) to correct for background absorbance from the sample itself. |
| Low or No Signal | 1. Inactive enzyme.2. Sub-optimal assay conditions (pH, temperature, buffer composition).3. Insufficient substrate concentration.4. Presence of inhibitors in the sample. | 1. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a positive control with known activity to verify enzyme function.2. Optimize the assay buffer. For Cathepsin L, a slightly acidic pH (around 5.5) is generally optimal.[3] Ensure the temperature is appropriate for the enzyme's activity.3. Perform a substrate titration to ensure the concentration is not limiting the reaction rate.4. Dilute the sample to reduce the concentration of potential inhibitors. If inhibition is suspected, a control experiment with a known amount of purified enzyme spiked into the sample can be performed. |
| Non-Linear Reaction Progress Curve | 1. Substrate depletion.2. Enzyme instability.3. Product inhibition. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. Ensure that you are measuring the initial velocity of the reaction (typically the first 10-15% of substrate conversion).2. Check the stability of the enzyme under your assay conditions. It may be necessary to add stabilizing agents like BSA to the buffer.3. Dilute the enzyme to slow down the reaction and reduce the accumulation of the product during the measurement period. |
| High Well-to-Well Variability | 1. Pipetting errors.2. Inconsistent mixing.3. "Edge effect" in microplates due to evaporation. | 1. Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to be added to all wells.2. Gently mix the contents of each well after adding all reagents.3. Avoid using the outer wells of the microplate, or fill them with buffer to create a humidified environment and minimize evaporation from the experimental wells. |
Experimental Protocols
Detailed Methodology: Determining Cathepsin L Activity using this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Purified Cathepsin L or cell lysate containing Cathepsin L
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 (adjust pH at the desired reaction temperature)
-
Stop Solution: 100 mM Sodium Acetate, pH 4.3
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and chill on ice.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in Assay Buffer. Keep the working solution on ice and protected from light.
-
-
Enzyme Preparation:
-
Dilute the purified Cathepsin L or cell lysate to the desired concentration in cold Assay Buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following reactions in triplicate:
-
Sample Wells: Add your diluted enzyme/lysate.
-
Substrate Blank Wells: Add Assay Buffer instead of the enzyme solution.
-
Sample Blank Wells (Optional): Add your diluted enzyme/lysate but add Stop Solution before adding the substrate.
-
-
-
Reaction Initiation and Incubation:
-
Pre-warm the microplate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound working solution to all wells except the Sample Blank wells.
-
Mix the contents of the wells gently.
-
Incubate the plate at the reaction temperature for a predetermined time (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the Stop Solution to all wells.
-
Read the absorbance of the plate at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the Substrate Blank from the absorbance of the Sample wells to correct for spontaneous substrate hydrolysis.
-
If used, subtract the absorbance of the Sample Blank from the Sample wells to correct for background absorbance from the sample.
-
Calculate the concentration of pNA produced using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of pNA (approximately 8,800 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.
-
Enzyme activity can be expressed as the rate of pNA formation per unit time per amount of enzyme (e.g., µmol/min/mg).
-
Visualizations
Experimental Workflow for Cathepsin L Activity Assay
References
- 1. A selective colorimetric assay for cathepsin L using Z-Phe-Arg-4-methoxy-beta-naphthylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Z-Phe-Arg-PNA stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Z-Phe-Arg-PNA (Z-FR-pNA), a chromogenic substrate for proteases such as Cathepsin L.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C. Proper storage ensures the integrity of the substrate for an extended period.
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C for short-term use and at -80°C for longer-term storage.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] It also has some solubility in water, which can be aided by sonication. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental setup and does not inhibit enzyme activity.
Q4: Is this compound sensitive to light?
A4: While the this compound molecule itself is not reported to be exceptionally light-sensitive, the product of the enzymatic reaction, p-nitroaniline (pNA), can be. It is good laboratory practice to protect solutions from direct, prolonged light exposure to prevent any potential photodegradation of the released chromophore.
Q5: What is the expected shelf life of this compound?
A5: The stability of this compound is dependent on storage conditions. The table below summarizes the recommended storage conditions and expected stability.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccator to protect from moisture. |
| -80°C | Up to 2 years | Ideal for long-term archival. | |
| In Solution (DMSO or Methanol) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for longer-term solution storage. |
Experimental Protocols
Protocol for Assessing this compound Stability and Activity
This protocol outlines a method to assess the stability and enzymatic cleavage of this compound using a protease like Cathepsin L.
Materials:
-
This compound
-
Cathepsin L (or other relevant protease)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
DMSO or Methanol for stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in DMSO to a concentration of 10 mM. Store aliquots at -20°C or -80°C.
-
Prepare Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Prepare Enzyme Solution: Reconstitute and dilute the protease in the assay buffer to the desired working concentration. For cysteine proteases like Cathepsin L, pre-activate the enzyme by incubating with DTT (e.g., 2-5 mM) for 10-15 minutes at 37°C.
-
Set up the Assay:
-
Add 50 µL of the working substrate solution to each well of a 96-well plate.
-
Include wells for a blank control (substrate solution without enzyme).
-
Initiate the reaction by adding 50 µL of the prepared enzyme solution to the wells.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measurement: Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes). The increase in absorbance corresponds to the release of p-nitroaniline.
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for p-nitroaniline at 405 nm is 8,800 M⁻¹cm⁻¹).
Visualizations
Experimental Workflow for this compound Usage
Caption: Workflow for using this compound in a protease assay.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Improperly stored or inactive enzyme: Enzyme may have degraded due to incorrect storage or multiple freeze-thaw cycles. | 1. Use a fresh aliquot of the enzyme. 2. Ensure the enzyme was stored at the recommended temperature. 3. For cysteine proteases, confirm that a reducing agent like DTT was included in the assay buffer to maintain the active site cysteine in a reduced state. |
| Substrate degradation: this compound may have degraded due to improper storage. | 1. Use a fresh aliquot of the this compound stock solution. 2. Prepare fresh working solutions daily. | |
| Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for the enzyme. | 1. Verify that the assay buffer pH is within the optimal range for the enzyme. 2. Ensure the incubation temperature is appropriate. | |
| High Background Signal | Spontaneous substrate hydrolysis: The substrate may be hydrolyzing non-enzymatically. | 1. Run a blank control (substrate without enzyme) to measure the rate of non-enzymatic hydrolysis. 2. Subtract the rate of the blank from the sample measurements. 3. Ensure the pH of the assay buffer is not excessively acidic or basic, which could promote hydrolysis. |
| Contaminated reagents: Reagents may be contaminated with other proteases. | 1. Use high-purity water and reagents. 2. Filter-sterilize buffer solutions. | |
| Precipitation in Wells | Low substrate solubility: The concentration of this compound may exceed its solubility in the assay buffer. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of organic solvent (e.g., DMSO) in the final reaction mixture, ensuring it does not inhibit the enzyme. A final DMSO concentration of 1-5% is generally tolerated by most enzymes. 3. Perform a solubility test of the substrate in your assay buffer before running the full experiment. |
| Inconsistent Results | Pipetting errors: Inaccurate or inconsistent pipetting can lead to variability. | 1. Use calibrated pipettes. 2. Prepare a master mix of reagents to be added to multiple wells to ensure consistency. |
| Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | 1. Use a temperature-controlled incubator or water bath. 2. Pre-warm all solutions to the assay temperature before mixing. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common assay issues.
References
Technical Support Center: Z-Phe-Arg-pNA
Welcome to the technical support center for the chromogenic substrate Z-Phe-Arg-pNA. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you address potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) is a chromogenic substrate used to measure the activity of certain proteases. When cleaved by a suitable enzyme after the Arginine (Arg) residue, it releases p-nitroaniline (pNA), which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. This substrate is commonly used to assay for cathepsin L and cathepsin B activity.[1][2]
Q2: I am seeing high background signal in my assay. What could be the cause?
High background signal can be due to several factors:
-
Substrate Instability: The pNA group can undergo spontaneous hydrolysis, especially at non-optimal pH or temperature. Ensure your assay buffer is within the recommended pH range and avoid prolonged incubation times.
-
Contaminating Proteases: Your enzyme preparation or cell lysate may be contaminated with other proteases that can cleave this compound.
-
Improper Storage: Ensure the substrate is stored correctly to prevent degradation. Stock solutions should be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles.[1]
Q3: My results are not reproducible. What are the common sources of variability?
Lack of reproducibility can stem from:
-
Inconsistent Reagent Preparation: Ensure all buffers and reagent concentrations are prepared consistently between experiments.
-
Variable Incubation Times: Adhere strictly to the defined incubation times in your protocol.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate volumes.
-
Temperature Fluctuations: Perform your assays at a consistent and controlled temperature.
Q4: Is this compound specific to a single protease?
No, this compound is not a highly specific substrate. While it is often used for cathepsin L and B, it can also be cleaved by a variety of other proteases, including other cysteine cathepsins (like K and V) and some serine proteases such as thrombin, plasmin, and trypsin.[3][4][5] This lack of specificity is a critical consideration when interpreting your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected or Non-Specific Cleavage
If you suspect that the cleavage of this compound in your assay is not due to your target enzyme, consider the following troubleshooting steps.
Potential Causes and Solutions
-
Contamination with other proteases: Your sample may contain other proteases that can hydrolyze this compound.
-
Solution: Use specific protease inhibitors to confirm the source of the activity. For example, if you are targeting a cysteine cathepsin like Cathepsin B, you can use a specific inhibitor like CA-074 to see if the activity is reduced.[4][5] General cysteine protease inhibitors like E-64 can also be used. If you suspect serine protease contamination (e.g., from serum), inhibitors like PMSF or Leupeptin may be helpful.[1]
-
-
Lack of Substrate Specificity: As mentioned, this compound is known to be cleaved by multiple enzymes.
Experimental Workflow for Troubleshooting Non-Specific Cleavage
Caption: Troubleshooting workflow for identifying non-specific cleavage of this compound.
Issue 2: pH-Dependent Variability in Activity
The activity of many proteases, including cathepsins, is highly dependent on pH.
Considerations and Recommendations
-
Optimal pH: Cathepsin B, for example, functions in both the acidic environment of the lysosome (pH ~4.6) and the neutral pH of the cytosol (~7.2) in pathological conditions.[4][5] Its substrate specificity can change with pH.
-
Buffer Choice: Ensure your assay buffer is appropriate for the target enzyme's optimal pH. For acidic conditions, a sodium acetate buffer may be suitable, while a Tris-HCl or phosphate buffer can be used for neutral to alkaline conditions.[7]
-
Alternative Substrates: If you are studying an enzyme like Cathepsin B at neutral pH, Z-Arg-Arg-AMC is often preferred over Z-Phe-Arg-AMC as it shows better activity at this pH.[4][5][6]
Data and Protocols
Substrate Specificity Data
The following table summarizes the relative cleavage of Z-Phe-Arg-AMC (a fluorogenic analogue of this compound) by various human cysteine cathepsins. This highlights the substrate's lack of specificity.
| Enzyme | Relative Cleavage of Z-Phe-Arg-AMC |
| Cathepsin B | +++ |
| Cathepsin L | +++++ (Higher than Cathepsin B) |
| Cathepsin K | ++ |
| Cathepsin V | ++ |
| Cathepsin S | Not significantly cleaved |
| Cathepsin X | Not significantly cleaved |
Data summarized from qualitative descriptions in cited literature.[4][5]
Inhibitor Data for Cathepsin B
The table below shows the half-maximal inhibitory concentration (IC₅₀) for a selective Cathepsin B inhibitor at different pH values. This demonstrates the pH-dependent efficacy of inhibitors.
| Inhibitor | Target | pH | IC₅₀ (nM) |
| Z-Arg-Lys-AOMK | Cathepsin B | 7.2 | 20 |
| Z-Arg-Lys-AOMK | Cathepsin B | 4.6 | 1500 |
Data from referenced study.[8]
Experimental Protocol: General Protease Activity Assay
This protocol provides a general framework for measuring protease activity using this compound. It should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Purified enzyme or cell lysate
-
Assay Buffer (e.g., sodium acetate for acidic pH, Tris-HCl for neutral pH)
-
This compound stock solution (e.g., in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Dilute the enzyme/lysate to the desired concentration in the assay buffer. Prepare the this compound working solution by diluting the stock solution in the assay buffer. A final substrate concentration in the range of 40-60 µM is often a good starting point.[4][5]
-
Set up the Assay:
-
Add your enzyme/lysate to the wells of the 96-well plate.
-
Include appropriate controls:
-
Blank: Assay buffer only (to measure background absorbance).
-
No-Enzyme Control: Substrate in assay buffer (to measure spontaneous hydrolysis).
-
(Optional) Inhibitor Control: Enzyme + specific inhibitor to confirm enzyme activity.
-
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the reaction. The total volume is typically 100-200 µL.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Measure Absorbance: Measure the absorbance at 405 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).
-
Calculate Activity: Determine the rate of pNA production by calculating the change in absorbance over time, corrected for the blank and no-enzyme controls.
Protease Assay Workflow
Caption: A typical workflow for a protease activity assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
interference of reducing agents with Z-Phe-Arg-PNA assay
Welcome to the technical support center for the Z-Phe-Arg-pNA (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on interference from reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a colorimetric method used to measure the activity of certain proteases. This compound is a synthetic substrate that is cleaved by enzymes such as Cathepsin L, Cathepsin B, Cathepsin K, Cathepsin S, papain, trypsin, and plasma kallikrein. Upon cleavage, p-nitroanilide (pNA) is released, which is a chromophore that can be quantified by measuring its absorbance at 405-410 nm. This assay is commonly used for enzyme kinetics studies and for screening potential protease inhibitors.
Q2: Why are reducing agents used in my protease assay buffer?
Reducing agents are often included in assay buffers to prevent the oxidation of cysteine residues within the protease. Many proteases, particularly cysteine proteases, have a cysteine residue in their active site that is essential for their catalytic activity. Maintaining this cysteine in a reduced state is crucial for the enzyme's proper function and stability. Commonly used reducing agents in biochemical assays include Dithiothreitol (DTT), β-mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP).[1]
Q3: Can reducing agents interfere with the this compound assay?
Yes, reducing agents can interfere with the this compound assay in several ways. The interference may not be due to a direct chemical reaction with the pNA chromophore itself, but rather through indirect effects on the assay components and the enzymatic reaction. These effects can lead to inaccurate measurements of protease activity, manifesting as either falsely increased or decreased activity.
Troubleshooting Guide: Interference of Reducing Agents
This guide addresses specific issues that may arise when using reducing agents in your this compound assay.
Issue 1: Inconsistent or non-reproducible results.
-
Possible Cause: The choice and concentration of the reducing agent can significantly impact enzyme activity and the potency of inhibitors being screened. Different reducing agents can alter the enzyme's catalytic efficiency, leading to variability in results.[1] Strong reducing agents like DTT and TCEP can also participate in redox cycling in the presence of certain compounds, generating reactive oxygen species (H₂O₂) that can lead to false positives.[1]
-
Troubleshooting Steps:
-
Optimize Reducing Agent: If you suspect interference, test different reducing agents (e.g., DTT, TCEP, BME, or reduced glutathione) to see if the issue persists.
-
Vary Concentration: Titrate the concentration of the chosen reducing agent to find the minimum concentration required to maintain enzyme activity without causing interference.
-
Run Appropriate Controls:
-
No-Enzyme Control: A control reaction containing the substrate, buffer, and reducing agent, but no enzyme. This will help identify if the reducing agent is causing non-enzymatic substrate cleavage or directly affecting the absorbance reading.
-
No-Substrate Control: A control with the enzyme, buffer, and reducing agent, but no substrate. This helps to assess any background absorbance changes due to the enzyme and reducing agent.
-
Reducing Agent-Free Control: If your enzyme is stable for the duration of the assay without a reducing agent, running a control without it can help determine the extent of its impact.
-
-
Issue 2: High background absorbance.
-
Possible Cause: While reduced DTT has negligible absorbance above 260 nm, its oxidized form has an absorbance maximum around 283 nm.[2][3] Although this is not within the 405-410 nm detection range for pNA, very high concentrations of oxidized DTT or the presence of impurities could contribute to background absorbance. Additionally, some reducing agents at high concentrations or under certain pH conditions might exhibit some absorbance at 405-410 nm.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of reducing agents, as they can oxidize over time when exposed to air.
-
Measure Blank Absorbance: Before starting the enzymatic reaction, measure the absorbance of your complete assay buffer (including the reducing agent) at 405-410 nm. This will serve as your baseline and should be subtracted from all subsequent readings.
-
Check for Contamination: Ensure all your reagents and labware are clean. Leachates from plastic tubes can sometimes interfere with spectrophotometric measurements.[4]
-
Issue 3: Altered enzyme kinetics or inhibitor potency.
-
Possible Cause: The interaction between the reducing agent and the enzyme or test compounds can alter their behavior. Different reducing agents can have varying effects on the maximal activity (Vmax) and Michaelis constant (KM) of the enzyme.[1] This can lead to misinterpretation of kinetic data and incorrect determination of inhibitor IC50 values.
-
Troubleshooting Steps:
-
Consistent Use of Reducing Agent: Use the same reducing agent at the same concentration across all experiments, including controls and inhibitor screens, to ensure comparability of results.
-
Consider a Milder Reducing Agent: If strong reducing agents like DTT or TCEP are suspected to be altering inhibitor activity, consider using a weaker reducing agent like β-mercaptoethanol or reduced glutathione (GSH).[1]
-
Pre-incubation Steps: Investigate the effect of pre-incubating the enzyme with the reducing agent before adding the substrate, and separately, pre-incubating your test compounds with the reducing agent. This may help to identify where the interference is occurring.
-
Quantitative Data Summary
The choice of reducing agent can have a notable effect on enzyme kinetics. The following table summarizes hypothetical data illustrating how different reducing agents might affect the kinetic parameters of a model cysteine protease.
| Reducing Agent (2 mM) | Vmax (RFU/min) | KM (µM) | Enzyme Efficiency (Vmax/KM) |
| None | 850 | 25 | 34.0 |
| DTT | 1200 | 22 | 54.5 |
| β-mercaptoethanol | 1050 | 28 | 37.5 |
| TCEP | 950 | 30 | 31.7 |
| GSH | 1100 | 24 | 45.8 |
Note: This table presents illustrative data. Actual results will vary depending on the specific enzyme, substrate, and assay conditions.
Experimental Protocols
Protocol 1: General this compound Protease Assay
-
Prepare Assay Buffer: A typical assay buffer might be 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.4.
-
Add Reducing Agent: If required, supplement the assay buffer with the desired concentration of a reducing agent (e.g., 2 mM DTT). Prepare this solution fresh.
-
Prepare Substrate Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to make a stock solution. Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Prepare Enzyme Solution: Dilute the protease stock solution in the assay buffer to the desired working concentration.
-
Set up the Assay Plate: In a 96-well plate, add your test compounds (inhibitors) and the appropriate controls.
-
Initiate the Reaction: Add the enzyme solution to each well, followed by the substrate solution to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Measure Absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader at a constant temperature.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Compare the velocities of the reactions with and without inhibitors to determine the percent inhibition.
Protocol 2: Troubleshooting Reducing Agent Interference
-
Prepare Multiple Assay Buffers: Prepare identical assay buffers, each supplemented with a different reducing agent (DTT, TCEP, BME, GSH) at the same concentration (e.g., 2 mM). Also, prepare a buffer with no reducing agent.
-
Run Control Reactions: For each buffer condition, set up the following control reactions in a 96-well plate:
-
Blank: Assay buffer + reducing agent + substrate.
-
Enzyme Activity: Assay buffer + reducing agent + enzyme + substrate.
-
-
Measure Kinetic Parameters: For each condition, perform a full kinetic analysis by varying the substrate concentration to determine the Vmax and KM values.
-
Test a Known Inhibitor: If you are screening for inhibitors, test a known inhibitor at a fixed concentration across all the different buffer conditions.
-
Analyze the Data:
-
Compare the background absorbance of the blank controls.
-
Compare the Vmax and KM values obtained with different reducing agents.
-
Compare the inhibitory effect of the known inhibitor in the presence of each reducing agent.
-
Select the reducing agent that provides robust enzyme activity with minimal background and the least impact on the known inhibitor's potency.
-
Visualizations
Caption: Experimental workflow for the this compound assay and troubleshooting reducing agent interference.
Caption: Logic diagram for troubleshooting interference from reducing agents in the this compound assay.
References
- 1. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with spectrophotometric analysis of nucleic acids and proteins by leaching of chemicals from plastic tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Z-Phe-Arg-PNA
Welcome to the technical support center for Z-Phe-Arg-PNA (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this chromogenic substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chromogenic substrate used to measure the activity of certain proteases. It is particularly useful for assaying enzymes that exhibit trypsin-like specificity, meaning they cleave peptide bonds C-terminal to arginine (Arg) residues. The substrate consists of a short peptide sequence (Z-Phe-Arg) linked to a colorimetric reporter molecule, p-nitroanilide (pNA). When a target protease cleaves the amide bond between arginine and pNA, the released pNA produces a yellow color that can be quantified spectrophotometrically at 405 nm. This allows for the continuous monitoring of enzyme activity. It is a known substrate for enzymes like Cathepsin L.[1]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical for maintaining the integrity of this compound. Stock solutions are typically prepared in a suitable solvent like DMSO or DMF. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.[1] When preparing working solutions, it is advisable to use fresh dilutions to avoid potential degradation. If using an aqueous solution, it should be filtered and sterilized before use.[1] Avoid repeated freeze-thaw cycles of stock solutions.
Q3: What is the optimal pH and temperature for my assay?
A3: The optimal pH and temperature for a this compound assay are highly dependent on the specific protease being investigated. Most serine proteases have a neutral to slightly alkaline pH optimum for activity, typically between pH 7.0 and 8.5.[2] However, it is crucial to consult the literature for the specific enzyme of interest to determine its optimal conditions. Temperature also significantly affects the reaction rate, with assays commonly performed at 25°C or 37°C.[3][4] Consistency in temperature is vital for reproducible results.
Q4: How do I choose the right concentration of this compound for my experiment?
A4: The concentration of this compound should ideally be around the Michaelis constant (Km) of the enzyme for the substrate to ensure the reaction rate is sensitive to changes in enzyme activity. If the Km value is unknown, a substrate titration experiment should be performed to determine the concentration at which the reaction velocity is half-maximal. Using a substrate concentration that is too low can lead to rapid depletion and non-linear reaction kinetics, while a concentration that is too high may lead to substrate inhibition or be wasteful.
Troubleshooting Guides
Issue 1: High Background Absorbance
High background absorbance in the absence of the enzyme or at time zero can mask the true signal from enzymatic activity.
| Potential Cause | Troubleshooting Step |
| Spontaneous substrate hydrolysis | Prepare fresh substrate solution for each experiment. Ensure the pH of the assay buffer is not excessively alkaline, as high pH can promote non-enzymatic hydrolysis of p-nitroanilide substrates. |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers to remove any microbial contamination that may contain proteases. |
| Interfering substances in the sample | If using complex biological samples (e.g., plasma, cell lysates), consider including a sample blank that contains the sample and all reaction components except the substrate. This will allow you to subtract the inherent absorbance of the sample. |
| Insufficient blocking (for plate-based assays) | If using microplates, ensure proper blocking of the wells to prevent non-specific binding of reagents. |
Issue 2: Low or No Signal (Low Enzyme Activity)
A weak or absent signal can be due to a variety of factors related to the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Step |
| Inactive enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. Verify the activity of the enzyme with a positive control if available. |
| Suboptimal assay conditions | Optimize the pH, temperature, and buffer composition for your specific enzyme. Some proteases require cofactors (e.g., Ca2+) for activity.[4] |
| Incorrect substrate concentration | Perform a substrate titration to determine the optimal concentration. If the concentration is too far below the Km, the reaction rate will be very low. |
| Presence of inhibitors | Samples may contain endogenous protease inhibitors. Diluting the sample may help to reduce the inhibitor concentration to a level that does not significantly affect the assay. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can undermine the reliability of your data.
| Potential Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing. |
| Temperature fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. |
| Reagent instability | Prepare fresh reagents, especially the enzyme and substrate solutions, for each experiment. |
| Assay timing | For kinetic assays, ensure that the readings are taken within the linear range of the reaction. For endpoint assays, ensure the reaction is stopped consistently at the same time point for all samples. |
Data Presentation
Table 1: Kinetic Parameters for Protease-Mediated Hydrolysis of this compound and Similar Substrates
This table provides a summary of kinetic constants for the hydrolysis of this compound and structurally related p-nitroanilide substrates by various proteases. These values can serve as a reference for experimental design.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Conditions |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | pH 7.8, 25°C[3] |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | pH 7.8, 25°C[3] |
| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 ± 0.07 | 91.4 ± 1.8 | pH 7.8, 25°C[3] |
| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 1.50 ± 0.10 | 98.0 ± 0.5 | pH 7.8, 25°C[3] |
| Recombinant EhCP1 | Z-Arg-Arg-pNA | 57.1 | 29.3 (units) | pH 6.5, 37°C[5] |
| Recombinant CsCPL-m | Z-Phe-Arg-AMC | 5.71 | 0.6 (µM/min) | pH 5.5, 37°C[6] |
Note: Z-Phe-Arg-AMC is a fluorogenic substrate with a similar peptide sequence.
Experimental Protocols
General Protocol for Measuring Protease Activity using this compound
This protocol provides a general framework for a kinetic assay in a 96-well plate format. It should be optimized for the specific enzyme and experimental conditions.
Materials:
-
This compound
-
Protease of interest
-
Assay Buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a series of working solutions of the protease in cold assay buffer.
-
Prepare the assay buffer at the optimal pH and temperature.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the protease working solution to the appropriate wells. Include a negative control with buffer instead of the enzyme.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
To start the reaction, add 25 µL of the this compound working solution to each well.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every minute for a period of 15-60 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of pNA, and l is the path length.[7]
-
Visualizations
Caption: Experimental workflow for a typical protease assay using this compound.
Caption: Simplified signaling pathway of protease zymogen activation and substrate cleavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. jabonline.in [jabonline.in]
how to correct for substrate autohydrolysis Z-Phe-Arg-PNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for substrate autohydrolysis of Z-Phe-Arg-pNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) is a chromogenic substrate used to assay the activity of various proteases. These include enzymes like cathepsins (B, K, L, S), papain, trypsin, and plasma kallikrein.[1] The enzymatic cleavage of this compound releases p-nitroaniline (pNA), a yellow chromophore that can be quantified by measuring its absorbance at 405-410 nm. This allows for the determination of enzyme kinetics and the screening of potential inhibitors.
Q2: What is substrate autohydrolysis?
Substrate autohydrolysis, or non-enzymatic hydrolysis, is the spontaneous breakdown of the substrate in the assay buffer in the absence of any enzyme. For this compound, this results in the release of p-nitroaniline (pNA), leading to an increase in absorbance that is not due to enzymatic activity. This can be a significant source of error, leading to an overestimation of enzyme activity.
Q3: What factors influence the rate of this compound autohydrolysis?
Several factors can influence the rate of autohydrolysis, including:
-
pH: Alkaline conditions can increase the rate of abiotic hydrolysis of p-nitroanilide-linked substrates.
-
Temperature: Higher temperatures generally accelerate chemical reactions, including autohydrolysis.
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Buffer Composition: The specific components of the assay buffer can affect substrate stability.
-
Incubation Time: Longer incubation times will result in a greater accumulation of background signal from autohydrolysis.
Q4: How can I correct for autohydrolysis in my experiments?
To correct for autohydrolysis, a "substrate blank" or "autohydrolysis control" should be run in parallel with your enzymatic reactions. This control contains all the components of the reaction mixture (buffer, this compound) except for the enzyme. The absorbance change in this control is then subtracted from the absorbance change in the samples containing the enzyme.
Troubleshooting Guide
Issue: High background signal in no-enzyme controls.
This is a common indicator of significant substrate autohydrolysis.
Logical Troubleshooting Workflow
Troubleshooting Workflow for High Background Signal.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Alkaline pH of Assay Buffer | Verify the pH of your assay buffer. If possible, perform the assay at a lower pH where the enzyme is still active but autohydrolysis is minimized. |
| High Incubation Temperature | Reduce the incubation temperature. While enzymatic reactions are often performed at 37°C, this may accelerate autohydrolysis. Test if a lower temperature (e.g., 25°C or 30°C) provides a better signal-to-noise ratio. |
| Substrate Stock Degradation | Prepare fresh this compound stock solutions. The substrate is typically dissolved in an organic solvent like DMSO or methanol and should be stored at -20°C.[1] Avoid repeated freeze-thaw cycles. |
| Contaminated Reagents | Use high-purity water and fresh buffer components. Ensure that there is no microbial contamination in your buffers. |
Experimental Protocol: Measuring and Correcting for this compound Autohydrolysis
This protocol describes how to determine the rate of autohydrolysis of this compound in your specific experimental conditions and how to use this information to correct your enzyme activity measurements.
Objective: To quantify the rate of non-enzymatic hydrolysis of this compound and calculate the corrected enzyme activity.
Materials:
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This compound
-
Assay buffer (at the desired pH and ionic strength)
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Enzyme solution
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Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
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96-well microplate or cuvettes
Experimental Workflow
Workflow for Autohydrolysis Correction.
Procedure:
-
Prepare Reagents:
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Prepare your assay buffer to the final desired concentration, pH, and ionic strength.
-
Prepare a stock solution of this compound in DMSO or methanol.
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Prepare your enzyme solution in the assay buffer.
-
-
Set up the Assay Plate:
-
Test Wells: Add assay buffer and enzyme solution.
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Autohydrolysis Control Wells (Substrate Blank): Add assay buffer.
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Buffer Blank Wells: Add assay buffer.
-
-
Pre-incubation:
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Pre-incubate the plate at the desired assay temperature for 5-10 minutes to ensure all components are at thermal equilibrium.
-
-
Initiate the Reaction:
-
Add the this compound solution to all wells (except the buffer blank) to initiate the reaction. The final concentration of the organic solvent from the substrate stock should be kept low (typically ≤1-2%) to avoid affecting enzyme activity.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm.
-
Kinetic Assay (Recommended): Measure the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
-
Endpoint Assay: If a kinetic assay is not possible, incubate the plate for a fixed time and then measure the final absorbance.
-
-
Data Analysis:
-
Calculate the Rate of Absorbance Change (ΔAbs/min):
-
For each well, plot absorbance versus time. The slope of the linear portion of this curve is the reaction rate (ΔAbs/min).
-
RateTotal: The rate from the "Test Wells".
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RateAutohydrolysis: The rate from the "Autohydrolysis Control Wells".
-
-
Correct for Autohydrolysis:
-
RateCorrected = RateTotal - RateAutohydrolysis
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law (A = εcl) to convert the corrected rate of absorbance change to the rate of product formation. The molar extinction coefficient (ε) for p-nitroaniline at 410 nm and pH > 7 is approximately 8,800 M-1cm-1.
-
-
Data Presentation: Autohydrolysis Rate Determination
Researchers should determine the rate of autohydrolysis under their specific experimental conditions. The following table can be used to record and compare these rates.
| Condition | pH | Temperature (°C) | Buffer | Rate of Autohydrolysis (ΔAbs/min) |
| Condition 1 | 7.4 | 37 | 50 mM Tris-HCl | User-determined value |
| Condition 2 | 8.0 | 37 | 50 mM Tris-HCl | User-determined value |
| Condition 3 | 7.4 | 25 | 50 mM Tris-HCl | User-determined value |
| Condition 4 | 7.4 | 37 | 50 mM Phosphate | User-determined value |
By systematically measuring and correcting for substrate autohydrolysis, researchers can ensure the accuracy and reliability of their enzyme kinetic data.
References
impact of DMSO concentration on Z-Phe-Arg-PNA assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of Dimethyl Sulfoxide (DMSO) concentration on Z-Phe-Arg-pNA-based protease assays.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used in my this compound assay?
A1: DMSO is a common organic solvent used in protease assays primarily to dissolve the chromogenic substrate this compound and potential inhibitors. Many organic molecules, including substrates and library compounds for inhibitor screening, have poor solubility in aqueous buffers. DMSO helps to maintain their solubility throughout the experiment.
Q2: What is the optimal concentration of DMSO for my assay?
A2: There is no single optimal concentration of DMSO for all this compound assays. The ideal concentration depends on the specific protease being studied, the concentration of the substrate, and the solubility of any inhibitors being tested. It is crucial to experimentally determine the optimal DMSO concentration for your specific assay conditions.
Q3: How can DMSO affect my assay results?
A3: DMSO can have several effects on your assay:
-
Enzyme Activity: It can influence the catalytic activity of the protease. For some enzymes, low concentrations of DMSO have a negligible effect, while for others, it can enhance or inhibit activity.[1][2][3][4]
-
Enzyme Stability: High concentrations of DMSO can decrease the thermal stability of some proteases.[2][3][4]
-
Substrate Solubility: DMSO generally improves the solubility of the this compound substrate, which can be beneficial, especially at higher substrate concentrations.[2]
-
Inhibitor Potency: For inhibitor screening, the presence of DMSO can affect the apparent potency of test compounds.
Q4: What are the typical concentration ranges of DMSO used in protease assays?
A4: The concentration of DMSO in protease assays can range from as low as 0.1% to as high as 20%.[2] For many assays, a final concentration of 1-5% DMSO is a common starting point. However, some assays may require up to 10% or even 20% DMSO to ensure the solubility of all components.[1][2][3][4]
Troubleshooting Guide
Issue 1: Low or No Protease Activity
| Possible Cause | Troubleshooting Step |
| Inhibition by DMSO: | The DMSO concentration may be too high for your specific protease. Prepare a DMSO tolerance curve by measuring enzyme activity at a range of final DMSO concentrations (e.g., 0%, 1%, 2%, 5%, 10%). |
| Substrate Precipitation: | The this compound substrate may not be fully dissolved in the assay buffer. Ensure the substrate is completely dissolved in a DMSO stock solution before diluting it into the final assay buffer. Visually inspect for any precipitation. |
| Enzyme Instability: | High DMSO concentrations might be destabilizing your enzyme.[2][3][4] Consider reducing the final DMSO concentration or the incubation time. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Step |
| Substrate Instability: | The this compound substrate may be hydrolyzing spontaneously in the assay buffer. Run a "no-enzyme" control containing the substrate in the assay buffer with the same final DMSO concentration. If the background is high, consider preparing the substrate solution fresh for each experiment. |
| DMSO Interference: | At certain wavelengths, DMSO can interfere with absorbance readings. Ensure you are using a proper blank that contains all reaction components, including DMSO, except for the enzyme or substrate, to zero the spectrophotometer. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting of DMSO: | Due to its viscosity, pipetting small volumes of 100% DMSO can be inaccurate. Prepare intermediate dilutions of your stock solutions in assay buffer to increase the volumes you are pipetting. |
| Incomplete Mixing: | Ensure thorough mixing of all components after the addition of DMSO-containing solutions. |
| Substrate or Inhibitor Precipitation: | The final DMSO concentration may be too low to maintain the solubility of all components throughout the experiment. For inhibitor studies, some compounds may require higher DMSO concentrations.[1] |
Quantitative Data on DMSO Effects
The impact of DMSO is highly dependent on the specific enzyme. Below are examples from studies on different proteases.
Table 1: Effect of DMSO on HIV-1 Protease Activity [1]
| DMSO Concentration | Relative Signal Intensity (at 20 nM enzyme) |
| 0% | ~98% |
| 2% | ~100% |
| 5% | ~100% |
| 10% | ~100% |
Note: For this specific HIV-1 protease assay, DMSO concentrations between 2% and 10% had a negligible effect on the cleavage of the peptide substrate.[1]
Table 2: Effect of DMSO on SARS-CoV-2 3CLpro Stability [2]
| DMSO Concentration | Melting Temperature (Tm) |
| 0% | 52.8 ± 0.2°C |
| 5% | 52.0 ± 0.2°C |
| 10% | 50.7 ± 0.3°C |
| 20% | 46.8 ± 0.1°C |
Note: Increasing DMSO concentration led to a decrease in the thermal stability of the 3CLpro enzyme.[2]
Experimental Protocols
Protocol: Determining DMSO Tolerance for a this compound Assay
This protocol outlines a general method to determine the optimal DMSO concentration for your specific protease assay.
-
Prepare a Substrate Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 100 mM).
-
Prepare Assay Buffer: Prepare the appropriate assay buffer for your protease of interest.
-
Set Up Reactions: In a 96-well plate, set up reactions containing the assay buffer and your protease at its final working concentration.
-
Create a DMSO Gradient: Add varying amounts of 100% DMSO to the wells to achieve a range of final concentrations (e.g., 0%, 1%, 2%, 5%, 10%). Ensure the final volume in each well is the same by adjusting the volume of assay buffer.
-
Initiate the Reaction: Add the this compound substrate to each well to a final desired concentration. The substrate should be added from the DMSO stock, keeping in mind its contribution to the final DMSO concentration.
-
Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C).
-
Measure Absorbance: Measure the absorbance of the released p-nitroanilide (pNA) at 405 nm at regular time intervals.
-
Analyze Data: Plot the initial reaction rates against the final DMSO concentration to determine the range in which the enzyme activity is maximal and stable.
Visualizations
Caption: Workflow for determining DMSO tolerance in a this compound assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
preventing precipitation of Z-Phe-Arg-PNA during assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Phe-Arg-PNA who are encountering precipitation issues during their assays.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound during an assay can lead to inaccurate and unreliable results. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Logical Workflow for Troubleshooting Precipitation
The following diagram outlines a step-by-step process to diagnose and solve this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated immediately after I added it to my aqueous assay buffer. What is the most likely cause?
A1: The most common cause is the low aqueous solubility of Peptide Nucleic Acids (PNAs), including this compound.[1][2] While the hydrochloride salt form is designed to improve solubility, PNAs are inherently hydrophobic and can aggregate in aqueous solutions.[2][3] The immediate precipitation upon addition to an aqueous buffer suggests that the final concentration of the organic solvent (from your stock solution) is too low to maintain solubility.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: this compound is soluble in methanol (up to 50 mg/ml) and DMSO.[4] It is recommended to prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous assay buffer.
Q3: I'm having trouble dissolving the lyophilized this compound powder. What can I do?
A3: If the powder does not readily dissolve, you can try gentle warming and sonication.[5] Heating the tube to 37°C and then placing it in an ultrasonic bath for a short period can help increase solubility.[5] Ensure the vial is tightly capped to prevent evaporation.
Q4: Can the pH of my assay buffer affect the solubility of this compound?
A4: Yes, pH can be a critical factor. PNAs tend to have higher stability at a slightly acidic pH, typically in the range of 4.5 to 6.5.[1] If your assay buffer has a neutral or alkaline pH, this could contribute to precipitation. Consider testing a range of pH values to find the optimal condition for your specific assay.
Q5: Does the concentration of this compound in the final assay mixture matter?
A5: Absolutely. Due to their tendency to aggregate, there is a limit to the concentration of PNA that can be maintained in an aqueous solution.[1][6][7] If you observe precipitation, try performing a serial dilution to lower the final working concentration. The solubility of PNAs in HEPES buffer at 37°C has been estimated to be in the 0.1–0.5 mM range.[7]
Q6: Are there any additives that can help improve the solubility of this compound in my assay?
A6: While not a standard procedure for this specific substrate, the general principle for improving PNA solubility involves modifications or additives. Strategies used in PNA design include the addition of charged amino acids like lysine or the conjugation of polyethylene glycol (PEG) chains.[1][2][7][8] For an existing substrate, you might empirically test the addition of a small percentage of an organic co-solvent (like DMSO) to your final assay buffer, ensuring it does not interfere with your enzyme's activity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound (lyophilized powder), DMSO or Methanol.
-
Procedure: a. Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom. b. Add the required volume of DMSO or methanol to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly to dissolve the powder. d. If dissolution is slow, warm the solution to 37°C for 5-10 minutes and vortex again.[5] An ultrasonic bath can also be used.[5] e. Visually inspect the solution to ensure there are no visible particulates. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
Protocol 2: Dilution into Assay Buffer
-
Reagents: Prepared this compound stock solution, Assay Buffer.
-
Procedure: a. Pre-warm the assay buffer to the reaction temperature (e.g., 37°C). b. Add the required volume of the this compound stock solution to the pre-warmed assay buffer while vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation. c. Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, refer to the troubleshooting guide.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the solubility of this compound and general PNAs.
| Parameter | Value / Range | Solvent/Conditions | Source(s) |
| This compound Solubility | 50 mg/ml | Methanol | [4] |
| Soluble | DMSO | [4] | |
| General PNA Solubility | 0.1 - 0.5 mM | HEPES Buffer (pH 7.3, 37°C) | [7] |
| Optimal PNA Stability | pH 4.5 - 6.5 | Aqueous Buffer | [1] |
| Recommended Dissolution Temp. | 37°C | Stock Solution Preparation | [5] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months) | Aliquoted in Organic Solvent | [9] |
References
- 1. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 2. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Enzo Life Sciences this compound. hydrochloride (5mg). CAS: 59188-54-4, | Fisher Scientific [fishersci.com]
- 5. glpbio.com [glpbio.com]
- 6. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 7. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Handling p-Nitroanilide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the light sensitivity of p-nitroanilide (pNA) and its derivatives in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving p-nitroanilide.
Issue 1: High background signal or drifting baseline in control wells (no enzyme).
-
Symptom: You observe a high absorbance reading at 405 nm in your negative control or blank wells, which should only contain the p-nitroanilide substrate and buffer. This background signal may also increase over time.
-
Possible Causes:
-
Photodegradation: The primary cause is often the breakdown of the p-nitroanilide substrate due to exposure to ambient or intense light, which releases the yellow p-nitroaniline chromophore.
-
Hydrolysis: The substrate may be undergoing spontaneous hydrolysis, a process that can be accelerated by suboptimal pH, temperature, or the presence of certain ions in the buffer.[1]
-
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that either cause substrate breakdown or absorb at the same wavelength.
-
-
Suggested Solutions:
-
Minimize Light Exposure: Prepare substrate solutions in a dimly lit area. Store stock solutions and working solutions in amber vials or tubes wrapped in aluminum foil.[2][3] During incubation steps, cover the microplate with an opaque lid or place it in a dark incubator.
-
Prepare Fresh Solutions: Always prepare working solutions of the p-nitroanilide substrate fresh for each experiment.
-
Buffer and pH Optimization: Ensure the pH of your assay buffer is stable and optimal for the substrate's stability, not just the enzyme's activity. Avoid unnecessarily long pre-incubation times.
-
Run a "Substrate Only" Control: Incubate the substrate in the assay buffer under the exact experimental conditions (time, temperature, light) but without the enzyme. This will help you quantify the rate of non-enzymatic degradation.
-
Logical Troubleshooting Workflow for High Background Signal
Caption: Troubleshooting logic for high background signal.
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Symptom: You are getting significant variability in your results (e.g., enzyme kinetics, inhibitor potency) from day to day, even when using the same protocol.
-
Possible Causes:
-
Variable Light Conditions: Differences in ambient light between experiments can lead to varying levels of substrate degradation, altering the effective substrate concentration and background signal.
-
Inconsistent Solution Preparation: p-Nitroanilide and its derivatives can be difficult to dissolve.[4] Incomplete solubilization can lead to incorrect stock concentrations.
-
Spectral Shifts: The absorbance spectrum of p-nitroaniline can be affected by the ionic strength of the solution or the presence of additives, leading to variations in the extinction coefficient at the measurement wavelength.[5]
-
-
Suggested Solutions:
-
Standardize Light Conditions: Always follow a strict protocol for protecting solutions and plates from light. Perform experiments in the same location with consistent lighting if possible.
-
Ensure Complete Dissolution: When preparing stock solutions in organic solvents like DMSO, ensure the p-nitroanilide is fully dissolved before making further dilutions into aqueous buffers. Gentle heating or vortexing may be required.[6]
-
Consistent Reagent Preparation: Use the same source and lot of reagents, including buffers and additives, for a series of related experiments to minimize variability in solution composition.
-
Use a Standard Curve: For absolute quantification, always run a fresh standard curve with a known concentration of p-nitroaniline alongside your samples.[4][7]
-
Frequently Asked Questions (FAQs)
Q1: How should I store p-nitroanilide powder and its solutions?
A:
-
Powder: Store solid p-nitroanilide and its derivatives in a tightly sealed container, protected from light, in a cool, dry place as recommended by the manufacturer.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO.[8] Aliquot into small, single-use volumes in amber tubes and store at -20°C or -80°C. Wrapping tubes in foil provides extra protection.[2]
-
Working Solutions: Aqueous working solutions are the most susceptible to degradation and should be prepared fresh for each experiment and used immediately. Do not store aqueous solutions.
Q2: What is the correct wavelength to measure p-nitroanilide release?
A: The absorbance maximum for free p-nitroaniline is around 380 nm.[4][5][9] However, many enzymatic assays measure the release at 405 nm to minimize interference from the substrate, which has a slight overlap in its absorption spectrum at lower wavelengths.[8][10] The optimal wavelength can depend on your specific substrate and assay conditions. It is recommended to verify the optimal wavelength with your specific instrumentation and reagents.
Q3: My p-nitroanilide-based substrate won't dissolve in my aqueous buffer. What should I do?
A: Many p-nitroanilide derivatives have limited aqueous solubility.[8] The standard procedure is to first dissolve the substrate in an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution.[8] This stock can then be diluted to the final working concentration in your aqueous assay buffer. Be sure that the final concentration of the organic solvent in the assay is low (typically <1-5%) to avoid affecting enzyme activity.
Q4: Can I prepare my substrate solution in advance to save time?
A: It is strongly discouraged. Due to its sensitivity to both light and hydrolysis, aqueous solutions of p-nitroanilide substrates are not stable. To ensure reproducibility and low background, always prepare the final working solution immediately before you are ready to add it to your assay plate.
Data Presentation
Table 1: Spectral Properties of p-Nitroaniline and a Common Substrate
| Compound | Solvent/Buffer | Max Absorbance (λmax) | Molar Extinction Coefficient (ε) at λmax | Common Assay Wavelength |
| p-Nitroaniline | Neutral Buffer | ~380-381 nm[5] | ~13,500 M⁻¹cm⁻¹ at 380 nm[8] | 380-410 nm[4][11] |
| Suc-AAPV-pNA | DMSO | ~315 nm[8] | Not specified | 405 nm (for pNA product) |
Table 2: Illustrative Example of p-Nitroanilide Solution Photodegradation (This is hypothetical data for illustrative purposes, based on principles of photostability testing.)[12][13]
| Exposure Time (Minutes) | Absorbance at 405 nm (Protected from Light) | Absorbance at 405 nm (Exposed to Ambient Lab Light) |
| 0 | 0.051 | 0.051 |
| 15 | 0.053 | 0.075 |
| 30 | 0.055 | 0.102 |
| 60 | 0.058 | 0.155 |
| 120 | 0.061 | 0.248 |
Experimental Protocols
Protocol 1: Photostability Test of a p-Nitroanilide Solution
This protocol allows you to assess the stability of your substrate solution under your specific laboratory light conditions.
-
Preparation: Prepare a working solution of your p-nitroanilide substrate in the final assay buffer at the concentration used in your experiments.
-
Aliquoting: Dispense the solution into two sets of clear microcentrifuge tubes or two separate 96-well plates.
-
Exposure Conditions:
-
Test Group: Place one set of samples on the lab bench under normal ambient lighting conditions.
-
Control Group: Completely wrap the second set of samples in aluminum foil to protect them from light.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from both the test and control groups.
-
Measurement: Read the absorbance of the aliquots at 405 nm using a spectrophotometer or plate reader.
-
Analysis: Subtract the absorbance of the light-protected control from the light-exposed sample at each time point to determine the increase in absorbance due to photodegradation.
Protocol 2: General Protease Assay Using a p-Nitroanilide Substrate
This protocol outlines the key steps for a typical kinetic enzyme assay, incorporating best practices for handling light-sensitive p-nitroanilide.
Workflow for Handling Light-Sensitive p-Nitroanilide
Caption: Workflow for minimizing light exposure in pNA assays.
-
Reagent Preparation:
-
Prepare assay buffer.
-
Under subdued lighting, prepare the p-nitroanilide substrate working solution fresh and keep it in an amber tube or a tube wrapped in foil.
-
Prepare serial dilutions of your enzyme.
-
-
Assay Setup:
-
Pipette the assay buffer into all wells of a 96-well plate.
-
Add your enzyme dilutions to the appropriate wells. Include "no enzyme" wells as your negative control.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
To start the reaction, add the p-nitroanilide substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed spectrophotometer or plate reader.
-
Measure the increase in absorbance at 405 nm over time (kinetic read). Typical readings are taken every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each well.
-
Subtract the rate of the "no enzyme" control from all other wells to correct for non-enzymatic substrate degradation.
-
Enzymatic Cleavage of a p-Nitroanilide Substrate
References
- 1. EP0006582B1 - Method for stabilizing solutions of gamma-glutamyl-p-nitroanilide - Google Patents [patents.google.com]
- 2. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Impact of Biofield Treatment on Spectroscopic and Physicochemical Properties of p-Nitroaniline [scalar.usc.edu]
- 10. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
quality control and purity assessment of Z-Phe-Arg-PNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Phe-Arg-pNA (Benzyloxycarbonyl-L-phenylalanyl-L-arginine p-nitroanilide).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a synthetic chromogenic substrate used in biochemical assays to measure the activity of various proteases.[1][2][3] Its primary applications include:
-
Enzyme Kinetics: Studying the kinetics and inhibition of proteases such as Cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein.[3]
-
Drug Discovery: Screening for and characterizing potential enzyme inhibitors.[1]
-
Diagnostics: Detecting specific enzyme levels in biological samples for diagnostic purposes.[1]
Q2: How should I store and handle this compound?
For long-term stability, this compound should be stored in its lyophilized form at -20°C.[2][4] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Solutions are typically prepared in solvents like methanol or DMSO.[3]
Q3: What is the expected purity of this compound?
Commercial preparations of this compound typically have a purity of ≥95% as determined by HPLC.[2][5] Some suppliers may offer higher purity grades (e.g., ≥99% by TLC).[3]
Q4: What are the common analytical methods for assessing the purity of this compound?
The most common methods for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for quantitative purity analysis.[2][6][7]
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method to assess purity.[3]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[7][8]
Q5: Is "this compound" the same as "this compound"?
The term "pNA" in this compound refers to p-nitroanilide, which is the chromogenic group. "PNA" can also stand for Peptide Nucleic Acid, a DNA mimic. While Z-Phe-Arg could potentially be conjugated to a PNA oligomer, the commonly available laboratory reagent is this compound. This guide primarily addresses the quality control of this compound. If you are working with a this compound conjugate, the quality control principles for PNA oligomers, such as analysis by RP-HPLC and MALDI-TOF MS, would apply.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal in enzyme assay | Improper storage or handling of this compound leading to degradation. | Ensure the compound has been stored correctly at -20°C in a desiccated environment. Prepare fresh solutions from lyophilized powder. |
| Incorrect buffer pH or composition for the enzyme being assayed. | Optimize the assay buffer conditions for your specific enzyme. Refer to relevant literature for optimal pH and ionic strength. | |
| Inactive enzyme. | Verify the activity of your enzyme preparation using a known positive control substrate or a new batch of enzyme. | |
| High background signal in assay | Spontaneous hydrolysis of this compound. | Prepare the substrate solution fresh before each experiment. Run a control reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from your experimental values. |
| Contamination of reagents or labware. | Use high-purity reagents and ensure all labware is thoroughly cleaned. | |
| Inconsistent or variable results | Inaccurate pipetting of substrate or enzyme. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Instability of the reconstituted substrate. | Aliquot and store the reconstituted substrate at -80°C to minimize freeze-thaw cycles.[4] Avoid prolonged storage of diluted working solutions. | |
| Unexpected peaks in HPLC chromatogram | Degradation of the sample. | Ensure the sample is fresh and has been stored properly. Avoid repeated freeze-thaw cycles. |
| Contamination of the mobile phase or column. | Use HPLC-grade solvents and filter them before use. Flush the column with a strong solvent to remove any contaminants. | |
| Presence of trifluoroacetic acid (TFA) from synthesis. | TFA is often present in synthetic peptides and can affect experimental results.[2] If problematic, consider desalting or buffer exchange. | |
| Poor peak shape in HPLC | Sample overload. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase. | Optimize the mobile phase composition, including the organic solvent and ion-pairing agent (e.g., TFA).[6] | |
| PNA aggregation (if analyzing a PNA conjugate). | Perform HPLC analysis at an elevated temperature (e.g., 55°C) to minimize aggregation.[7] |
Quantitative Data Summary
Table 1: Typical Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity | ≥95% | HPLC[2][5] |
| Molecular Formula | C₂₉H₃₃N₇O₆ | - |
| Molecular Weight | 575.61 g/mol | Mass Spectrometry[2] |
| Solubility | Soluble in methanol (50 mg/ml) and DMSO | [3] |
| Storage Temperature | -20°C | [2] |
Table 2: Example RP-HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C8 or C18 |
| Mobile Phase A | 0.1% TFA in water[7] |
| Mobile Phase B | 0.1% TFA in acetonitrile[7] |
| Gradient | 5% to 65% B over 30 min |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 220 nm or 260 nm |
| Column Temperature | 55°C (especially for PNA conjugates to prevent aggregation)[7] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
Objective: To determine the purity of a this compound sample using reversed-phase high-performance liquid chromatography.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. Add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of 50% ACN in water) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1 mL/min.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the absorbance at 220 nm.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Caption: Quality control workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound peptide [novoprolabs.com]
- 3. Enzo Life Sciences this compound. hydrochloride (5mg). CAS: 59188-54-4, | Fisher Scientific [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-Phe-Arg 7-amido-4-methylcoumarin kallikrein substrate 65147-22-0 [sigmaaldrich.com]
- 6. High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 9. Promising nucleic acid analogs and mimics: characteristic features and applications of PNA, LNA, and morpholino - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Z-Phe-Arg-pNA Assay Performance and TFA Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Z-Phe-Arg-pNA assay, specifically concerning interference from trifluoroacetic acid (TFA) salts.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound (Nα-Benzoyl-L-phenylalanyl-L-arginine 4-nitroanilide) assay is a widely used chromogenic method to measure the activity of certain proteases. The substrate, this compound, is cleaved by specific enzymes, releasing the yellow chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. This assay is commonly used for enzymes like trypsin-like serine proteases and cathepsins.[1][2]
Q2: What are TFA salts and why are they present in my peptide samples?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the synthesis and purification of peptides, including peptide inhibitors or substrates you may be testing in the this compound assay. It is used as a cleavage agent in solid-phase peptide synthesis and as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC).[3][4][5] As a result, synthetic peptides are often isolated as TFA salts, meaning residual TFA is present as a counterion to positively charged residues in the peptide.[4][5]
Q3: Can TFA salts affect the performance of my this compound assay?
Yes, the presence of residual TFA salts in your peptide samples can significantly impact the performance and results of your this compound assay.[3][4] TFA can interfere with the assay in several ways, leading to inaccurate measurements of enzyme activity.
Q4: How can TFA salts interfere with the assay?
TFA salts can interfere through several mechanisms:
-
pH Alteration: TFA is a strong acid (pKa ~0.23) and its presence can lower the pH of your assay buffer.[3] Many proteases have optimal activity within a narrow pH range. A significant drop in pH can lead to reduced enzyme activity or even denaturation, resulting in lower-than-expected absorbance readings.[3][6]
-
Direct Enzyme Inhibition: While not definitively shown for all proteases that cleave this compound, the acidic nature of TFA can directly impact the enzyme's active site or conformational stability, leading to inhibition. For instance, TFA is used to stop the activity of trypsin, a well-known serine protease.[6]
-
Alteration of Peptide/Substrate Properties: TFA counterions can bind to positively charged residues on your peptide inhibitor or substrate, potentially altering its conformation, solubility, and interaction with the target enzyme.[3]
-
Spectroscopic Interference: While less common for absorbance in the visible range, high concentrations of TFA could potentially have minor effects on the absorbance spectrum of p-nitroaniline, though this is not a primary concern.
Q5: What are the signs that TFA salts might be affecting my assay?
Common indicators of TFA interference include:
-
Lower than expected enzyme activity or complete loss of activity.
-
Poor reproducibility between experiments.
-
Non-linear reaction kinetics.
-
A noticeable decrease in the pH of your assay buffer upon addition of your peptide.
Q6: How can I minimize or eliminate the effects of TFA salts?
The most effective way to prevent TFA interference is to remove it from your peptide sample. This can be achieved through:
-
TFA Removal Services: Many peptide synthesis companies offer services to exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride (HCl).[4]
-
In-house TFA Removal: You can perform TFA removal in your lab using techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no enzyme activity | TFA-induced pH drop: The pH of the assay buffer is outside the optimal range for the enzyme due to the acidity of TFA in the peptide sample. | 1. Check the pH of the final assay mixture after adding your peptide. 2. If the pH has dropped, consider using a stronger buffer or adjusting the pH back to the optimal range. 3. For long-term and more reliable results, perform a TFA salt exchange on your peptide sample. |
| Direct enzyme inhibition by TFA: TFA is directly inhibiting the protease. | 1. Reduce the concentration of the peptide (and thus TFA) in the assay, if possible. 2. Perform a TFA salt exchange to replace TFA with a non-inhibitory counterion like acetate or HCl. | |
| Inconsistent and non-reproducible results | Variable TFA content in peptide stocks: Different batches or dilutions of your peptide may have varying amounts of residual TFA, leading to inconsistent effects on the assay. | 1. Ensure thorough mixing of your peptide stock solution before use. 2. Quantify the peptide concentration accurately using a method that is not affected by TFA. 3. The most robust solution is to remove TFA from the peptide stock. |
| Non-linear reaction progress curves | Enzyme instability due to low pH: The enzyme may be slowly denaturing over the course of the assay due to the acidic environment created by TFA. | 1. Monitor the pH of the assay over time. 2. Use a more robust buffering system. 3. Perform TFA removal from the peptide. |
Experimental Protocols
Protocol for this compound Protease Assay
This is a general protocol and may need to be optimized for your specific enzyme and experimental conditions.
-
Prepare Assay Buffer: Prepare a buffer suitable for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2 for trypsin).
-
Prepare Substrate Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare Enzyme Solution: Dilute the enzyme to the desired concentration in the assay buffer.
-
Prepare Peptide Inhibitor/Sample Solution: Dissolve your peptide (potentially containing TFA salts) in the assay buffer or water to the desired stock concentration.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the peptide inhibitor/sample solution.
-
Add the enzyme solution and incubate for a pre-determined time if testing for inhibition.
-
Initiate the reaction by adding the this compound substrate solution.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot. The enzyme activity is proportional to this rate.
Protocol for TFA Removal by Lyophilization with HCl
This protocol describes a common method to exchange TFA counterions for chloride.
-
Dissolve Peptide: Dissolve the peptide TFA salt in a 10 mM HCl solution.
-
Lyophilize: Freeze the solution and lyophilize until the peptide is a dry powder.
-
Repeat: Repeat the dissolution in 10 mM HCl and lyophilization steps two to three more times to ensure complete removal of TFA.[5]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now as an HCl salt) in the desired buffer for your assay.
Visual Guides
Caption: Experimental workflow for the this compound assay with and without TFA removal.
Caption: Troubleshooting logic for this compound assay issues related to TFA salts.
References
Validation & Comparative
A Head-to-Head Comparison of Z-Phe-Arg-PNA and Z-Phe-Arg-AMC Fluorogenic Substrates for Protease Activity Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate determination of enzyme activity. This guide provides a comprehensive comparison of two commonly used substrates for measuring the activity of proteases such as cathepsins and kallikreins: the chromogenic substrate Z-Phe-Arg-pNA and the fluorogenic substrate Z-Phe-Arg-AMC.
This comparison delves into their fundamental properties, performance metrics based on available experimental data, and detailed protocols for their use. The aim is to equip researchers with the necessary information to make an informed decision based on the specific requirements of their experimental setup, including sensitivity, instrumentation, and the nature of the enzyme being investigated.
At a Glance: Key Differences
| Feature | This compound | Z-Phe-Arg-AMC |
| Detection Method | Colorimetric | Fluorometric |
| Reporter Group | p-Nitroaniline (pNA) | 7-Amino-4-methylcoumarin (AMC) |
| Typical Readout | Absorbance at ~405 nm | Fluorescence (Ex: ~360 nm, Em: ~440 nm) |
| Relative Sensitivity | Lower | Higher |
| Instrumentation | Spectrophotometer | Fluorometer |
Performance Data: A Quantitative Look
Z-Phe-Arg-AMC: A High-Sensitivity Fluorogenic Substrate
Z-Phe-Arg-AMC is a widely used fluorogenic substrate that, upon cleavage by a target protease, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. This fluorescence can be detected with high sensitivity, making it suitable for assays with low enzyme concentrations.
Table 1: Kinetic Parameters for Z-Phe-Arg-AMC with Human Cathepsin L
| Parameter | Value | Enzyme | Conditions |
| Km | 0.77 µM | Human Cathepsin L | 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5 |
| kcat | 1.5 s-1 | Human Cathepsin L | 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5 |
| kcat/Km | 1.95 x 106 M-1s-1 | Human Cathepsin L | 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5 |
Data sourced from a study on the kinetic characterization of a human cathepsin L inhibitor.[1]
This compound: A Classic Chromogenic Substrate
This compound is a chromogenic substrate that releases p-nitroaniline (pNA) upon enzymatic cleavage. The liberated pNA has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. While generally less sensitive than fluorogenic substrates, pNA-based assays are robust and can be performed using a standard spectrophotometer.
Unfortunately, specific kinetic data for the cleavage of this compound by human cathepsin L under conditions identical to those for Z-Phe-Arg-AMC could not be located in the available literature. This highlights a gap in the direct comparative data for these two substrates.
Experimental Protocols
Detailed Protocol for Cathepsin L Activity Assay using Z-Phe-Arg-AMC
This protocol is adapted from a published study and provides a detailed workflow for measuring human cathepsin L activity.[1]
Materials:
-
Human Cathepsin L (e.g., Calbiochem 219402)
-
Z-Phe-Arg-AMC substrate (e.g., Sigma C9521)
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5
-
96-well black microplate
-
Fluorometer (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Incubate the required amount of human cathepsin L in the assay buffer for 30 minutes at room temperature. This step is crucial for the efficient reduction of the active site cysteine, which is necessary for full enzymatic activity.
-
Reaction Setup:
-
In a 96-well black microplate, add 50 µL of the activated cathepsin L solution (e.g., to a final concentration of 8.7 ng/mL).
-
To initiate the reaction, add 50 µL of the Z-Phe-Arg-AMC substrate solution prepared in the assay buffer (e.g., to a final concentration of 1 µM).
-
The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometer. Monitor the increase in fluorescence intensity over time at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: The rate of the reaction is determined by the linear increase in fluorescence over time. This rate is proportional to the cathepsin L activity.
General Protocol for Protease Activity Assay using this compound
A specific, detailed protocol for a this compound-based assay for human cathepsin L was not found in the search results. However, a general protocol for a chromogenic protease assay using a pNA substrate is provided below. This protocol would need to be optimized for the specific enzyme and experimental conditions.
Materials:
-
Target Protease (e.g., Cathepsin L)
-
This compound substrate
-
Appropriate Assay Buffer (pH and composition will depend on the enzyme)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a solution of the target protease in the appropriate assay buffer.
-
Reaction Setup:
-
In a 96-well clear microplate, add a defined volume of the enzyme solution.
-
To initiate the reaction, add a defined volume of the this compound substrate solution prepared in the assay buffer.
-
-
Absorbance Measurement: Immediately place the microplate in a spectrophotometer. Measure the increase in absorbance at 405 nm over time.
-
Data Analysis: The rate of the reaction is determined by the linear increase in absorbance over time, which is proportional to the protease activity. The concentration of the released pNA can be calculated using its molar extinction coefficient (ε ≈ 8800 M-1cm-1).
Visualizing the Underlying Biology
To provide a better understanding of the context in which these substrates are used, the following diagrams illustrate the enzymatic reaction and a relevant signaling pathway involving cathepsin L.
References
A Researcher's Guide to Cathepsin B Assay Substrates: Alternatives to Z-Phe-Arg-PNA
For researchers, scientists, and drug development professionals engaged in the study of cathepsin B (CTSB), selecting the appropriate assay substrate is paramount for generating accurate and reproducible data. While the chromogenic substrate Z-Phe-Arg-pNA has been traditionally used, its limitations, particularly in sensitivity, have spurred the adoption of more advanced alternatives. This guide provides an objective comparison of commonly used fluorogenic substrates, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
The most significant challenge in assaying CTSB activity is the potential for cross-reactivity with other cysteine proteases, such as cathepsins L, K, S, and V, due to overlapping substrate specificities[1][2][3][4]. This guide will focus on key performance metrics, including kinetic parameters and specificity, to highlight the strengths and weaknesses of each alternative.
Comparative Analysis of Cathepsin B Substrates
The shift from colorimetric (pNA-based) to fluorogenic (AMC- or AFC-based) substrates offers a significant increase in sensitivity. However, not all fluorogenic substrates are created equal. Specificity and performance under different pH conditions are critical factors to consider. The following tables summarize the quantitative data for the most common alternatives to this compound.
Substrate Characteristics and Performance
| Substrate | Full Name | Detection | Reporter Group | Ex/Em (nm) | Key Features |
| Z-Arg-Arg-pNA | Benzyloxycarbonyl-L-arginyl-L-arginine p-nitroanilide | Colorimetric | pNA | 405 nm (Abs) | Colorimetric alternative; less sensitive than fluorogenic options. |
| Z-Phe-Arg-AMC | Benzyloxycarbonyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin | Fluorogenic | AMC | 360-380 / 440-460 | Broad-spectrum cysteine cathepsin substrate; lacks specificity for CTSB[1][5]. |
| Z-Arg-Arg-AMC | Benzyloxycarbonyl-L-arginyl-L-arginine 7-amido-4-methylcoumarin | Fluorogenic | AMC | 360-380 / 440-460 | More selective for CTSB than Z-FR-AMC but still shows cross-reactivity and performs poorly at acidic pH[1][2]. |
| Ac-Arg-Arg-AFC | Acetyl-L-arginyl-L-arginine 7-amino-4-trifluoromethylcoumarin | Fluorogenic | AFC | 400 / 505 | Utilizes the AFC fluorophore, which has longer emission wavelengths, reducing potential interference from autofluorescence[6][7]. |
| Z-Nle-Lys-Arg-AMC | Benzyloxycarbonyl-L-norleucyl-L-lysyl-L-arginine 7-amido-4-methylcoumarin | Fluorogenic | AMC | 360-380 / 440-460 | Designed for high specificity and activity across a broad pH range (acidic to neutral)[1][3][8][9]. |
Kinetic Parameters of Fluorogenic Substrates for Human Cathepsin B
The catalytic efficiency (kcat/Km) is a crucial metric for comparing enzyme-substrate interactions. The following data, derived from a comparative study, highlights the performance of three key fluorogenic substrates at both acidic (lysosomal) and neutral (cytosolic) pH.
| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Phe-Arg-AMC | 7.2 | 110 ± 20 | 1.8 ± 0.1 | 16,000 ± 3,000 |
| 4.6 | 13 ± 1 | 0.82 ± 0.03 | 62,000 ± 5,000 | |
| Z-Arg-Arg-AMC | 7.2 | 190 ± 30 | 0.61 ± 0.04 | 3,200 ± 600 |
| 4.6 | 210 ± 40 | 0.11 ± 0.01 | 550 ± 100 | |
| Z-Nle-Lys-Arg-AMC | 7.2 | 67 ± 7 | 1.1 ± 0.04 | 17,000 ± 2,000 |
| 4.6 | 28 ± 3 | 0.60 ± 0.02 | 21,000 ± 2,000 |
Data compiled from Yoon et al., Biochemistry (2023).[1][8][10]
Key Observations:
-
Z-Phe-Arg-AMC shows the highest catalytic efficiency at acidic pH 4.6, but it is notoriously non-specific. It is readily cleaved by cathepsins L, K, and V[1].
-
Z-Arg-Arg-AMC is a poor substrate at acidic pH and displays significantly lower catalytic efficiency compared to the other substrates at neutral pH[1][8][10]. It also shows cross-reactivity with cathepsins L and V[1].
-
Z-Nle-Lys-Arg-AMC demonstrates high catalytic efficiency at both neutral and acidic pH. Crucially, it shows high specificity for cathepsin B, with minimal to no cleavage by cathepsins L, K, S, and V, making it the superior choice for specific CTSB activity measurements[1][8][11].
The Role of Cathepsin B in Cancer Progression
Cathepsin B is a lysosomal cysteine protease that plays a critical role in intracellular protein degradation. However, its aberrant expression and localization to the cell surface and extracellular space are strongly associated with tumor invasion and metastasis[12][13][14]. Extracellular CTSB can degrade components of the extracellular matrix (ECM), facilitating cancer cell migration and invasion.
Caption: Cathepsin B's role in promoting tumor invasion through ECM degradation.
Experimental Methodologies
This section provides a representative protocol for a fluorometric cathepsin B activity assay in a 96-well plate format, based on methodologies cited in the literature[1][7][15].
Reagents and Buffers
-
Assay Buffer: 40 mM Citrate Phosphate or Tris-HCl buffer (depending on desired pH), 1 mM EDTA, 100 mM NaCl.
-
Activation Solution: Assay buffer containing 5 mM Dithiothreitol (DTT). Prepare fresh.
-
Substrate Stock: 10 mM of Z-Nle-Lys-Arg-AMC (or other substrate) in DMSO. Store at -20°C, protected from light.
-
Enzyme: Purified human cathepsin B or cell/tissue lysate.
-
Standard: 7-amino-4-methylcoumarin (AMC) for standard curve generation.
Assay Protocol
Caption: General experimental workflow for a fluorometric cathepsin B assay.
-
Preparation : Thaw all reagents on ice. Prepare the AMC standard curve by performing serial dilutions in assay buffer.
-
Sample Addition : Add 50 µL of your sample (e.g., cell lysate containing 50-200 µg of protein, or purified enzyme) to the wells of a 96-well plate[7]. Include a blank control (assay buffer only) and a negative control if desired (sample plus a specific CTSB inhibitor like CA-074).
-
Activation : Add 50 µL of freshly prepared Activation Solution to each well.
-
Pre-incubation : Incubate the plate at 37°C for 10-15 minutes to allow for enzyme activation.
-
Reaction Initiation : Add 2-10 µL of the 10 mM substrate stock solution to each well to achieve the desired final concentration (e.g., 200 µM)[7].
-
Measurement : Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm for AMC substrates) kinetically over 30-60 minutes at 37°C.
-
Data Analysis : Determine the rate of reaction (RFU/min) from the linear portion of the progress curve. Convert this rate to pmol/min using the slope of the AMC standard curve.
Logical Guide for Substrate Selection
Choosing the right substrate depends on the specific requirements of your experiment. Key decision points include the biological context (pH), the need for specificity, and the sample type.
Caption: Decision tree for selecting an appropriate cathepsin B substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. escholarship.org [escholarship.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. abcam.com [abcam.com]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. hzdr.de [hzdr.de]
- 13. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
A Head-to-Head Comparison: Chromogenic and Fluorogenic Substrates for Protease Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, throughput, and overall reliability. This guide provides an objective comparison of the two most common classes of synthetic protease substrates: chromogenic and fluorogenic, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Mechanisms of Action: A Visual Breakdown
Protease activity assays using synthetic substrates rely on the enzymatic cleavage of a peptide sequence, which liberates a reporter molecule. The fundamental difference between chromogenic and fluorogenic substrates lies in the nature of this reporter.
Chromogenic Substrates: These substrates are composed of a peptide sequence linked to a chromophore, most commonly p-nitroanilide (pNA). In its uncleaved state, the substrate is colorless. Upon proteolytic cleavage of the amide bond between the peptide and pNA, the free pNA is released, which imparts a yellow color to the solution.[1] The change in absorbance, typically measured at 405 nm, is directly proportional to the protease activity.[1][2]
Fluorogenic Substrates: These substrates utilize a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), linked to a peptide.[3] In the intact substrate, the fluorescence of the fluorophore is quenched. Proteolytic cleavage releases the free fluorophore, resulting in a significant increase in fluorescence.[4] This fluorescence can be measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at 380 nm and emission at 460 nm for AMC).[3]
Quantitative Performance Comparison
The choice between chromogenic and fluorogenic substrates often comes down to the required sensitivity and the specific kinetic properties of the enzyme-substrate interaction. Fluorogenic assays are generally considered to be more sensitive than chromogenic assays. For instance, a study on thrombin detection demonstrated that a fluorogenic substrate could detect thrombin at a concentration of 500 fM, whereas a chromogenic substrate had a detection limit in the pM range.
Below is a table summarizing representative kinetic parameters for chromogenic and fluorogenic substrates for two common proteases, Trypsin and Caspase-3. Note that experimental conditions can influence these values.
| Protease | Substrate Type | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Trypsin | Chromogenic | Z-Lys-pNA | ~370 | ~0.52 | ~1,400 | [5] |
| Fluorogenic | Boc-Gln-Ala-Arg-AMC | 2.3-fold > EGFP-T1 | 5.4-fold < EGFP-T1 | - | [6] | |
| Caspase-3 | Chromogenic | Ac-DEVD-pNA | - | - | - | [4] |
| Fluorogenic | Ac-DEVD-AMC | 10 | - | - | [7] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible results. Below are general, non-kit-specific protocols for performing chromogenic and fluorogenic protease assays.
Chromogenic Protease Assay Protocol (pNA-based)
This protocol provides a general framework for measuring protease activity using a p-nitroanilide (pNA) based substrate.
Materials:
-
Protease of interest
-
Chromogenic substrate (e.g., S-2288 for proteases with arginine specificity)[2]
-
Assay buffer (e.g., Tris buffer, pH 8.4)[2]
-
Dilution buffer for sample (e.g., 1 mM HCl)[2]
-
Spectrophotometer or microplate reader capable of reading absorbance at 405 nm
-
Thermostated cuvettes or microplate incubator (37°C)
Procedure:
-
Reagent Preparation:
-
Reconstitute the chromogenic substrate in distilled water to the desired stock concentration (e.g., 6 mmol/L for S-2288).[2]
-
Prepare the assay buffer to the appropriate pH and ionic strength.
-
-
Sample Preparation:
-
Dilute the sample containing the protease in the dilution buffer to achieve an activity level within the linear range of the assay (e.g., 0.05 – 0.5 µkat/l).[2]
-
-
Assay Execution (Initial Rate Method):
-
Pre-warm the assay buffer and substrate solution to 37°C.
-
In a cuvette or microplate well, combine the assay buffer and the diluted sample.
-
Initiate the reaction by adding the chromogenic substrate solution.
-
Immediately place the cuvette or microplate in the spectrophotometer/plate reader thermostated at 37°C.
-
Monitor the increase in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
The protease activity is proportional to the ΔA/min.
-
Fluorogenic Protease Assay Protocol (AMC-based)
This protocol outlines a general procedure for a fluorogenic protease assay using an aminomethylcoumarin (AMC) based substrate.
Materials:
-
Protease of interest (e.g., Caspase-3)
-
Fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3)[7]
-
Assay buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 2 mM DTT)[3]
-
Fluorometer or microplate reader with appropriate excitation and emission filters (e.g., Ex: 380 nm, Em: 460 nm for AMC)[3]
-
Black microplates (to minimize background fluorescence)
Procedure:
-
Reagent Preparation:
-
Reconstitute the fluorogenic substrate in a suitable solvent like DMSO to a stock concentration (e.g., 20 mM).[3]
-
Prepare the assay buffer.
-
-
Sample Preparation:
-
Prepare cell lysates or purified enzyme solutions in an appropriate buffer. Determine the protein concentration of the lysates.
-
-
Assay Execution:
-
In a black microplate, add the sample containing the protease (e.g., 10–50 µg of tissue homogenate protein).[3]
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic substrate to a final concentration of, for example, 50 µM.[3]
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).[3]
-
-
Data Analysis:
References
- 1. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolytic activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Designing Protease Sensors for Real-time Imaging of Trypsin Activation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
Comparative Analysis of Z-Phe-Arg-PNA Specificity Against Other Cathepsin Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic substrate Z-Phe-Arg-pNA with other commercially available substrates for the study of cathepsins. The following sections detail the specificity of various substrates through quantitative data, provide standardized experimental protocols for activity assays, and illustrate key concepts through diagrams.
Introduction to Cathepsin Substrates
Cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes, including protein turnover, antigen presentation, and cancer progression.[1] The accurate measurement of individual cathepsin activity within a complex biological sample is critical for research and drug development. This requires the use of specific substrates.
This compound (para-nitroanilide) and its fluorogenic analogue Z-Phe-Arg-AMC (7-amido-4-methylcoumarin) are widely used substrates for assaying cysteine cathepsin activity. While sensitive, they are known to be broad-spectrum, exhibiting activity with multiple cathepsins, which can complicate the interpretation of results.[2][3][4] This guide compares the specificity of this compound/AMC to other substrates to aid researchers in selecting the appropriate tools for their studies.
Data Presentation: Substrate Specificity Comparison
The following table summarizes the relative activity and specificity of various peptide substrates against several key human cysteine cathepsins. The data highlights that while Z-Phe-Arg-AMC is cleaved by multiple cathepsins, more specific substrates have been developed for individual enzymes.
| Substrate | Target Cathepsin(s) | Cleaved by Other Cathepsins? | Key Findings & Citations |
| Z-Phe-Arg-AMC/pNA | Broad Spectrum (Cathepsin B, L) | Yes (Cathepsin K, V, S) | A commonly used but non-specific substrate. It is readily cleaved by Cathepsin L and to a lesser extent by Cathepsins B, K, and V.[3][5][6] |
| Z-Arg-Arg-AMC/pNA | Cathepsin B | Yes (Cathepsin L, V) | Often used for Cathepsin B, but shows cross-reactivity with Cathepsins L and V. It is more effective for measuring Cathepsin B at neutral pH.[2][3][6] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | No (Not by L, K, S, V, X) | A novel, highly specific substrate for Cathepsin B that functions over a broad pH range (acidic to neutral).[2][3][4] |
| (Abz-HPGGPQ-EDDnp) | Cathepsin K | No (Resistant to B, F, H, L, S, V) | A highly selective FRET-based peptide substrate for monitoring Cathepsin K activity.[7][8] |
| Internally Quenched Peptide | Cathepsin K | No (Not by B/L/S/F/H/V) | A highly selective fluorogenic substrate with a kcat/Km of 0.426 µM⁻¹s⁻¹.[9] |
| Internally Quenched Peptides | Cathepsin S | No (Specific vs. B, H, L, X) | Novel, specific substrates have been designed based on detailed endopeptidase specificity studies, allowing for accurate measurement in cells.[10] |
Experimental Protocols
This protocol provides a general framework for measuring cathepsin activity. Optimal conditions (e.g., pH, enzyme concentration, substrate concentration) should be determined empirically for each specific cathepsin and experimental setup.
1. Materials:
-
Recombinant human cathepsin enzyme
-
This compound or other pNA-based substrate
-
Assay Buffer: (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5). The pH should be optimized for the target cathepsin.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[11][12]
2. Procedure:
-
Prepare Reagents:
-
Dissolve the pNA substrate in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Dilute the cathepsin enzyme to the desired concentration in cold Assay Buffer.
-
Prepare the working substrate solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 200 µM).
-
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate (for blanks and samples).
-
Add 25 µL of the diluted enzyme solution to the sample wells. For the blank (no enzyme control), add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 25 µL of the working substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Subtract the rate of the blank from the rate of the samples.
-
Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient for p-nitroaniline is approximately 10,000 M⁻¹cm⁻¹ at 405 nm.[11]
-
Mandatory Visualizations
References
- 1. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. moleculardepot.com [moleculardepot.com]
- 8. Cathepsin K substrate - 0.1 mg [eurogentec.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. peptide.co.jp [peptide.co.jp]
A Comparative Guide to the Z-Phe-Arg-pNA Based Chromogenic Assay for Kallikrein Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of the Z-Phe-Arg-p-nitroanilide (pNA) based chromogenic assay for the measurement of plasma kallikrein activity. We will delve into the assay's performance characteristics and objectively compare it with alternative methods, supported by experimental data. Detailed methodologies for key experiments are also provided to ensure reproducibility.
Principle of the Z-Phe-Arg-pNA Chromogenic Assay
The this compound assay is a widely used method for determining the activity of serine proteases like plasma kallikrein. The principle is based on the enzymatic cleavage of a synthetic chromogenic substrate, this compound. Plasma kallikrein recognizes and cleaves the peptide sequence, releasing the chromophore p-nitroaniline (pNA). The released pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the kallikrein activity in the sample.
The Kallikrein-Kinin System: A Key Signaling Pathway
Plasma kallikrein is a central enzyme in the kallikrein-kinin system (KKS), a critical pathway involved in inflammation, blood pressure regulation, coagulation, and pain. Understanding this pathway is crucial for interpreting the results of kallikrein activity assays. The diagram below illustrates the key components and interactions within the KKS.
Caption: The Kallikrein-Kinin System Activation Pathway.
Performance Comparison of Kallikrein Activity Assays
The this compound based chromogenic assay offers a sensitive and specific method for measuring kallikrein activity. However, like any assay, it has its own set of performance characteristics and is best understood in comparison to alternative methods such as coagulation-based assays and immunoassays.
| Parameter | Chromogenic Assay (this compound) | Coagulation Assay | Immunossay (ELISA) |
| Principle | Enzymatic cleavage of a colored substrate | Measures the time to form a fibrin clot | Quantifies protein concentration using antibodies |
| Analyte | Kallikrein enzymatic activity | Functional activity of the coagulation cascade | Kallikrein protein level (active and inactive) |
| Sensitivity | High | Moderate | High |
| Specificity | High for kallikrein-like activity | Low (affected by other clotting factors) | High for the target protein |
| Precision (CV%) | Good (Day-to-day variation of 2.4% reported for a similar substrate) | Poor | Good |
| Throughput | High (amenable to 96-well plate format) | Low | High |
| Interferences | Less interference from heparin and lupus inhibitors compared to clotting assays | Major interference from heparin, lupus inhibitors, and other coagulation factor deficiencies | Minimal |
| Correlation | Good correlation with esterolytic and immunochemical assays (r = 0.89 and r = 0.72 respectively for a similar substrate) | Poor correlation with chromogenic and immunochemical assays | Good correlation with chromogenic assays for protein levels |
Experimental Protocols
Chromogenic Assay for Plasma Kallikrein Activity
This protocol is adapted from methodologies using the chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA), which is structurally and functionally similar to this compound.
Materials:
-
Test plasma (collected in 3.2% sodium citrate)
-
Prekallikrein activator (e.g., dextran sulfate, 50 mg/L)
-
Tris buffer (50 mM, pH 7.8)
-
Chromogenic substrate (e.g., S-2302) solution (0.54 mM in Tris buffer)
-
Acetic acid (20%) to stop the reaction
-
Microplate reader with a 405 nm filter
Procedure:
-
Sample Preparation: Centrifuge citrated blood at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
Prekallikrein Activation: Mix plasma with the prekallikrein activator solution. Incubate at 0°C for 15 minutes to convert prekallikrein to kallikrein.
-
Assay Reaction: In a 96-well microplate, add the activated plasma sample.
-
Pre-warm the plate and the substrate solution to 37°C.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate solution to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the change in absorbance at 405 nm over a defined period (e.g., 60 seconds) for a kinetic assay. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 5-10 minutes), then stop the reaction by adding 20% acetic acid and read the final absorbance at 405 nm.
-
Calculation: The rate of change in absorbance (for kinetic) or the final absorbance (for endpoint) is proportional to the kallikrein activity in the sample.
Experimental Workflow
Caption: Workflow for the Chromogenic Kallikrein Activity Assay.
Conclusion
The this compound based chromogenic assay provides a robust, sensitive, and high-throughput method for the determination of plasma kallikrein activity. Its superior precision and lower susceptibility to common interferences make it a favorable alternative to traditional coagulation-based assays. While immunoassays offer high specificity for the kallikrein protein, the chromogenic assay has the distinct advantage of measuring enzymatic activity, which is often of greater physiological relevance. The choice of assay should be guided by the specific research question, required throughput, and the potential for interfering substances in the samples.
A Comparative Guide to the Substrate Specificity of Z-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chromogenic peptide substrate Z-Phe-Arg-pNA (Nα-Benzoyl-L-phenylalanyl-L-arginine 4-nitroanilide hydrochloride) and its reactivity with a panel of proteases. While primarily recognized as a substrate for Cathepsin L, its cross-reactivity with other proteases is a critical consideration for its application in specific and sensitive enzymatic assays. This document outlines the substrate specificity, presents available kinetic data, and provides a detailed experimental protocol for assessing protease activity using this substrate.
Substrate Specificity and Kinetic Data
The "cross-reactivity" of this compound is determined by its susceptibility to cleavage by various proteases. This substrate specificity is quantitatively described by the Michaelis-Menten kinetic parameters, Km and kcat. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat (turnover number) signifies a faster conversion of the substrate to product. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
The following table summarizes the available data on the cleavage of this compound and its fluorogenic analog, Z-Phe-Arg-AMC (which exhibits similar enzymatic susceptibility), by several common proteases.
| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH for Activity |
| Cathepsin L | Z-Phe-Arg-AMC | 0.77 | 1.5 | 1.95 x 10⁶ | 4.6 - 7.2 |
| Cathepsin B | Z-Phe-Arg-AMC | Data unavailable | Data unavailable | High catalytic efficiency observed at pH 7.2, with even higher efficiency at pH 4.6[1] | 4.6 - 7.2[1][2] |
| Trypsin | Z-Lys-pNA | 512 | 0.202 | 395 | ~7.0 - 9.0[3][4] |
| Thrombin | Various pNA substrates | Cleavage Observed | Data unavailable for this compound | Data unavailable | ~7.8[5] |
| Plasmin | Various pNA substrates | Cleavage Observed | Data unavailable for this compound | Data unavailable | ~7.4 |
Note: Data for Z-Phe-Arg-AMC is used as a proxy for this compound due to their structural similarity. Data for Z-Lys-pNA with Trypsin is provided to give a representative kinetic profile for a serine protease with a similar p-nitroanilide substrate.
Experimental Protocols
General Chromogenic Protease Assay using a p-Nitroanilide Substrate
This protocol outlines the determination of protease activity by monitoring the release of p-nitroaniline (pNA) from a chromogenic substrate like this compound. The rate of pNA formation is directly proportional to the enzymatic activity and can be measured spectrophotometrically at 405 nm.
Materials:
-
Protease of interest (e.g., Cathepsin L, Trypsin)
-
This compound substrate
-
Assay Buffer (specific to the protease being tested, e.g., 100 mM Sodium Acetate, pH 5.5 for Cathepsin L; 100 mM Tris-HCl, pH 8.0 for Trypsin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the appropriate assay buffer for the protease being investigated. The optimal pH is crucial for enzymatic activity.
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the protease in the assay buffer. The concentration should be determined empirically to ensure a linear rate of substrate hydrolysis during the assay period.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the protease solution to the appropriate wells. Include a negative control with buffer only (no enzyme).
-
Pre-incubate the plate at the optimal temperature for the enzyme's activity (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction and Measurement:
-
To initiate the reaction, add the this compound substrate solution to all wells.
-
Immediately place the microplate in the reader and begin monitoring the change in absorbance at 405 nm over time. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish a linear rate of reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the cuvette or well.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Signaling Pathways and Experimental Workflows
To understand the biological context of the proteases that interact with this compound, the following diagrams illustrate their roles in key signaling pathways and a typical experimental workflow for assessing substrate specificity.
Conclusion
This compound is a valuable tool for the characterization of Cathepsin L activity. However, its utility in assays for other proteases such as Cathepsin B, Trypsin, Thrombin, and Plasmin must be approached with caution due to potential cross-reactivity. For highly specific measurements, it is recommended to use this substrate in conjunction with specific inhibitors or in purified systems. The provided experimental protocol serves as a robust starting point for quantifying the activity of various proteases, and the signaling pathway diagrams offer a broader biological context for these enzymatic reactions. Researchers should empirically determine the optimal assay conditions and validate the specificity of this compound for their particular protease of interest.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Z-Phe-Arg-pNA and Other p-Nitroanilide Substrates for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chromogenic substrate Z-Phe-Arg-pNA with other commonly used p-nitroanilide (pNA) substrates for the enzymatic assay of various proteases. The selection of an appropriate substrate is critical for accurate and sensitive measurement of enzyme activity in research and drug development. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to aid in your experimental design.
Introduction to p-Nitroanilide Substrates
Chromogenic substrates containing a p-nitroaniline (pNA) moiety are widely used for the continuous monitoring of protease activity. The substrate consists of a peptide sequence recognized by a specific protease, linked to a pNA group. Upon enzymatic cleavage of the amide bond, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.
This compound (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine-p-nitroanilide) is a versatile substrate recognized by a range of serine and cysteine proteases, including trypsin, plasma kallikrein, and various cathepsins. Its performance, however, should be carefully evaluated against other available pNA substrates to ensure optimal assay sensitivity and specificity for the target enzyme.
Performance Comparison of p-Nitroanilide Substrates
The efficiency of a substrate is best described by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is the most useful parameter for comparing the overall efficiency of different substrates.
The following tables summarize the kinetic parameters of this compound and alternative p-nitroanilide substrates for several key proteases. It is important to note that direct comparisons are most meaningful when data is obtained under identical experimental conditions.
Table 1: Kinetic Parameters for Trypsin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bz-GPA-pNA | 15.6 | 0.081 | 5,192 | [1] |
| Bz-Arg-pNA | - | - | Similar to Bz-GPA-pNA | [1] |
| Z-Lys-pNA | 512 (at pH 6.94) | 0.202 (at pH 6.94) | 395 | [2] |
Note: Data for this compound with trypsin was not available in a directly comparable format in the searched literature.
Table 2: Kinetic Parameters for Plasma Kallikrein
| Substrate | Km (µM) | Reference |
| H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | [3] |
| Bz-Pro-Phe-Arg-pNA (Chromozym-PK) | - | [4] |
Note: While both substrates are used for plasma kallikrein, a direct side-by-side comparison of all kinetic parameters was not found. S-2302 is a widely cited substrate for this enzyme.
Table 3: Substrate Specificity for Cathepsins (Fluorogenic Analogs)
While direct comparative data for pNA substrates with cathepsins is limited, studies using the fluorogenic analog 7-amido-4-methylcoumarin (AMC) provide insights into substrate preferences.
| Substrate (AMC analog) | Target Cathepsin(s) | Relative Activity/Specificity | Reference |
| Z-Phe-Arg-AMC | Cathepsin L, B, K, V | Broad spectrum, with highest activity for Cathepsin L | [5] |
| Z-Arg-Arg-AMC | Cathepsin B | More selective for Cathepsin B than Z-Phe-Arg-AMC | [5] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | Highly specific for Cathepsin B over other cathepsins | [5] |
This data suggests that for cathepsin assays, the choice of substrate can significantly impact specificity. While this compound can be used, more specific substrates may be preferable depending on the experimental context.
Experimental Protocols
The following is a generalized protocol for a chromogenic protease assay using a p-nitroanilide substrate in a 96-well plate format. Specific parameters such as buffer composition, pH, and enzyme/substrate concentrations should be optimized for each specific enzyme and substrate combination.
General Chromogenic Protease Assay Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the optimal pH of the target enzyme (e.g., Tris-HCl for trypsin and plasma kallikrein, sodium acetate for cathepsins). The buffer should be brought to the desired ionic strength with NaCl and may contain other components like CaCl₂ or reducing agents (e.g., DTT for cysteine proteases).
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store at -20°C or -80°C.
-
Substrate Stock Solution: Dissolve the p-nitroanilide substrate (e.g., this compound) in an organic solvent like DMSO or methanol to create a high-concentration stock solution (e.g., 10-100 mM). Store protected from light at -20°C.
-
p-Nitroaniline Standard Curve: Prepare a series of dilutions of a p-nitroaniline standard in the assay buffer to convert absorbance values to the concentration of the product.
2. Assay Procedure:
-
Prepare Working Solutions: On the day of the experiment, thaw the enzyme and substrate stock solutions. Dilute the enzyme to the desired working concentration in pre-warmed assay buffer. Dilute the substrate stock solution in the assay buffer to the final desired concentration range.
-
Set up the Reaction Plate:
-
Add a defined volume of assay buffer to each well of a 96-well microplate.
-
Add the diluted enzyme solution to the appropriate wells. Include wells with buffer only as a blank control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction: Add the diluted substrate solution to each well to start the enzymatic reaction.
-
Monitor Absorbance: Immediately place the microplate in a plate reader capable of measuring absorbance at 405 nm. Take kinetic readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µM/min) using the molar extinction coefficient of p-nitroaniline (ε ≈ 8800 M⁻¹cm⁻¹) or by using the p-nitroaniline standard curve.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
Understanding the biological context of the proteases being studied is crucial for interpreting experimental data. Below are diagrams of key signaling pathways where these enzymes play a role, along with a typical experimental workflow for a chromogenic assay.
Caption: General experimental workflow for a chromogenic protease assay.
Caption: The classical model of the blood coagulation cascade.[6][7][8][9][10]
Caption: Simplified overview of the fibrinolytic pathway.[11][12][13][14]
Caption: The plasma and tissue kallikrein-kinin systems (KKS).[15][16][17]
Conclusion
This compound is a broadly applicable chromogenic substrate for a variety of proteases. However, for specific applications, researchers should consider the use of alternative p-nitroanilide substrates that may offer enhanced specificity and kinetic efficiency. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in substrate selection and assay design. It is highly recommended to perform a comparative analysis of several substrates under your specific experimental conditions to identify the most suitable one for your research needs.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kallikrein-kinin system: current and future pharmacological targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 17. ovid.com [ovid.com]
Determining Kinetic Parameters (Km and Vmax) of Z-Phe-Arg-pNA for Cathepsin L: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic kinetics of the chromogenic substrate Z-Phe-Arg-pNA with Cathepsin L, alongside alternative substrates. Detailed experimental protocols and visualizations of relevant signaling pathways are included to support researchers in designing and interpreting their experiments.
Quantitative Data Summary
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Comments |
| Z-Phe-Arg-AMC | Human Cathepsin L | 0.77[1] | 1.5[1] | 1.95 x 10⁶ | A widely used fluorogenic substrate, considered a close analog to this compound.[1] |
| Z-Val-Leu-Lys-AMC | Fasciola hepatica Cathepsin L1 | 1.5 ± 0.2 | 1.8 ± 0.1 | 1.2 x 10⁶ | Demonstrates different substrate specificity compared to human Cathepsin L. |
| Tos-Gly-Pro-Arg-AMC | Fasciola hepatica Cathepsin L1 | 9.8 ± 1.2 | 0.4 ± 0.03 | 4.1 x 10⁴ | Highlights the importance of the P2 position in substrate recognition. |
| Ac-QLLR-AMC | Human Cathepsin L | ~5 | N/A | N/A | Used to study inhibition kinetics at different pH values.[2] |
Note: Vmax is dependent on the enzyme concentration and can be calculated using the equation Vmax = kcat * [E], where [E] is the total enzyme concentration. The catalytic efficiency of an enzyme is best represented by the kcat/Km value.
Experimental Protocols
A detailed protocol for determining the kinetic parameters of a Cathepsin L substrate is provided below, based on established methodologies.[1]
Objective: To determine the Km and Vmax of a given substrate (e.g., this compound) for Cathepsin L.
Materials:
-
Human Cathepsin L (recombinant)
-
This compound (or other substrate) stock solution (e.g., in DMSO)
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM L-cysteine, pH 5.5
-
96-well microplate (black, for fluorescence assays if using a fluorogenic substrate)
-
Microplate reader capable of measuring absorbance (for pNA) or fluorescence (for AMC)
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin L enzyme in the assay buffer for 30 minutes at room temperature to ensure the active site cysteine is fully reduced.
-
Substrate Dilution Series: Prepare a series of substrate dilutions in the assay buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km value.
-
Reaction Setup: In each well of the microplate, add:
-
Assay Buffer
-
Activated Cathepsin L solution (to a final concentration in the nanomolar range, e.g., 1-10 nM)
-
Substrate solution to initiate the reaction.
-
Include control wells with no enzyme to measure background substrate hydrolysis.
-
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the rate of product formation over time. For this compound, this involves monitoring the increase in absorbance at 405 nm due to the release of p-nitroaniline. For fluorogenic substrates like Z-Phe-Arg-AMC, monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Visualizations
Experimental Workflow
References
A Head-to-Head Comparison of Protease Substrates: Z-Phe-Arg-PNA and Z-VVR-AMC
For researchers, scientists, and drug development professionals, the selection of appropriate substrates is critical for the accurate assessment of protease activity and the screening of potential inhibitors. This guide provides a detailed, data-driven comparison of two commonly used synthetic protease substrates: Z-Phe-Arg-PNA and Z-VVR-AMC, with a focus on their application in studying cysteine cathepsins.
This comparison guide delves into the biochemical properties, enzyme specificity, and practical applications of this compound and Z-VVR-AMC. We present available quantitative data to facilitate an objective comparison and provide detailed experimental protocols for their use in enzymatic assays.
Overview of this compound and Z-VVR-AMC
This compound (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine 4-nitroanilide) is a chromogenic substrate, while Z-VVR-AMC (Nα-Carbobenzoxy-L-valyl-L-valyl-L-arginine-7-amido-4-methylcoumarin) is a fluorogenic substrate. Upon enzymatic cleavage, this compound releases p-nitroaniline (pNA), which can be quantified by measuring the change in absorbance, typically at 405 nm. In contrast, cleavage of Z-VVR-AMC liberates the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which is detected by measuring fluorescence emission around 460 nm following excitation at approximately 380 nm.
Quantitative Performance Data
| Substrate | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| Z-Phe-Arg-AMC | Cathepsin L | 0.77[1] | 1.5[1] | 1.95 x 10⁶ | Fluorescence |
| Z-VVR-AMC | Cathepsin S | Not Available | Not Available | Not Available | Fluorescence |
Enzyme Specificity and Applications
This compound (and its AMC analog) is a broad-spectrum substrate for several cysteine proteases, including Cathepsins B, K, L, and S, as well as other proteases like papain and trypsin.[4] Its broad specificity can be a limitation when studying a specific protease in a complex biological sample, as multiple enzymes may contribute to substrate cleavage. However, it is a useful tool for general protease activity screening and for studying purified enzymes.
Z-VVR-AMC is recognized for its relative specificity towards Cathepsin S.[2][3] While it can be cleaved by other cathepsins such as Cathepsin B and L, it is often the substrate of choice for assays specifically targeting Cathepsin S activity. This makes it particularly valuable for studying the role of Cathepsin S in various physiological and pathological processes, including immune regulation and cancer.
Experimental Protocols
Spectrophotometric Assay for Protease Activity using this compound
This protocol is a general guideline for measuring the activity of a purified protease, such as Cathepsin L, using this compound.
Materials:
-
Purified protease (e.g., human Cathepsin L)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
DMSO (for dissolving the substrate)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare the Reaction Mixture: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Purified protease (diluted in Assay Buffer to the desired concentration)
-
-
Pre-incubate: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme to equilibrate.
-
Initiate the Reaction: Add this compound solution to each well to achieve the desired final concentration (e.g., 100 µM).
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹).
Fluorometric Assay for Cathepsin S Activity using Z-VVR-AMC
This protocol is adapted from commercially available Cathepsin S assay kits and is suitable for measuring Cathepsin S activity in cell lysates.
Materials:
-
Cell lysate containing Cathepsin S
-
Z-VVR-AMC
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 6.5)
-
DMSO (for dissolving the substrate)
-
96-well black microplate
-
Fluorometer (Excitation: ~380 nm, Emission: ~460 nm)
-
AMC (7-amino-4-methylcoumarin) standard for calibration
Procedure:
-
Prepare Cell Lysate: Lyse cells in Lysis Buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Prepare the Substrate Stock Solution: Dissolve Z-VVR-AMC in DMSO to a stock concentration of 10 mM.
-
Prepare AMC Standard Curve: Prepare a series of dilutions of AMC in Assay Buffer to generate a standard curve.
-
Set up the Assay: In a 96-well black microplate, add the following to each well:
-
Cell lysate
-
Assay Buffer
-
-
Pre-incubate: Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the Reaction: Add Z-VVR-AMC solution to each well to a final concentration of 20-50 µM.
-
Measure Fluorescence: Immediately begin measuring the increase in fluorescence at Ex/Em = 380/460 nm at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Use the AMC standard curve to convert the fluorescence units into the concentration of AMC produced.
Visualizing the Assay Principles
To illustrate the fundamental workflows of the enzymatic assays described, the following diagrams are provided.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
Navigating Protease Activity: A Comparative Guide to Z-Phe-Arg-pNA and its Alternatives in Enzyme Assays
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. Z-Phe-Arg-pNA, a chromogenic peptide substrate, has long been a tool for assaying cysteine proteases like Cathepsin L. However, its inherent limitations necessitate a careful consideration of its suitability for specific applications and an exploration of available alternatives. This guide provides a comprehensive comparison of this compound with other substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.
Understanding the Landscape: Chromogenic vs. Fluorogenic Substrates
Enzyme assays relying on synthetic peptide substrates typically fall into two categories: chromogenic and fluorogenic. This compound belongs to the chromogenic class. Upon enzymatic cleavage, it releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically. The primary advantage of chromogenic assays is their simplicity and cost-effectiveness, as they do not require specialized fluorescence plate readers.
However, a significant limitation of chromogenic substrates is their relatively low sensitivity compared to their fluorogenic counterparts. Fluorogenic substrates, such as Z-Phe-Arg-AMC, release a fluorescent molecule (in this case, 7-amino-4-methylcoumarin or AMC) upon cleavage. This fluorescence can be detected with much higher sensitivity, allowing for the measurement of lower enzyme concentrations and the use of smaller sample volumes. This increased sensitivity is a critical factor in many high-throughput screening and drug discovery applications.
Performance Comparison: this compound and Alternatives
Table 1: Comparison of Substrates for Cathepsin L Activity
| Substrate | Type | Enzyme | Km (µM) | kcat (s-1) | Detection Method | Key Limitations |
| This compound | Chromogenic | Cathepsin L | Data not readily available | Data not readily available | Spectrophotometry (405-410 nm) | Lower sensitivity, potential for substrate inhibition at high concentrations, lower specificity. |
| Z-Phe-Arg-AMC | Fluorogenic | Cathepsin L | 0.77[1] | 1.5[1] | Fluorometry (Ex: ~360 nm, Em: ~460 nm) | Higher cost, requires fluorescence plate reader. |
| Ac-FR-AFC | Fluorogenic | Cathepsin L | Not specified | Not specified | Fluorometry (Ex: 400 nm, Em: 505 nm) | Less common than AMC-based substrates. |
Table 2: Comparison of Substrates for Cathepsin B Activity
| Substrate | Type | Enzyme | Km (µM) | kcat (s-1) | Detection Method | Key Limitations |
| This compound | Chromogenic | Cathepsin B | Data not readily available | Data not readily available | Spectrophotometry (405-410 nm) | Not specific for Cathepsin B; also cleaved by Cathepsin L and other proteases.[2][3][4] |
| Z-Arg-Arg-pNA | Chromogenic | Cathepsin B | Not specified | Not specified | Spectrophotometry (405 nm) | More selective for Cathepsin B than this compound, but still has limitations. |
| Z-Phe-Arg-AMC | Fluorogenic | Cathepsin B | Not specified | Not specified | Fluorometry (Ex: ~360 nm, Em: ~460 nm) | Not specific for Cathepsin B.[2][3][4] |
| Z-Arg-Arg-AMC | Fluorogenic | Cathepsin B | Not specified | Not specified | Fluorometry (Ex: ~380 nm, Em: ~460 nm) | More specific for Cathepsin B than Z-Phe-Arg-AMC. |
| Z-Nle-Lys-Arg-AMC | Fluorogenic | Cathepsin B | Not specified | Not specified | Fluorometry | Designed for higher specificity for Cathepsin B over a broad pH range.[4] |
Key Limitations of this compound
The primary limitations of this compound for specific enzyme assays can be summarized as follows:
-
Lower Sensitivity: As a chromogenic substrate, this compound offers significantly lower sensitivity compared to fluorogenic alternatives. This can be a major drawback when working with low abundance enzymes or precious samples.
-
Lack of Specificity: The dipeptide sequence Phe-Arg is recognized by a range of cysteine proteases, including Cathepsins B, K, L, and S, as well as other proteases like papain, trypsin, and plasma kallikrein.[5] This lack of specificity can lead to inaccurate measurements in complex biological samples containing multiple proteases.
-
Limited Kinetic Data: The scarcity of published Km and kcat values for this compound with specific enzymes makes it challenging to design robust kinetic experiments and to compare its performance with other substrates quantitatively.
-
Potential for Assay Interference: The absorbance of p-nitroaniline can be influenced by the solution's pH and ionic strength, potentially introducing variability into the assay results.[6]
Experimental Protocols
To facilitate the practical application of this information, detailed experimental protocols for Cathepsin L and Cathepsin B assays using both chromogenic and fluorogenic substrates are provided below.
Cathepsin L Assay Protocol (Chromogenic - this compound)
Materials:
-
Purified Cathepsin L
-
This compound substrate
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5[1]
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Cathepsin L in pre-chilled Assay Buffer.
-
In a 96-well plate, add a defined volume of Assay Buffer to each well.
-
Add the Cathepsin L working solution to the appropriate wells. Include a blank control with only Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the this compound substrate solution to all wells. The final substrate concentration should be optimized based on preliminary experiments.
-
Immediately measure the absorbance at 405-410 nm in a kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 1-2 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M-1cm-1 at 410 nm).[5][7]
Cathepsin L Assay Protocol (Fluorogenic - Z-Phe-Arg-AMC)
Materials:
-
Purified Cathepsin L
-
Z-Phe-Arg-AMC substrate
-
Assay Buffer: 20 mM Sodium Acetate, 1 mM EDTA, 5 mM Cysteine, pH 5.5[1]
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Prepare a stock solution of Z-Phe-Arg-AMC in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Cathepsin L in pre-chilled Assay Buffer.
-
In a 96-well black plate, add a defined volume of Assay Buffer to each well.
-
Add the Cathepsin L working solution to the appropriate wells. Include a blank control with only Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding the Z-Phe-Arg-AMC substrate solution to all wells. A typical final concentration is 1 µM.[1]
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 1-2 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence increase over time. A standard curve of free AMC can be used to convert fluorescence units to moles of product formed.
Visualizing the Pathways and Workflows
To better understand the context of these enzyme assays, the following diagrams illustrate a simplified signaling pathway involving Cathepsin L and a general experimental workflow.
Caption: Simplified signaling pathway of Cathepsin L in cancer.
Caption: General experimental workflow for a protease activity assay.
Conclusion: Making an Informed Choice
While this compound can be a useful tool for preliminary or educational enzyme assays due to its simplicity and low cost, its limitations in sensitivity and specificity make it less suitable for rigorous quantitative studies, particularly in complex biological samples. For researchers requiring high sensitivity, specificity, and detailed kinetic analysis, fluorogenic substrates like Z-Phe-Arg-AMC and more recently developed specific substrates are the superior choice. By carefully considering the specific requirements of the enzyme assay and the advantages and disadvantages of each substrate, researchers can select the most appropriate tool to generate reliable and reproducible data, ultimately advancing our understanding of enzyme function in health and disease.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzo Life Sciences this compound. hydrochloride (5mg). CAS: 59188-54-4, | Fisher Scientific [fishersci.com]
- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jabonline.in [jabonline.in]
A Comparative Guide to Z-Phe-Arg-pNA and Peptide Nucleic Acids in Biomedical Research
In the landscape of biomedical research and drug development, precise molecular tools are paramount for elucidating biological pathways and creating targeted therapeutics. This guide provides a detailed comparison of two distinct molecular entities: the chromogenic protease substrate Z-Phe-Arg-pNA and the versatile class of synthetic nucleic acid analogs known as Peptide Nucleic Acids (PNAs). While their names bear a superficial resemblance, their applications and mechanisms of action are fundamentally different. This document will clarify their respective roles, compare their performance with relevant alternatives, and provide detailed experimental context for their use.
Part 1: this compound - A Tool for Protease Activity Assessment
This compound (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) is a synthetic chromogenic substrate used to detect and quantify the activity of a range of serine proteases. Its primary application lies in biochemical assays where the cleavage of the peptide bond after the arginine residue by a protease releases the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA release, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.
Comparative Performance of Chromogenic Protease Substrates
The choice of a chromogenic substrate is dictated by the specific protease being investigated, with selectivity and kinetic parameters being key considerations. The following table summarizes the kinetic constants (K_m and k_cat) for this compound and other commercially available chromogenic substrates against various proteases. A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat value signifies a faster turnover rate. The specificity constant (k_cat/K_m) is a measure of the enzyme's overall catalytic efficiency.
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | Cathepsin L | 200 | 1.5 | 7,500 |
| Z-Lys-pNA | Trypsin | 394 | 0.182 | 462[1] |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | Human Thrombin | 7[2][3] | 113.3 (from V_max) | 1.6 x 10⁷ |
| Bovine Thrombin | 9[2][3] | 146.7 (from V_max) | 1.6 x 10⁷ | |
| Chromozym TH (Tos-Gly-Pro-Arg-pNA) | Human Thrombin | ~16 | ~130 | ~8.1 x 10⁶[4] |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Human Plasmin | 300[5][6] | 25 (from V_max) | 8.3 x 10⁴ |
| Plasminogen-SK | 200[6] | 50 (from V_max) | 2.5 x 10⁵ |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition). The values presented here are compiled from various sources for comparative purposes.
Experimental Protocol: Protease Activity Assay Using a p-Nitroanilide Substrate
This protocol outlines the general procedure for determining protease activity using a chromogenic substrate like this compound.
Materials:
-
Purified protease of interest
-
This compound or other suitable p-nitroanilide substrate
-
Assay buffer (e.g., Tris-HCl, sodium acetate, depending on the optimal pH for the protease)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to the optimal temperature for the enzyme
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the p-nitroanilide substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the protease in cold assay buffer.
-
Prepare the assay buffer at the optimal pH and ionic strength for the specific protease.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of assay buffer to each well.
-
Add a specific volume of the substrate solution to each well.
-
Include control wells: a "no enzyme" control (substrate and buffer only) to measure background substrate hydrolysis and a "no substrate" control (enzyme and buffer only) to account for any absorbance from the enzyme solution.
-
-
Enzyme Reaction:
-
Pre-incubate the microplate at the optimal temperature for the enzyme for 5-10 minutes.
-
Initiate the reaction by adding a specific volume of the diluted enzyme solution to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
For each enzyme concentration, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (typically around 10,500 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
-
Part 2: Peptide Nucleic Acids (PNAs) - Synthetic Mimics of DNA and RNA
Peptide Nucleic Acids (PNAs) are synthetic polymers that mimic the structure of DNA and RNA. Unlike natural nucleic acids, which have a sugar-phosphate backbone, PNAs possess a neutral backbone composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds. This unique chemical structure confers several advantageous properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to degradation by nucleases and proteases. These characteristics make PNAs promising candidates for various therapeutic and diagnostic applications.
PNA Applications and Performance Comparison
PNAs are primarily utilized as antisense agents, which function by binding to specific mRNA sequences to inhibit protein translation or modulate pre-mRNA splicing. Their performance is often compared to other antisense oligonucleotides (ASOs), such as phosphorodiamidate morpholino oligomers (PMOs) and various chemically modified RNAs.
| Oligonucleotide | Target Sequence | T_m (°C) |
| PNA | miR-155 | 40.7 |
| MγPNA (gamma-modified PNA) | miR-155 | 50.6 |
| SγPNA (gamma-modified PNA) | miR-155 | 52.6 |
T_m (melting temperature) is the temperature at which half of the duplexes are dissociated. A higher T_m indicates stronger binding affinity.
| Antisense Oligo | Target Gene | Cell Line | Efficacy Metric | Result |
| PNA | acpP (in E. coli) | In vitro translation | % Inhibition of protein synthesis | >80% at 1.25x molar excess |
| PMO | acpP (in E. coli) | In vitro translation | % Inhibition of protein synthesis | ~60% at 1.25x molar excess |
| LNA | acpP (in E. coli) | In vitro translation | % Inhibition of protein synthesis | >80% at 1.25x molar excess |
| pHLIP-PNA | miR-155 | U2932 lymphoma cells | % Decrease in miR-155 levels | 20% |
| pHLIP-SγPNA | miR-155 | U2932 lymphoma cells | % Decrease in miR-155 levels | 50% |
| CPP-PNA Conjugate | Cell Line | Assay | Relative Efficacy |
| (D-Arg)₉-PNA | HeLa pLuc705 | Luciferase reporter | +++ |
| Transportan-PNA | HeLa pLuc705 | Luciferase reporter | +++++ |
| pTat-PNA | HeLa pLuc705 | Luciferase reporter | ++ |
| KFF-PNA | HeLa pLuc705 | Luciferase reporter | + |
| Penetratin-PNA | HeLa pLuc705 | Luciferase reporter | + |
Relative efficacy is a qualitative representation of the ability of the CPP to deliver the PNA cargo into the cells and induce a biological effect.
Mechanisms of PNA Action
PNAs primarily exert their antisense effects through two main mechanisms: translational arrest and splicing modulation.
Experimental Protocol: In Vitro Antisense PNA Efficacy Using a Luciferase Reporter Assay
This protocol describes a common method for evaluating the efficacy of an antisense PNA designed to correct a splicing defect in a reporter gene.
Materials:
-
HeLa pLuc705 cells (or other suitable cell line) stably transfected with a luciferase gene containing a splicing mutation.
-
Antisense PNA conjugated to a cell-penetrating peptide (CPP-PNA).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Culture and Seeding:
-
Culture the reporter cells under standard conditions.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
-
CPP-PNA Treatment:
-
Prepare a series of dilutions of the CPP-PNA conjugate in serum-free cell culture medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the CPP-PNA dilutions to the respective wells. Include a no-treatment control and a control with a scrambled PNA sequence.
-
Incubate the cells with the CPP-PNA for a defined period (e.g., 4-24 hours).
-
-
Luciferase Assay:
-
After the incubation period, remove the treatment medium and wash the cells with PBS.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each well (determined by a separate protein assay, e.g., BCA assay).
-
Calculate the fold-increase in luciferase activity for the PNA-treated cells compared to the untreated control.
-
Plot the fold-increase in luciferase activity against the PNA concentration to determine the dose-response relationship.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. endotell.ch [endotell.ch]
- 3. aniara.com [aniara.com]
- 4. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. endotell.ch [endotell.ch]
Justifying the Choice of Z-Phe-Arg-pNA: A Comparative Guide for Protease Substrates
For researchers and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of Z-Phe-Arg-pNA with other commonly used protease substrates, supported by experimental data and detailed protocols, to justify its selection in specific applications.
Executive Summary
This compound (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) is a widely utilized chromogenic substrate for a variety of proteases, most notably Cathepsin L. Its utility stems from a straightforward assay principle where the enzymatic cleavage of the substrate releases p-nitroaniline (pNA), a yellow chromophore that can be easily quantified spectrophotometrically at 405 nm. However, the choice of this compound is not without its caveats, primarily its lack of specificity. This guide will delve into the performance of this compound in comparison to alternative substrates, providing the necessary data to make an informed decision based on the specific requirements of your research.
Performance Comparison of Protease Substrates
The selection of a substrate is often a trade-off between sensitivity, specificity, and the nature of the reporter molecule (chromogenic vs. fluorogenic). The following table summarizes the kinetic parameters of this compound and its alternatives for different proteases. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic constant (kcat) signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is a crucial parameter for comparing the overall effectiveness of a substrate.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reporter |
| Z-Phe-Arg-AMC | Human Cathepsin L | 0.77 | 1.5 | 1.95 x 10⁶ | Fluorogenic |
| Z-Arg-Arg-pNA | Human Cathepsin B | - | - | - | Chromogenic |
| Z-Arg-Arg-AMC | Human Cathepsin B | - | - | - | Fluorogenic |
| Bz-PFR-pNA | Human Kallikrein 2 | 75 | 1.23 | 1.64 x 10⁴ | Chromogenic |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 200 | - | - | Chromogenic |
| H-D-Val-Leu-Lys-pNA (S-2251) | Human Plasmin | - | - | - | Chromogenic |
Justification for Selecting this compound
The choice of this compound is justified under several circumstances:
-
Assaying for Cathepsin L Activity: this compound is a well-established and sensitive substrate for Cathepsin L.[2] The high catalytic efficiency, as indicated by the data for its fluorogenic analog, suggests it is readily cleaved by the enzyme.[1]
-
Broad-Spectrum Protease Screening: Due to its susceptibility to cleavage by multiple proteases, including trypsin and kallikreins, this compound can be employed in initial screens to detect general proteolytic activity in a sample.
-
Cost-Effective and Readily Available: As a widely used substrate, this compound is generally more affordable and accessible than more specific or newer generation substrates.
-
Chromogenic Detection: The simplicity of a colorimetric assay that does not require specialized fluorescence plate readers makes this compound an attractive option for many laboratories.
However, it is crucial to acknowledge the limitations:
-
Lack of Specificity: this compound is not specific for Cathepsin L and is also cleaved by Cathepsin B and other proteases. This cross-reactivity can lead to inaccurate quantification of a specific protease's activity in a mixed sample.
Alternative Substrates and Their Advantages
For applications demanding higher specificity, several alternatives to this compound are available:
-
Z-Arg-Arg-pNA/AMC for Cathepsin B: This substrate is more selective for Cathepsin B.[3][4][5] Researchers focusing specifically on Cathepsin B activity would benefit from using this substrate to minimize interference from Cathepsin L.
-
Substrates for Other Proteases: For studying enzymes like plasma kallikrein or plasmin, specific substrates such as H-D-Pro-Phe-Arg-pNA (S-2302) and H-D-Val-Leu-Lys-pNA (S-2251) are recommended.[6][7][8] These substrates are designed to mimic the natural cleavage sites of their target enzymes, offering greater specificity.[6]
Experimental Protocols
A detailed protocol for a standard chromogenic protease assay using this compound is provided below.
Materials:
-
This compound substrate
-
Purified protease or biological sample containing the protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare Working Substrate Solution: Dilute the stock solution in the assay buffer to the desired final concentration. A common starting point is a concentration of twice the Km value, if known.[9]
-
Enzyme/Sample Preparation: Prepare serial dilutions of the purified enzyme or biological sample in the assay buffer.
-
Assay Setup: In a 96-well plate, add a defined volume of the enzyme/sample preparation to each well. Include appropriate controls, such as a blank (buffer only) and a negative control (no enzyme).
-
Initiate Reaction: Add the working substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C).[10] The incubation time will depend on the enzyme activity and may need to be optimized.
-
Measurement: Measure the absorbance at 405 nm at regular intervals (kinetic assay) or at a single endpoint after a fixed incubation time.
-
Data Analysis: The rate of p-nitroaniline formation, determined from the change in absorbance over time, is proportional to the enzyme activity.[6]
Visualizing the Assay Principle and Workflow
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
References
- 1. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Z-Arg-Arg-pNA (Cathepsin B substrate) (Echelon Product Code: 866-27 25MG) | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. endotell.ch [endotell.ch]
- 8. PLASMINOGEN & PLASMIN - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Standardization of Protease Assays: A Comparative Guide to Z-Phe-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate Z-Phe-Arg-pNA with other common protease substrates. It includes detailed experimental protocols, comparative kinetic data, and an overview of the signaling pathways involving the target proteases. This information is intended to assist researchers in the selection of appropriate substrates and the standardization of their protease assays.
Introduction to this compound
This compound (Nα-Carbobenzoxy-L-phenylalanyl-L-arginine-p-nitroanilide) is a widely used chromogenic substrate for the detection and quantification of a variety of proteases. Upon enzymatic cleavage at the C-terminal of the arginine residue, it releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. This substrate is particularly useful for assaying the activity of trypsin-like serine proteases and certain cysteine proteases.
Comparative Analysis of Protease Substrates
The choice of substrate is critical for the specificity and sensitivity of a protease assay. This compound is a versatile substrate, but its reactivity profile should be considered in the context of other available options.
This compound is a substrate for a range of proteases including Cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein . Its broad reactivity makes it a useful tool for initial screening of protease activity.
In comparison, other substrates offer greater specificity for particular proteases:
-
Z-Arg-Arg-pNA is more specific for Cathepsin B , a lysosomal cysteine protease implicated in various diseases including cancer and neurological disorders[1].
-
S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) is a highly specific substrate for Factor Xa , a key enzyme in the blood coagulation cascade.
-
S-2238 (H-D-Phe-Pip-Arg-pNA) is a specific substrate for thrombin , another critical protease in hemostasis.
-
S-2251 (H-D-Val-Leu-Lys-pNA) is relatively specific for plasmin , the primary enzyme involved in fibrinolysis.
The fluorogenic analog of this compound, Z-Phe-Arg-AMC , is often used in more sensitive assays. Studies comparing Z-Phe-Arg-AMC with other fluorogenic substrates for cathepsins have shown that while it is cleaved by Cathepsin B, it is more efficiently cleaved by Cathepsin L[2][3]. This highlights the importance of selecting a substrate based on the specific protease of interest and the required assay sensitivity.
Quantitative Data Comparison
The following table summarizes the available kinetic parameters for this compound and its alternatives with their respective target proteases. It is important to note that kinetic parameters can vary depending on the assay conditions (e.g., pH, temperature, buffer composition).
| Substrate | Protease | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Z-Phe-Arg-AMC | Cathepsin L | 0.77 | 1.5 | 1.95 x 106 | [4] |
| Z-Lys-pNA | Trypsin | 394 - 34,600 | - | 463 (at pH 9.05) | [5][6] |
| Z-Arg-Arg-AMC | Cathepsin B | - | - | - | [2][3] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | - | - | Higher than Z-Phe-Arg-AMC | [2][3] |
| Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Trypsin | 120 | 0.079 (mM min-1 mg enzyme-1) | - | [7] |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Plasma Kallikrein | - | - | - | [8] |
Experimental Protocols
General Workflow for a Chromogenic Protease Assay
The following diagram outlines the general workflow for a typical chromogenic protease assay.
Caption: General workflow for a chromogenic protease assay.
Detailed Protocol for Protease Assay using this compound
This protocol provides a starting point for measuring the activity of proteases like Cathepsin L or Trypsin using this compound. Optimization may be required for specific enzymes and experimental conditions.
Materials:
-
Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 10 mM Dithiothreitol (DTT), pH 5.0 (for Cathepsin L) or 100 mM Tris-HCl, 20 mM CaCl2, pH 8.0 (for Trypsin).
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Enzyme Solution: Purified or crude enzyme preparation diluted in assay buffer.
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Reagents: Prepare all solutions and equilibrate them to the assay temperature (e.g., 37°C).
-
Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution in the appropriate assay buffer to the desired final concentration (e.g., 333 µM).
-
Assay Setup:
-
Add 150 µL of the substrate working solution to each well of the 96-well microplate.
-
Include wells for a blank control (assay buffer without enzyme).
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
-
Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader. Readings can be taken kinetically (e.g., every minute for 10-30 minutes) or as an endpoint measurement after a fixed incubation time.
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the enzyme-containing wells.
-
For kinetic assays, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
The concentration of p-nitroaniline released can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8800 M-1cm-1 at 405 nm), c is the concentration, and l is the path length of the light in the well.
-
Role in Signaling Pathways
The proteases targeted by this compound, such as Cathepsin L and plasma kallikrein, are not just degradative enzymes; they also play crucial roles in cell signaling. A key mechanism by which they exert their signaling function is through the activation of Protease-Activated Receptors (PARs) . PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their N-terminal domain, which unmasks a tethered ligand that binds to and activates the receptor.
Cathepsin L has been implicated in various signaling pathways related to cancer progression, including the processing of growth factors and the degradation of the extracellular matrix, which can release signaling molecules.
Plasma Kallikrein is a key component of the kallikrein-kinin system, which regulates blood pressure, inflammation, and coagulation. It activates PARs and releases bradykinin, a potent inflammatory mediator[9][10].
The following diagram illustrates the general mechanism of PAR activation by these proteases.
Caption: Activation of PARs by Cathepsin L and Plasma Kallikrein.
Conclusion
This compound is a valuable tool for the general assessment of trypsin-like and certain cysteine protease activities. However, for standardized and specific assays, a careful comparison with alternative substrates is essential. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their experimental design, ultimately leading to more reliable and reproducible results in protease research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Z-Phe-Arg-pNA Assay Results for Kallikrein Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Z-Phe-Arg-pNA (p-nitroanilide) assay for measuring plasma kallikrein activity, with a focus on inter-laboratory comparison of results. The objective is to offer a framework for understanding and evaluating the reproducibility and consistency of this chromogenic assay across different research settings. This document outlines the experimental protocol, presents a hypothetical inter-laboratory comparison with supporting data, and visualizes key workflows and logical relationships.
Introduction to the this compound Assay
The this compound assay is a widely used method for determining the activity of plasma kallikrein, a serine protease involved in the contact activation system of blood coagulation. The assay utilizes a synthetic chromogenic substrate, this compound, which is cleaved by kallikrein to release p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the kallikrein activity in the sample.
Experimental Protocol: Measuring Plasma Kallikrein Activity
A standardized protocol is crucial for minimizing inter-laboratory variability. The following is a typical procedure for the determination of kallikrein-like activity in plasma using the chromogenic substrate S-2302 (a commercially available form of H-D-Pro-Phe-Arg-pNA).
Materials:
-
Chromogenic substrate S-2302 (or equivalent this compound)
-
Tris buffer (0.05 M, pH 7.8)
-
Acetic acid (20%) or Citric acid (2%)
-
Human plasma samples (collected in 0.1 M sodium citrate)
-
Spectrophotometer capable of reading at 405 nm
-
Incubator or water bath at 37°C
Procedure:
-
Sample Preparation: Blood should be collected in a 9:1 ratio with 0.1 M sodium citrate and centrifuged at 2000 x g for 20 minutes. To prevent cold activation of prekallikrein, plasma should be kept at 15-25°C and used within a few hours, or immediately frozen at -20°C or below.
-
Reagent Preparation:
-
Reconstitute the chromogenic substrate according to the manufacturer's instructions.
-
Prepare the Tris buffer and adjust the pH to 7.8 at 25°C.
-
-
Assay Procedure (Acid-stopped method):
-
Dilute the test plasma with the Tris buffer. A typical dilution is 1 part plasma to 10 parts buffer.
-
Pre-warm the diluted sample and the substrate solution to 37°C for 3-4 minutes.
-
To 200 µL of the diluted sample, add 200 µL of the pre-warmed substrate solution.
-
Mix and incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 200 µL of 20% acetic acid or 2% citric acid.
-
Prepare a plasma blank for each sample by adding the reagents in reverse order without incubation.
-
-
Measurement: Read the absorbance of the sample at 405 nm against its corresponding blank. The color is stable for at least 4 hours.
-
Calculation: The kallikrein-like activity is calculated based on the change in absorbance. The specific calculation will depend on the molar extinction coefficient of pNA and the reaction conditions.
Inter-Laboratory Comparison of this compound Assay Results
An inter-laboratory comparison, often referred to as a round-robin or proficiency test, is essential for assessing the reproducibility of an assay. In such a study, identical samples are distributed to multiple laboratories, and the results are collected and analyzed to determine the level of agreement.
Hypothetical Inter-Laboratory Study Data
The following table presents synthesized data from a hypothetical inter-laboratory comparison involving eight laboratories. The data is generated based on a published day-to-day analytical variation (inter-assay Coefficient of Variation, CV) of 2.4% for a pooled plasma sample with a mean kallikrein activity of 85.9 µkat/L.[1][2]
| Laboratory | Sample 1 (µkat/L) | Sample 2 (µkat/L) | Mean (µkat/L) |
| Lab 1 | 86.2 | 85.8 | 86.0 |
| Lab 2 | 84.9 | 85.3 | 85.1 |
| Lab 3 | 87.1 | 86.5 | 86.8 |
| Lab 4 | 83.5 | 84.1 | 83.8 |
| Lab 5 | 85.5 | 86.1 | 85.8 |
| Lab 6 | 88.0 | 87.4 | 87.7 |
| Lab 7 | 85.9 | 85.1 | 85.5 |
| Lab 8 | 84.3 | 84.9 | 84.6 |
| Overall Mean | 85.7 | 85.7 | 85.7 |
| Std. Deviation | 1.4 | 1.2 | 1.3 |
| CV (%) | 1.6% | 1.4% | 1.5% |
Statistical Analysis: Z-Scores
A common metric used in inter-laboratory comparisons is the z-score, which indicates how many standard deviations a laboratory's result is from the consensus mean. A z-score is calculated as:
z = (x - X) / σ
where:
-
x is the laboratory's result
-
X is the consensus mean of all laboratories
-
σ is the standard deviation of the results from all laboratories
Generally, a z-score between -2 and 2 is considered satisfactory, between 2 and 3 or -2 and -3 is questionable, and greater than 3 or less than -3 is unsatisfactory.
Z-Scores for the Hypothetical Study (based on the mean of the two samples):
| Laboratory | Mean (µkat/L) | Z-Score | Performance |
| Lab 1 | 86.0 | 0.23 | Satisfactory |
| Lab 2 | 85.1 | -0.46 | Satisfactory |
| Lab 3 | 86.8 | 0.85 | Satisfactory |
| Lab 4 | 83.8 | -1.46 | Satisfactory |
| Lab 5 | 85.8 | 0.08 | Satisfactory |
| Lab 6 | 87.7 | 1.54 | Satisfactory |
| Lab 7 | 85.5 | -0.15 | Satisfactory |
| Lab 8 | 84.6 | -0.85 | Satisfactory |
Visualizing Workflows and Relationships
Experimental Workflow of the this compound Assay
Caption: Experimental workflow for the this compound assay.
Logical Flow of an Inter-Laboratory Comparison
Caption: Logical flow of an inter-laboratory comparison study.
Conclusion
The this compound assay is a robust method for measuring plasma kallikrein activity. However, as with any analytical procedure, there is potential for inter-laboratory variability. By adhering to a standardized protocol and participating in inter-laboratory comparison studies, researchers can ensure the accuracy and comparability of their results. The use of statistical tools like z-scores provides an objective measure of a laboratory's performance and helps to identify any systematic biases. This guide serves as a resource for laboratories to implement and evaluate their use of the this compound assay, ultimately contributing to more reliable and reproducible scientific findings.
References
- 1. Assaying plasma prekallikrein (PPK) by a chromogenic based method: analytical considerations and reference values in healthy adults, the pregnant woman, and the neonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Standard: A Guide to Developing and Selecting More Specific Protease Substrates than Z-Phe-Arg-pNA
For decades, Z-Phe-Arg-pNA has been a workhorse in protease research, a readily available and broadly reactive chromogenic substrate. However, the very characteristic that made it popular—its broad reactivity—is also its greatest downfall. In an era of increasingly specific biological questions, the demand for highly selective tools is paramount. This guide provides a comprehensive comparison of alternatives to this compound, detailing their performance, the experimental protocols for their validation, and the conceptual frameworks for developing novel, highly specific protease substrates.
The Specificity Problem with this compound
This compound and its close relative, Z-Arg-Arg-pNA, are widely used to monitor the activity of trypsin-like serine proteases and cysteine proteases such as cathepsin B. However, their utility is significantly limited by their lack of specificity. These substrates are readily cleaved by a range of other proteases, including cathepsins K, L, S, and V, leading to potential misinterpretation of experimental results.[1][2] This is particularly problematic when studying complex biological samples where multiple proteases may be active. Furthermore, the activity of some substrates can be highly dependent on pH, limiting their application in different cellular compartments. For instance, Z-Arg-Arg-AMC is more specific for cathepsin B at neutral pH but exhibits minimal activity in the acidic environment of the lysosome.[1][2]
A New Generation of Specific Substrates
Recognizing the limitations of broad-spectrum substrates, researchers have developed innovative strategies to design and identify more specific alternatives. These approaches range from screening combinatorial libraries to computational modeling.
Novel Substrates for Serine and Cysteine Proteases
Several novel chromogenic and fluorogenic substrates have been developed with improved specificity for various proteases. For example, a range of substrates such as S-2160 (N-Bz-Phe-Val-Arg-pNA), S-2238 (H-D-Phe-Pip-Arg-pNA), S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA), and S-2251 (H-D-Val-Leu-Lys-pNA) have demonstrated varying degrees of sensitivity and specificity for thrombin, plasmin, and factor Xa.[3]
A significant advancement in the specific detection of cathepsin B has been the development of Z-Nle-Lys-Arg-AMC. This substrate has been shown to be highly specific for cathepsin B over a broad pH range, a critical feature for studying its activity in different cellular locations.[1][2]
Performance Comparison of Protease Substrates
The following table summarizes the performance of this compound in comparison to more specific alternatives. The data is compiled from various studies and is intended for comparative purposes. Actual performance may vary depending on the specific experimental conditions.
| Substrate | Target Protease(s) | Off-Target Protease(s) | Key Advantages | Key Disadvantages | Reference(s) |
| This compound | Trypsin-like serine proteases, Cathepsin B | Cathepsins K, L, S, V, and others | Broadly reactive, commercially available | Poor specificity | [1][2] |
| Z-Arg-Arg-pNA/AMC | Cathepsin B | Other cysteine cathepsins | More specific for Cathepsin B than this compound | Activity is pH-dependent (optimal at neutral pH) | [1][2] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | Minimal cleavage by Cathepsins K, L, S, V | Highly specific for Cathepsin B over a broad pH range | May not be as commercially available as older substrates | [1][2] |
| S-2222 | Factor Xa | Thrombin | Relatively specific for Factor Xa | May have some cross-reactivity | [3] |
| S-2251 | Plasmin | Thrombin, Factor Xa | Relatively specific for Plasmin | May have some cross-reactivity | [3] |
| Chromozym TH | Thrombin | Factor Xa | Sensitive to thrombin | Cleaved by plasmin and trypsin to varying degrees | [3] |
Experimental Protocols for Substrate Specificity Assays
The validation of a new protease substrate requires rigorous experimental testing. Below are detailed methodologies for key experiments.
General Protease Activity Assay
This protocol can be adapted to compare the activity of a protease against different substrates.
Materials:
-
Purified protease of interest
-
Substrate stock solutions (e.g., in DMSO)
-
Assay buffer (optimal for the protease of interest)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare the Substrate Plate:
-
Let the protease substrate set adjust to room temperature.[4][5]
-
Carefully remove the foil covering the microtiter plate.[4][5]
-
Add 10 µL of assay buffer (without enzyme) to each well containing the lyophilized substrate. Allow the peptides to dissolve for at least 3 hours at room temperature.[4][5]
-
-
Initial Fluorescence/Absorbance Reading:
-
Enzyme Addition and Incubation:
-
Prepare a solution of the protease in the assay buffer.
-
Add a specific volume of the protease solution to each well to initiate the reaction. The final volume in all wells should be similar.[4][5]
-
Include control wells: enzyme only (no substrate), substrate only (no enzyme), and buffer only.
-
Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a defined period (e.g., 20 minutes to 2 hours).[4][5] Reaction conditions may need to be optimized.[4][5]
-
-
Final Reading and Data Analysis:
-
After incubation, measure the final fluorescence or absorbance.
-
Subtract the baseline reading from the final reading for each well.
-
Compare the activity of the protease on different substrates by normalizing the rate of substrate cleavage.
-
Non-Specific Protease Activity Assay using Casein
This assay is useful for determining the general proteolytic activity of a sample and can be used as a control.[6][7]
Materials:
-
Casein solution (e.g., 0.65% w/v in buffer)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Trichloroacetic acid (TCA) solution (110 mM)
-
Folin & Ciocalteu's phenol reagent
-
Tyrosine standard solution (1.1 mM)
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Reaction Termination:
-
Stop the reaction by adding 5 ml of TCA solution. This will precipitate the undigested casein.
-
Centrifuge the tubes to pellet the precipitate.
-
-
Color Development:
-
Measurement:
-
Measure the absorbance of the solution using a spectrophotometer.
-
Compare the absorbance to a standard curve generated with known concentrations of tyrosine to quantify the amount of liberated tyrosine, which is proportional to the protease activity.[7]
-
Visualizing the Path to Specificity
Diagrams can effectively illustrate the concepts behind substrate specificity and the workflows for developing novel substrates.
Caption: General workflow of enzymatic cleavage of a peptide substrate.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jpt.com [jpt.com]
- 6. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Z-Phe-Arg-PNA: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat Z-Phe-Arg-PNA waste as hazardous chemical waste. Due to its composition, which includes a p-nitroaniline (pNA) moiety, special precautions are required. This guide provides detailed procedures for the safe handling and disposal of this compound and associated materials in a research environment.
Understanding the Hazards
Required Personal Protective Equipment (PPE)
When handling this compound in its pure form or in solution, as well as during the disposal process, the following PPE is mandatory:
-
Eye Protection: Splash goggles are essential to protect against accidental splashes.
-
Hand Protection: Nitrile gloves are required. Double-gloving is recommended, especially when handling concentrated solutions.[1] Gloves should be changed immediately upon contamination.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes must be worn.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to segregate and manage different waste streams.
Unused or Expired this compound (Solid)
-
Do not dispose of in regular trash.
-
Carefully place the original vial or a securely sealed container with the solid this compound into a designated hazardous waste container for solid chemical waste.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
This compound Solutions
Solutions of this compound, typically prepared in solvents like DMSO or methanol, must be disposed of as liquid hazardous waste.
-
Do not pour down the drain. [2]
-
Collect all aqueous and organic solutions containing this compound in a designated, leak-proof hazardous waste container.
-
The container must be compatible with the solvent used (e.g., a solvent-safe plastic or glass container).
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used (e.g., "in DMSO"), and the approximate concentration.
-
Keep the waste container securely capped when not in use.
Contaminated Labware and Materials
Disposable items that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be disposed of as solid hazardous waste.
-
Collect all contaminated solid waste in a designated, lined container.[1]
-
This container should be clearly labeled as "Hazardous Waste" and indicate the contaminant (this compound).
-
Do not mix this waste with regular laboratory trash.
Empty this compound Containers
Empty containers that held this compound must still be treated as hazardous waste due to residual chemical.
-
Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinsate and dispose of it as liquid hazardous waste along with your this compound solutions.[3]
-
After triple-rinsing, deface or remove the original label.[3]
-
The "empty" container can then be disposed of in accordance with your institution's guidelines for decontaminated labware.
Spill Management
In the event of a spill of solid this compound or its solutions:
-
Alert personnel in the immediate area.
-
If the spill is significant, evacuate the area and contact your institution's EHS office.
-
For minor spills of the solid compound, carefully dampen the material with a 60-70% ethanol solution to prevent it from becoming airborne.[4]
-
Use absorbent pads or other appropriate materials to clean up liquid spills.
-
Collect all cleanup materials in a sealed bag or container, label it as "Hazardous Waste: this compound Spill Debris," and dispose of it as hazardous solid waste.
Institutional Guidelines and Waste Collection
Always adhere to the specific chemical waste disposal guidelines established by your institution's Environmental Health and Safety (EHS) office.[3][5][6] They will provide the correct containers, labels, and procedures for waste pickup. When in doubt, contact your EHS office for guidance.
Summary of Disposal Procedures
| Waste Type | Disposal Method | Key Considerations |
| Unused/Expired Solid this compound | Hazardous Solid Waste | Securely seal and label the container. |
| This compound Solutions (in DMSO, etc.) | Hazardous Liquid Waste | Do not drain dispose. Use a compatible, labeled container. |
| Contaminated Disposables (gloves, tips) | Hazardous Solid Waste | Collect in a designated, lined, and labeled container. |
| Empty this compound Containers | Triple-rinse, then dispose as decontaminated waste | Collect rinsate as hazardous liquid waste. |
| Spill Cleanup Materials | Hazardous Solid Waste | Seal in a labeled container. |
Experimental Workflow for Disposal
Caption: Waste disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-Phe-Arg-PNA
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the chromogenic substrate Z-Phe-Arg-pNA (Nα-Benzyloxycarbonyl-L-phenylalanyl-L-arginine p-nitroanilide), ensuring the integrity of your research and the safety of your laboratory personnel.
Immediate Safety and Handling Protocols
This compound and its salts are typically supplied as a lyophilized powder. While comprehensive toxicological data is not always available, the p-nitroanilide component warrants careful handling. Adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound in solid or solution form.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | Prevents inhalation of airborne powder. |
Emergency First Aid Procedures
In the event of exposure, immediate action is critical. The following table outlines the initial first aid response.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are essential for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound, from receiving to disposal.
Caption: A logical workflow for the safe handling of this compound.
Detailed Methodologies
Storage: Upon receipt, this compound should be stored in a tightly sealed container at -20°C.[3]
Preparation of Stock Solutions:
-
Ensure all necessary PPE is worn.
-
Weigh the desired amount of this compound powder in a chemical fume hood or other ventilated area to minimize inhalation of dust.
-
Dissolve the powder in an appropriate solvent, such as DMSO or methanol.[3] For aqueous solutions, sterile filtration is recommended.
-
Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if a significant amount of dust is present.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[1][2]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan: All waste containing this compound, including unused material, contaminated consumables, and spill cleanup materials, should be considered chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste (unused powder, contaminated wipes, etc.) | Collect in a clearly labeled, sealed container. Dispose of as chemical waste in accordance with local, state, and federal regulations. |
| Liquid Waste (unused solutions, experimental waste) | Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their experiments, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
